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An In-depth Technical Guide to 2-(2-Aminopropan-2-yl)phenol: A Novel Phenolic Amine

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 2-(2-aminopropan-2-yl)phenol, a sparsely documented yet promising molec...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(2-aminopropan-2-yl)phenol, a sparsely documented yet promising molecule at the intersection of phenolic chemistry and pharmacologically relevant amines. Due to the limited availability of direct experimental data for this specific compound, this document leverages expert analysis of its structural features, predictive modeling, and established chemical principles to provide a foundational resource for researchers. We will elucidate its structure, predict its physicochemical properties, propose a viable synthetic pathway, and discuss its anticipated spectroscopic characteristics. Furthermore, by drawing parallels with structurally related compounds, we will explore its potential applications in medicinal chemistry and outline key safety considerations. This guide serves as a starting point for the synthesis, characterization, and exploration of 2-(2-aminopropan-2-yl)phenol in research and development.

Structural Elucidation and Chemical Identity

2-(2-Aminopropan-2-yl)phenol is an aromatic organic compound featuring a phenol backbone substituted at the ortho position with a 2-amino-2-methylpropyl group. The systematic nomenclature precisely defines its structure: a hydroxyl group and a C(CH₃)₂NH₂ group are attached to adjacent carbon atoms on a benzene ring. This arrangement combines the chemical functionalities of a phenol, a tertiary carbon center, and a primary amine, suggesting a rich and diverse reactivity profile.

Key Structural Features:

  • Phenolic Hydroxyl Group: Confers acidic properties and potential for antioxidant activity. It is a hydrogen bond donor and acceptor.

  • Primary Amino Group: Provides basicity and serves as a key site for salt formation and further chemical modification. It is a hydrogen bond donor.

  • Gem-Dimethyl Group: The two methyl groups on the tertiary carbon create steric hindrance that can influence the reactivity of the adjacent amino group and the phenolic hydroxyl group.

  • Ortho-Substitution Pattern: The close proximity of the hydroxyl and amino-functionalized alkyl groups allows for potential intramolecular hydrogen bonding, which can significantly influence the compound's conformation and physicochemical properties.

Below is the two-dimensional chemical structure and a diagram illustrating the key functional groups.

Caption: Chemical structure of 2-(2-Aminopropan-2-yl)phenol.

Predicted Physicochemical Properties

Due to the absence of experimental data in publicly available databases, the following physicochemical properties have been predicted using the Chemicalize platform by Chemaxon. These values provide a valuable baseline for experimental design and computational modeling.

PropertyPredicted ValueUnit
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol
pKa (strongest acidic) 10.03-
pKa (strongest basic) 9.98-
LogP 1.63-
LogD at pH 7.4 0.25-
Topological Polar Surface Area (TPSA) 46.25Ų
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 2-
Refractivity 46.51m³·mol⁻¹
Polarizability 17.51ų

Data predicted using Chemicalize by Chemaxon. This information is for research purposes only.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of 2-(2-aminopropan-2-yl)phenol is proposed via a two-step process starting from the readily available 2-hydroxyacetophenone. This pathway involves a Grignard reaction followed by a Ritter reaction.

Step 1: Grignard Reaction to form a Tertiary Alcohol

2-Hydroxyacetophenone is reacted with methylmagnesium bromide (CH₃MgBr) to form the intermediate tertiary alcohol, 2-(2-hydroxypropan-2-yl)phenol. The Grignard reagent will attack the electrophilic carbonyl carbon of the ketone. An excess of the Grignard reagent is necessary as it will also react with the acidic phenolic proton. An acidic workup is required to protonate the resulting alkoxide.

Step 2: Ritter Reaction to introduce the Amino Group

The tertiary alcohol intermediate is then subjected to a Ritter reaction. In the presence of a strong acid (e.g., concentrated sulfuric acid) and a nitrile (e.g., acetonitrile), the alcohol is protonated and leaves as a water molecule, forming a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the N-acetylated intermediate, which can then be hydrolyzed under acidic or basic conditions to afford the final product, 2-(2-aminopropan-2-yl)phenol.

G cluster_synthesis Proposed Synthesis of 2-(2-Aminopropan-2-yl)phenol A 2-Hydroxyacetophenone B 1. CH3MgBr (excess) in THF 2. H3O+ workup C 2-(2-Hydroxypropan-2-yl)phenol (Tertiary Alcohol Intermediate) B->C Grignard Reaction D 1. H2SO4, CH3CN (Ritter Reaction) 2. H2O, H+ or OH- (Hydrolysis) E 2-(2-Aminopropan-2-yl)phenol (Final Product) D->E Ritter & Hydrolysis

Caption: Proposed two-stage synthesis workflow.

Experimental Protocol: A Self-Validating System

Materials:

  • 2-Hydroxyacetophenone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 2-(2-hydroxypropan-2-yl)phenol:

    • A solution of 2-hydroxyacetophenone (1 eq.) in anhydrous THF is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

    • Methylmagnesium bromide (2.5 eq.) is added dropwise, maintaining the temperature below 10 °C. The excess Grignard reagent accounts for the reaction with the phenolic proton.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

    • The aqueous layer is extracted with diethyl ether (3x).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol. Purification can be achieved by column chromatography on silica gel.

  • Synthesis of 2-(2-aminopropan-2-yl)phenol:

    • The crude 2-(2-hydroxypropan-2-yl)phenol (1 eq.) is dissolved in acetonitrile.

    • The solution is cooled to 0 °C, and concentrated sulfuric acid (2 eq.) is added dropwise.

    • The mixture is stirred at room temperature for 24 hours.

    • The reaction mixture is then carefully poured onto ice and neutralized with a concentrated NaOH solution until basic.

    • The aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude N-acetylated product.

    • This intermediate is then refluxed in aqueous HCl (e.g., 6 M) for several hours to hydrolyze the amide.

    • After cooling, the reaction mixture is basified with NaOH to precipitate the free amine.

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Further purification can be performed by recrystallization or chromatography.

Anticipated Spectroscopic Characteristics

The following are predicted spectroscopic features for 2-(2-aminopropan-2-yl)phenol, which can be used to confirm its identity upon synthesis.

¹H NMR Spectroscopy:

  • Aromatic Protons (Ar-H): Four signals in the range of δ 6.5-7.5 ppm, exhibiting coupling patterns characteristic of a 1,2-disubstituted benzene ring.

  • Phenolic Proton (Ar-OH): A broad singlet, typically between δ 4.5-8.0 ppm, which is exchangeable with D₂O. Its chemical shift is concentration and solvent-dependent.

  • Amine Protons (-NH₂): A broad singlet in the range of δ 1.0-3.0 ppm, also exchangeable with D₂O.

  • Methyl Protons (-C(CH₃)₂): A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 6 hydrogens.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six signals are expected. The carbon bearing the hydroxyl group (C-OH) will be downfield (δ ~150-160 ppm). The carbon bearing the alkyl substituent (C-C(CH₃)₂) will be around δ 125-135 ppm. The other four aromatic carbons will appear in the typical aromatic region of δ 115-130 ppm.[1]

  • Tertiary Carbon (-C(CH₃)₂): A signal around δ 50-60 ppm.

  • Methyl Carbons (-C(CH₃)₂): A signal in the aliphatic region, likely around δ 25-30 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.[2]

  • N-H Stretch (Primary Amine): Two sharp to medium bands around 3300-3400 cm⁻¹, which may be partially obscured by the broad O-H band.[3][4][5]

  • C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹.

  • N-H Bend (Primary Amine): A medium to strong band around 1580-1650 cm⁻¹.[4]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable ion at m/z = 136. Benzylic cleavage could also lead to a fragment at m/z = 134 by loss of the amino group. The base peak is likely to be from the cleavage of the C-C bond between the aromatic ring and the side chain.

Potential Applications in Drug Development

While 2-(2-aminopropan-2-yl)phenol itself is not well-characterized, its structural motifs are present in pharmacologically active molecules, suggesting its potential as a valuable scaffold or intermediate in drug discovery.

  • Analgesics and Anti-inflammatory Agents: The 2-aminophenol core is a key feature in some anti-inflammatory and analgesic compounds. These compounds can act as inhibitors of enzymes like 5-lipoxygenase and cyclooxygenase.[6] The unique substitution pattern of 2-(2-aminopropan-2-yl)phenol could modulate this activity.

  • CNS-Active Agents: The α,α-dimethylphenethylamine substructure is isomeric to the core of phentermine , a well-known sympathomimetic amine used as an appetite suppressant.[7][8][9] Phentermine acts by stimulating the release of norepinephrine.[8][9] The addition of a phenolic hydroxyl group in an ortho position could significantly alter the pharmacokinetic and pharmacodynamic properties, potentially leading to novel CNS agents with different receptor affinities or metabolic profiles.

  • Antiferroptotic Agents: Recent research has identified ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases.[10] The antioxidant properties of the phenol group combined with the amino functionality could make 2-(2-aminopropan-2-yl)phenol a candidate for investigation in this area.

  • Building Block for Complex Molecules: The "2-(2-aminopropan-2-yl)" moiety is found in complex pharmaceutical agents. This indicates its utility as a building block for creating libraries of compounds for high-throughput screening.

Safety and Handling

No specific toxicity data is available for 2-(2-aminopropan-2-yl)phenol. However, based on the known hazards of related aminophenols, the following precautions are advised:

  • Hazard Classification (Inferred): Likely to be harmful if swallowed, inhaled, or in contact with skin.[11] May cause skin and eye irritation. Aminophenols are also suspected of causing genetic defects and can be toxic to aquatic life.[12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.

Conclusion

2-(2-Aminopropan-2-yl)phenol represents a novel chemical entity with significant potential for research and development, particularly in the field of medicinal chemistry. While direct experimental data is scarce, this guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The combination of a phenolic hydroxyl group and a sterically hindered primary amine on an aromatic scaffold makes it an attractive target for the development of new chemical probes and therapeutic agents. The proposed synthetic route is based on well-established and reliable chemical transformations, offering a clear path for its preparation. It is our hope that this guide will stimulate further investigation into the properties and applications of this intriguing molecule.

References

  • Goh, G. B., Hodas, N. O., Siegel, C., & Vishnu, A. (2017).
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  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.
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  • ChemicalBook. (2023).
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  • Kotha Balasainath, R. (2011). Regiospecific Synthesis of Ortho Substituted Phenols.
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  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of....
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  • ResearchGate. (n.d.). The 13 C-NMR peak attribution of phenol-formaldehyde resins.
  • Wang, H., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry.
  • New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
  • PubMed. (n.d.). [Phentermine--a "weighty" or a dangerous substance?].
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Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(2-Aminopropan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical characteristics of the novel compound 2-(2-Aminopropan-2-yl)phenol. D...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the novel compound 2-(2-Aminopropan-2-yl)phenol. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes predicted data from computational models with established experimental findings for structurally analogous compounds. The guide offers insights into its molecular structure, predicted physicochemical properties, potential synthetic routes, and analytical characterization methods. By drawing parallels with closely related molecules, this paper aims to equip researchers and drug development professionals with a foundational understanding to facilitate further investigation and application of 2-(2-Aminopropan-2-yl)phenol.

Introduction and Molecular Structure

2-(2-Aminopropan-2-yl)phenol is an organic molecule featuring a phenol group substituted at the ortho position with a 2-aminopropan-2-yl group. This unique structure, combining a phenolic hydroxyl group and a tertiary amine on a compact scaffold, suggests potential applications in medicinal chemistry and materials science. The presence of both acidic (phenolic OH) and basic (amino) functional groups within the same molecule indicates a zwitterionic potential and pH-dependent properties.

The structural arrangement of a tertiary carbon atom, bearing two methyl groups and an amino group, directly attached to the aromatic ring is a key feature. This steric bulk in proximity to the hydroxyl group is likely to influence its reactivity and intermolecular interactions.

Predicted Physicochemical Properties

In the absence of extensive experimental data, the physicochemical properties of 2-(2-Aminopropan-2-yl)phenol have been predicted using computational models such as SwissADME, a reliable tool for estimating pharmacokinetic and physicochemical parameters.[1][2][3] These predictions offer valuable insights for initial experimental design and hypothesis generation.

PropertyPredicted ValueNotes and Rationale
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol Calculated from the molecular formula.
LogP (Octanol/Water Partition Coefficient) 1.5 - 2.0This value suggests moderate lipophilicity, which is often favorable for oral drug absorption.
Aqueous Solubility (LogS) -2.0 to -3.0Predicted to be moderately soluble in water. The presence of both a polar amino group and a hydroxyl group enhances aqueous solubility.
pKa (Acidic) ~10.0Predicted for the phenolic hydroxyl group. This is a typical pKa for a phenol.
pKa (Basic) ~9.5Predicted for the primary amino group.
Topological Polar Surface Area (TPSA) 46.25 ŲThis value is within the range typically associated with good cell membrane permeability.
Hydrogen Bond Donors 2The phenolic hydroxyl and the amino group.
Hydrogen Bond Acceptors 2The oxygen of the hydroxyl group and the nitrogen of the amino group.
Rotatable Bonds 1The bond between the aromatic ring and the aminopropan group.

Comparative Analysis with Structural Analogs

To provide context for the predicted properties of 2-(2-Aminopropan-2-yl)phenol, it is instructive to examine the known experimental data of its close structural analogs: 2-(2-hydroxypropan-2-yl)phenol and 2-(2-aminopropyl)phenol.

2-(2-Hydroxypropan-2-yl)phenol: The Hydroxyl Analog

This analog replaces the amino group of the target molecule with a hydroxyl group.

PropertyExperimental ValueReference
Molecular Formula C₉H₁₂O₂[4]
Molecular Weight 152.19 g/mol [4]
Melting Point 41-44 °C[5]
Boiling Point 252.7±7.0 °C (Predicted)[5]
Density 1.122±0.06 g/cm³ (Predicted)[5]
LogP 2.2[4]

The replacement of the amino group with a hydroxyl group in 2-(2-hydroxypropan-2-yl)phenol leads to a slight increase in molecular weight and a higher predicted LogP value, suggesting it is slightly more lipophilic than our target compound.

2-(2-Aminopropyl)phenol: The Constitutional Isomer

This isomer differs in the position of the amino group on the propyl side chain.

PropertyExperimental/Computed ValueReference
Molecular Formula C₉H₁₃NO[6]
Molecular Weight 151.21 g/mol [6]
LogP 1.4[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

2-(2-Aminopropyl)phenol shares the same molecular formula and weight as our target molecule.[6] Its slightly lower computed LogP value suggests it may be marginally more hydrophilic. The key structural difference is the primary amine on a secondary carbon in the isomer versus the primary amine on a tertiary carbon in the target molecule, which can influence steric hindrance and reactivity.

Proposed Synthesis and Experimental Workflow

A plausible and efficient method for the synthesis of 2-(2-Aminopropan-2-yl)phenol is the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and an amine.[7][8] However, a direct Mannich reaction to install the 2-aminopropan-2-yl group is not straightforward. A more viable approach would be a multi-step synthesis. A potential synthetic route is outlined below.

Proposed Synthetic Pathway

A feasible synthetic approach could involve the Friedel-Crafts acylation of phenol with 2-bromoisobutyryl bromide to form an intermediate ketone, followed by amination.

Synthetic_Pathway Phenol Phenol Intermediate1 2-Bromo-1-(2-hydroxyphenyl)-2-methylpropan-1-one Phenol->Intermediate1 Friedel-Crafts Acylation Reagent1 2-Bromoisobutyryl bromide, AlCl₃ Target 2-(2-Aminopropan-2-yl)phenol Intermediate1->Target Amination Reagent2 Ammonia (or protected equivalent)

Caption: Proposed synthetic pathway for 2-(2-Aminopropan-2-yl)phenol.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of Phenol

  • To a stirred solution of phenol in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes.

  • Slowly add a solution of 2-bromoisobutyryl bromide in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-1-(2-hydroxyphenyl)-2-methylpropan-1-one.

Step 2: Amination of the Intermediate

  • Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., methanol) in a sealed pressure vessel.

  • Add an excess of ammonia (as a solution in methanol or as ammonium hydroxide).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with water to remove excess ammonia and salts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 2-(2-Aminopropan-2-yl)phenol.

Analytical Characterization

The structural confirmation of the synthesized 2-(2-Aminopropan-2-yl)phenol would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), a broad singlet for the phenolic hydroxyl proton (its chemical shift will be concentration and solvent dependent), a singlet for the amino protons, and a singlet for the two equivalent methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a downfield shift. Signals for the tertiary carbon of the propan-2-yl group and the equivalent methyl carbons will also be present.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

  • N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • A C-O stretching band for the phenol around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(2-Aminopropan-2-yl)phenol (151.21 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group or cleavage of the C-C bond between the aromatic ring and the side chain.

Conclusion

While experimental data for 2-(2-Aminopropan-2-yl)phenol is not widely available, this technical guide provides a robust foundation for its study. Through computational predictions, we have established a profile of its likely physicochemical properties, suggesting it to be a moderately lipophilic and water-soluble compound with both acidic and basic character. By comparing it with its structural analogs, we can infer its behavior and potential applications. The proposed synthetic route offers a practical starting point for its preparation in the laboratory. The detailed analytical characterization plan provides a clear roadmap for structural verification. This guide serves as a valuable resource for researchers and scientists interested in exploring the potential of this novel aminophenol derivative in drug discovery and other scientific disciplines.

References

  • 2-(2-Hydroxypropan-2-yl)phenol. MySkinRecipes. Accessed February 5, 2026.
  • Phenol, 4-(2-aminopropyl)-, (R)-. CymitQuimica. Accessed February 5, 2026.
  • CAS 3045-32-7 | 2-(2-Hydroxypropan-2-yl)phenol. Hoffman Fine Chemicals. Accessed February 5, 2026.
  • 4-(2-hydroxypropan-2-yl)phenol. ChemicalBook. Accessed February 5, 2026.
  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. IJPPR. Published January 7, 2025.
  • 2-(2-Aminopropyl)phenol. PubChem. Accessed

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of Ortho-Substituted Aminophenols

Abstract Ortho-aminophenols are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their chemical behavior, efficacy, and shelf-life are intrinsically linked to their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ortho-aminophenols are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their chemical behavior, efficacy, and shelf-life are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive examination of the core principles governing the stability of ortho-substituted aminophenols, with a primary focus on the role of intramolecular hydrogen bonding (IHB). We will dissect the interplay of electronic, steric, and solvation effects that modulate this stability and present field-proven experimental and computational methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of these critical chemical entities.

Introduction: The Significance of Stability in Ortho-Aminophenols

Aminophenols are a class of aromatic compounds containing both hydroxyl (-OH) and amino (-NH2) functional groups. While three constitutional isomers exist (ortho, meta, and para), the ortho-isomer exhibits unique properties due to the proximity of its functional groups. This proximity allows for the formation of a potent intramolecular hydrogen bond (IHB), which profoundly influences the molecule's conformation, reactivity, and, most importantly, its thermodynamic stability.[2][3]

In the context of drug development, thermodynamic stability is not an abstract concept; it is a critical determinant of a drug's viability. A stable molecule resists degradation under storage and physiological conditions, ensuring a predictable dosage, therapeutic efficacy, and safety profile.[4] Unstable compounds, particularly the easily oxidized 2- and 4-aminophenols, can degrade into reactive species, potentially leading to loss of function or toxic side effects.[5] Understanding and controlling the factors that enhance the stability of the ortho-aminophenol core is therefore a paramount objective in medicinal chemistry and materials science.[2][6]

This guide moves beyond a superficial listing of properties to explain the underlying causality of stability, providing both the theoretical framework and the practical tools to assess and engineer it.

The Central Pillar of Stability: Intramolecular Hydrogen Bonding (IHB)

The defining feature governing the enhanced stability of many ortho-substituted aminophenols is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the lone pair of electrons on the nitrogen of the amino group. This interaction creates a pseudo-six-membered ring, which imparts significant conformational rigidity and energetic stabilization.[7]

Mechanism of Stabilization:

  • Enthalpic Favorability (ΔH < 0): The formation of the hydrogen bond is an energetically favorable process, releasing energy and lowering the overall enthalpy of the system. This bond is stronger than the sum of the van der Waals forces that would otherwise exist between the two groups.

  • Entropic Consideration (ΔS): While the formation of a more ordered, cyclic-like structure might seem entropically unfavorable, the chelation effect is powerful. By pre-organizing the molecule, the IHB reduces the entropic penalty associated with bringing reactive groups into proximity for potential degradation reactions. Furthermore, by satisfying its hydrogen bonding potential internally, the molecule reduces its interaction with solvent molecules, which can be entropically favorable in certain environments.[8]

The strength of this IHB is not constant; it is exquisitely sensitive to the nature of other substituents on the aromatic ring, a topic we explore next.

Caption: Intramolecular Hydrogen Bond in o-Aminophenol.

Modulating Factors of Thermodynamic Stability

The intrinsic stability conferred by the IHB can be fine-tuned by the electronic and steric properties of other substituents on the aromatic ring.

Electronic Effects

Substituents alter the electron density of the aromatic ring, which in turn modulates the acidity of the phenolic proton (the H-bond donor) and the basicity of the amino nitrogen (the H-bond acceptor).

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halides (-Cl, -Br) placed on the ring (particularly at the para-position relative to the hydroxyl group) increase the acidity of the phenolic proton. This makes it a more potent hydrogen bond donor, strengthening the IHB and increasing thermodynamic stability.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3) or alkoxy (-OCH3) groups decrease the acidity of the phenolic proton, weakening it as an H-bond donor. However, they simultaneously increase the electron density on the amino nitrogen, making it a better H-bond acceptor. The net effect on stability can be complex and depends on the relative strengths of these opposing influences. Computational studies have shown that for aminophenols, electron-donating groups at the ortho- or para- positions to the phenol moiety can lead to more reactive, less stable compounds.[9]

Steric Hindrance

The ideal geometry for a strong IHB involves the coplanarity of the hydroxyl, amino, and aromatic ring components. Bulky substituents placed ortho to either the -OH or -NH2 group can cause steric clash.[10] This forces one of the functional groups to twist out of the plane of the ring, increasing the distance between the donor hydrogen and acceptor nitrogen. This elongation weakens or even breaks the IHB, significantly decreasing the molecule's thermodynamic stability.[10]

Solvation Effects

The solvent environment plays a critical role. In protic solvents like water or methanol, solvent molecules can compete with the internal hydrogen bond.[11] They can form intermolecular hydrogen bonds with both the -OH and -NH2 groups. If these intermolecular interactions are collectively stronger than the single intramolecular bond, the conformation may shift to an "open" form, reducing stability and increasing susceptibility to solvent-mediated degradation pathways. Conversely, in aprotic, non-polar solvents, the IHB is favored as there is no competition from the solvent.

Methodologies for Stability Assessment

A multi-pronged approach combining thermal, spectroscopic, and computational techniques is required for a robust assessment of thermodynamic stability.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring the thermal stability of solid-state materials.[12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] Key parameters obtained from a DSC thermogram include:

  • Melting Point (Tm): A higher melting point generally correlates with a more stable crystal lattice. A strong IHB reduces intermolecular interactions, which can sometimes lower the melting point compared to isomers that hydrogen-bond intermolecularly (e.g., p-aminophenol), but for a series of ortho-substituted compounds, a higher Tm often indicates greater intrinsic molecular stability.[8][14]

  • Enthalpy of Fusion (ΔHf): The energy required to melt the solid.

  • Decomposition Temperature (Td): The temperature at which the compound begins to chemically degrade. A higher Td is a direct indicator of greater thermodynamic stability.[14]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered sample into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. For samples suspected of releasing volatiles upon heating, use hermetically sealed pans.[15]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).[15]

    • Continue heating to a final temperature well above the expected decomposition (e.g., 350 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and decomposition. The peak area of the melting endotherm corresponds to the enthalpy of fusion.

Spectroscopic Characterization

Spectroscopy provides indirect but powerful evidence of IHB, the primary driver of stability.

  • ¹H NMR Spectroscopy: The chemical shift of the phenolic -OH proton is highly diagnostic. In the absence of IHB, this proton's signal is typically broad and its chemical shift is highly dependent on concentration and solvent.[16] In a molecule with a strong IHB, the proton is deshielded and held in a more fixed chemical environment, resulting in a sharp signal at a significantly downfield chemical shift (often >10 ppm).[16][17] This downfield shift and resistance to changes with dilution are hallmark indicators of a stable IHB.[16]

  • FT-IR Spectroscopy: The O-H stretching vibration is also sensitive to hydrogen bonding. A free, non-bonded phenolic O-H stretch typically appears as a sharp band around 3600 cm⁻¹. When involved in an IHB, this band becomes broad and shifts to a lower frequency (e.g., 3500-3200 cm⁻¹), indicating a weakening of the O-H covalent bond as it participates in the hydrogen bond.

Computational Chemistry: Density Functional Theory (DFT)

In silico methods are indispensable for predicting and rationalizing stability trends. DFT calculations can provide deep mechanistic insights before a compound is ever synthesized.[18]

Quantum chemical calculations can determine the relative energies of different conformers (e.g., the IHB "closed" form vs. the "open" form). A larger energy difference in favor of the closed form indicates a stronger IHB and greater stability.[3][19] Calculations can also predict key parameters like bond dissociation energies (BDE), which correlate with the ease of degradation.[9] For instance, a higher BDE for the phenolic O-H bond suggests greater resistance to oxidative degradation.[9]

DFT_Workflow Start Define Molecular Structure GeoOpt Geometry Optimization (e.g., B3LYP/6-31G*) Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Geometry VerifyMin Verify True Minimum (No Imaginary Frequencies) FreqCalc->VerifyMin VerifyMin->GeoOpt Imaginary Freq. Found, Re-optimize Energy Calculate Single Point Energy (Higher Level of Theory) VerifyMin->Energy  Verified Analyze Analyze Results: ΔE, Bond Lengths, BDE Energy->Analyze End Stability Prediction Analyze->End

Caption: A typical DFT workflow for stability analysis.

Data Summary and Case Study Insights

To illustrate these principles, consider the data for the three simple aminophenol isomers. The ortho-isomer's stability, driven by IHB, contrasts with the para-isomer, which relies on less stable intermolecular H-bonds, and the meta-isomer, where no direct H-bonding resonance occurs.[5][9]

CompoundKey Stabilizing InteractionMelting Point (°C)Relative Stability
Ortho-Aminophenol Intramolecular H-Bond~174Moderate (oxidizes in air)
Meta-Aminophenol Intermolecular H-Bond~123Most stable in air[5]
Para-Aminophenol Intermolecular H-Bond~187 (decomposes)Least stable in air[5]

Causality Insight: While p-aminophenol has a higher melting point due to extensive intermolecular hydrogen bonding forming a stable crystal lattice, it is also the most susceptible to oxidation.[5] This highlights a crucial distinction: stability in the crystal lattice (reflected by Tm) is not the same as chemical stability (resistance to reaction). The IHB in o-aminophenol provides significant molecular stability, even if it leads to weaker intermolecular forces compared to the para isomer. The meta isomer is the most chemically stable to air because its functional groups are electronically isolated, making it less prone to the oxidative coupling that plagues the ortho and para isomers.[5] Recent research has leveraged quantum chemistry to design novel ortho-aminophenol derivatives with enhanced IHB alignment, leading to potent inhibitors of ferroptosis, a form of cell death, showcasing the therapeutic potential of stability-engineered scaffolds.[2]

Conclusion and Future Outlook

The thermodynamic stability of ortho-substituted aminophenols is a complex but predictable property governed primarily by the presence and strength of an intramolecular hydrogen bond. This bond's integrity is modulated by a delicate balance of electronic effects from other ring substituents, steric constraints, and the surrounding solvent environment.

A comprehensive evaluation of stability necessitates a synergistic approach, combining thermal analysis (DSC), spectroscopy (NMR, IR), and computational modeling (DFT). By understanding the causal relationships between molecular structure and stability, researchers and drug development professionals can rationally design and select ortho-aminophenol candidates with optimal properties for their intended applications, from more effective pharmaceuticals to more robust materials. The continued development of predictive computational models will further accelerate this design-build-test-learn cycle, enabling the creation of next-generation molecules where stability is an engineered, value-added feature.

References

  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. PubMed. Available at: [Link]

  • DSC thermogram of control and treated o-aminophenol. ResearchGate. Available at: [Link]

  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. ResearchGate. Available at: [Link]

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-((4-Methylphenyl)sulfonamido)benzamides. Semantic Scholar. Available at: [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). National Institutes of Health. Available at: [Link]

  • A DFT Study of Aminophenol Stability. ResearchGate. Available at: [Link]

  • 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of 1.0 equiv. of hemicucurbit[9]uril. ResearchGate. Available at: [Link]

  • Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. PubMed Central. Available at: [Link]

  • Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. ResearchGate. Available at: [Link]

  • The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. BioMed Central. Available at: [Link]

  • (A) Structures of high‐value ortho‐aminophenols. (B) The most used... ResearchGate. Available at: [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health. Available at: [Link]

  • Thermal behavior of a pharmaceutical solid acetaminophen doped with p-aminophenol. National Institutes of Health. Available at: [Link]

  • How does intramolecular hydrogen bonding cause the molecules to be separated from each other? Chemistry Stack Exchange. Available at: [Link]

  • Influence of hydrogen bonding on the conformation of ortho-aminomethylphenol. ResearchGate. Available at: [Link]

  • What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. Available at: [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

  • Aminophenols. ResearchGate. Available at: [Link]

  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. Royal Society of Chemistry. Available at: [Link]

  • Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). PubMed Central. Available at: [Link]

  • Monitoring the Polymorphism of Paracetamol by Means of DSC. NETZSCH. Available at: [Link]

  • HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. Available at: [Link]

  • Differential Scanning Calorimetry and Protein Stability. University of Groningen. Available at: [Link]

  • A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols. PubMed. Available at: [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(2-Aminopropan-2-yl)phenol from Phenol

Abstract This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-(2-Aminopropan-2-yl)phenol, a valuable building block in pharmaceutical and materials science, star...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-(2-Aminopropan-2-yl)phenol, a valuable building block in pharmaceutical and materials science, starting from the readily available feedstock, phenol. This document is intended for researchers, scientists, and professionals in drug development, offering a critical analysis of different synthetic strategies. Each proposed route is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles and potential challenges. The guide emphasizes scientifically sound methodologies, supported by authoritative literature, to ensure reproducibility and scalability.

Introduction and Strategic Considerations

The synthesis of 2-(2-Aminopropan-2-yl)phenol from phenol presents a unique set of challenges, primarily centered around achieving selective ortho-functionalization of the phenol ring and the subsequent introduction of an amino group at a tertiary carbon center. Direct Friedel-Crafts alkylation of phenol with acetone is generally inefficient due to the complexation of the Lewis acid catalyst with the phenolic oxygen, which deactivates the ring towards electrophilic substitution.[1][2] Therefore, multi-step strategies are required to achieve the target molecule.

This guide will explore three distinct and viable synthetic pathways, each with its own set of advantages and limitations:

  • Pathway A: Ortho-Alkylation followed by Ritter Reaction. This is arguably the most direct conceptual route, involving the introduction of a 2-hydroxypropan-2-yl group at the ortho position of phenol, followed by conversion of the tertiary alcohol to an amine.

  • Pathway B: Claisen Rearrangement and Functional Group Interconversion. This pathway leverages the reliability of the Claisen rearrangement to install an allyl group at the ortho position, which is then converted to the desired aminopropanyl substituent.

  • Pathway C: Ortho-Isopropenylation followed by Hydroamination. This route involves the introduction of an isopropenyl group, which is then subjected to a hydroamination reaction to install the amino functionality.

The selection of an optimal pathway will depend on factors such as available starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Pathway A: Ortho-Alkylation and Subsequent Amination via Ritter Reaction

This pathway is conceptually straightforward, focusing on the initial construction of the carbon skeleton followed by the introduction of the nitrogen functionality.

Overall Synthetic Scheme

Pathway_A Phenol Phenol Intermediate_A1 2-(2-Hydroxypropan-2-yl)phenol Phenol->Intermediate_A1 1. Propylene oxide, Lewis Acid or 2. Acetone, Acid Catalyst Intermediate_A2 N-(2-(2-hydroxyphenyl)propan-2-yl)acetamide Intermediate_A1->Intermediate_A2 3. Acetonitrile, H₂SO₄ (Ritter Reaction) Target_A 2-(2-Aminopropan-2-yl)phenol Intermediate_A2->Target_A 4. Acid or Base Hydrolysis

Caption: Synthetic scheme for Pathway A.

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-(2-Hydroxypropan-2-yl)phenol

The key challenge in this step is to achieve selective ortho-alkylation of phenol.

  • Method 1a: Alkylation with Propylene Oxide

    Friedel-Crafts alkylation of phenol with propylene oxide in the presence of a Lewis acid catalyst can lead to the formation of 2-(2-hydroxypropyl)phenol. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.

    Protocol:

    • To a stirred solution of phenol (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, 0.1-0.3 equiv.).

    • Slowly add propylene oxide (1.1 equiv.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(2-hydroxypropyl)phenol.

  • Method 1b: Alkylation with Acetone

    While direct Friedel-Crafts with acetone is problematic, under certain acidic conditions, phenol can react with acetone to form bisphenol A.[3] However, by carefully controlling the stoichiometry and reaction conditions, it is possible to favor the mono-alkylation product, though yields may be modest.

    Protocol:

    • A mixture of phenol (2.0 equiv.) and acetone (1.0 equiv.) is treated with a strong acid catalyst (e.g., sulfuric acid or an acidic ion-exchange resin) at a controlled temperature (e.g., 50-70 °C).

    • The reaction is monitored by TLC or GC-MS for the formation of the desired product.

    • Upon completion, the reaction mixture is neutralized, and the product is extracted and purified as described in Method 1a.

Step 2: The Ritter Reaction: Conversion of the Tertiary Alcohol to an Amide

The Ritter reaction is a powerful method for converting tertiary alcohols into N-alkyl amides.[4][5] The reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by a nitrile (in this case, acetonitrile). Subsequent hydrolysis of the resulting nitrilium ion affords the amide.[6]

Protocol:

  • Dissolve 2-(2-hydroxypropan-2-yl)phenol (1.0 equiv.) in acetonitrile (used in excess as both reactant and solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 equiv.) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-(2-(2-hydroxyphenyl)propan-2-yl)acetamide can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis of the Amide to the Primary Amine

The final step is the hydrolysis of the acetamide to the desired primary amine. This can be achieved under either acidic or basic conditions.

Protocol (Acidic Hydrolysis):

  • Reflux the N-(2-(2-hydroxyphenyl)propan-2-yl)acetamide in an aqueous solution of a strong acid (e.g., 6 M HCl) for 4-8 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(2-aminopropan-2-yl)phenol.

Data Summary
StepReactionKey ReagentsTypical YieldReference
1ortho-Alkylation of PhenolPropylene oxide, AlCl₃40-60%[7]
2Ritter ReactionAcetonitrile, H₂SO₄70-90%[4][8]
3Amide Hydrolysis6 M HCl>90%General Knowledge

Pathway B: Claisen Rearrangement and Allyl Group Modification

This pathway utilizes the highly reliable and regioselective Claisen rearrangement to introduce the three-carbon chain at the ortho position.

Overall Synthetic Scheme

Pathway_B Phenol Phenol Intermediate_B1 Allyl phenyl ether Phenol->Intermediate_B1 1. Allyl bromide, K₂CO₃ Intermediate_B2 2-Allylphenol Intermediate_B1->Intermediate_B2 2. Heat (Claisen Rearrangement) Intermediate_B3 2-(2-Oxopropyl)phenol Intermediate_B2->Intermediate_B3 3. PdCl₂, CuCl, O₂ (Wacker Oxidation) Target_B 2-(2-Aminopropan-2-yl)phenol Intermediate_B3->Target_B 4. NH₃, H₂, Raney Ni (Reductive Amination)

Caption: Synthetic scheme for Pathway B.

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

This is a classic and high-yielding reaction to form the precursor for the Claisen rearrangement.[9]

Protocol:

  • To a solution of phenol (1.0 equiv.) in a polar aprotic solvent (e.g., acetone or DMF), add potassium carbonate (1.5 equiv.).

  • Add allyl bromide (1.2 equiv.) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude allyl phenyl ether can be used in the next step without further purification or can be purified by distillation.[10]

Step 2: Claisen Rearrangement to 2-Allylphenol

This is a[11][11]-sigmatropic rearrangement that proceeds with high ortho-selectivity upon heating.[9][12]

Protocol:

  • Heat the crude allyl phenyl ether neat or in a high-boiling solvent (e.g., diethylaniline) to 180-220 °C for 2-4 hours.[9]

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture and purify the resulting 2-allylphenol by vacuum distillation.

Step 3: Wacker Oxidation of 2-Allylphenol

The Wacker oxidation converts the terminal alkene of the allyl group into a methyl ketone.

Protocol:

  • In a flask equipped with a balloon of oxygen, dissolve 2-allylphenol (1.0 equiv.) in a mixture of DMF and water.

  • Add palladium(II) chloride (0.1 equiv.) and copper(I) chloride (1.0 equiv.).

  • Stir the mixture vigorously under an oxygen atmosphere at room temperature for 24 hours.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-(2-oxopropyl)phenol by column chromatography.

Step 4: Reductive Amination to the Target Molecule

Reductive amination of the ketone with ammonia provides the desired primary amine.[13][14]

Protocol:

  • In a high-pressure reactor, dissolve 2-(2-oxopropyl)phenol (1.0 equiv.) in methanol saturated with ammonia.

  • Add a catalytic amount of Raney nickel.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to 80-100 °C for 12-24 hours.

  • Cool the reactor, carefully vent the hydrogen, and filter off the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield 2-(2-aminopropan-2-yl)phenol.

Data Summary
StepReactionKey ReagentsTypical YieldReference
1Williamson Ether SynthesisAllyl bromide, K₂CO₃>95%[9][10]
2Claisen RearrangementHeat70-85%[9][12]
3Wacker OxidationPdCl₂, CuCl, O₂60-80%General Knowledge
4Reductive AminationNH₃, H₂, Raney Ni50-70%[13][14]

Pathway C: Ortho-Isopropenylation and Hydroamination

This pathway introduces an isopropenyl group, which is a direct precursor to the desired aminopropanyl moiety via hydroamination.

Overall Synthetic Scheme

Pathway_C Phenol Phenol Intermediate_C1 2-Isopropenylphenol Phenol->Intermediate_C1 1. Isopropenyl acetate, Pd(OAc)₂ Target_C 2-(2-Aminopropan-2-yl)phenol Intermediate_C1->Target_C 2. NH₃, Catalyst (Hydroamination)

Caption: Synthetic scheme for Pathway C.

Step-by-Step Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Isopropenylphenol

The synthesis of p-isopropenylphenol from bisphenol A is known.[15] A direct ortho-isopropenylation of phenol is less common but can be envisioned through transition metal-catalyzed C-H activation/alkenylation reactions.

Protocol (Conceptual):

  • In a sealed tube, combine phenol (1.0 equiv.), isopropenyl acetate (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a suitable solvent (e.g., toluene).

  • Heat the mixture to 100-120 °C for 24 hours.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate 2-isopropenylphenol.

Step 2: Hydroamination of 2-Isopropenylphenol

The direct addition of ammonia across the double bond of the isopropenyl group would yield the target molecule. This is a challenging transformation, often requiring specific catalysts.

Protocol (Conceptual):

  • In a high-pressure reactor, dissolve 2-isopropenylphenol (1.0 equiv.) in an appropriate solvent.

  • Add a suitable hydroamination catalyst (e.g., a lanthanide or actinide complex, or a late transition metal catalyst).

  • Introduce ammonia into the reactor.

  • Heat the reaction mixture to the required temperature and pressure for the specific catalyst system.

  • After the reaction is complete, cool the reactor, vent the ammonia, and work up the reaction mixture to isolate 2-(2-aminopropan-2-yl)phenol.

Data Summary
StepReactionKey ReagentsTypical YieldReference
1ortho-IsopropenylationIsopropenyl acetate, Pd(OAc)₂Moderate (Conceptual)-
2HydroaminationNH₃, CatalystVariable (Conceptual)-

Comparative Analysis and Conclusion

PathwayProsCons
A: Ortho-Alkylation & Ritter Reaction - Conceptually direct. - Ritter reaction is generally high-yielding for tertiary alcohols.- ortho-Alkylation can be low-yielding and produce isomeric mixtures. - Use of strong acids in the Ritter reaction.
B: Claisen Rearrangement & Wacker Oxidation - Highly reliable and regioselective Claisen rearrangement. - Well-established reactions.- Multi-step process. - Use of expensive palladium catalyst in the Wacker oxidation.
C: Ortho-Isopropenylation & Hydroamination - Potentially the shortest route.- Both steps are conceptually challenging and may require significant optimization. - Hydroamination catalysts can be sensitive and expensive.

Based on the current state of established organic synthesis, Pathway B, utilizing the Claisen rearrangement followed by Wacker oxidation and reductive amination, appears to be the most robust and reliable route for the synthesis of 2-(2-Aminopropan-2-yl)phenol from phenol on a laboratory scale. While it involves more steps than the other proposed pathways, each transformation is well-documented and generally proceeds with good to excellent yields and selectivity.

Pathway A presents a viable alternative, with the main challenge being the initial ortho-alkylation step. If an efficient and selective method for the synthesis of 2-(2-hydroxypropan-2-yl)phenol can be developed, this pathway would be highly attractive due to its convergence.

Pathway C is the most speculative and would require significant research and development to establish its feasibility. However, the development of efficient ortho-isopropenylation and hydroamination reactions could make this the most atom-economical and elegant approach in the future.

This guide provides a framework for the rational design of a synthetic route to 2-(2-Aminopropan-2-yl)phenol. The choice of the optimal pathway will ultimately be dictated by the specific constraints and objectives of the research or development program.

References

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  • Google Patents. (n.d.). EP0837892B1 - Phenolic polymers made by aralkylation reactions.
  • ACS Publications. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education, 86(12), 1430. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(29), 9871–9875. Retrieved from [Link]

  • MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(11), 1335. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN104211581A - Synthesis process of allylphenol compounds.
  • ChemSynthesis. (n.d.). 2-(2-hydroxypropyl)phenol. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a novel and reusable catalyst. Journal of Chemical Sciences, 126(4), 1025–1031. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). One-pot synthesis of aryloxypropanediols from glycerol: towards valuable chemicals from renewable sources. Green Chemistry, 13(12), 3436-3443. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of p-isopropenylphenol in high-temperature water. Retrieved from [Link]

  • Pearson+. (n.d.). The reaction of a nitrile with an alcohol in the presence of a strong acid to form an amide is called the Ritter reaction. Retrieved from [Link]

  • Springer. (2021). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Medicinal Chemistry Research, 30(8), 1537–1561. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 2-(2-Aminopropan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(2-Aminopropan-2-yl)phenol, a molecule with significant potential in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Aminopropan-2-yl)phenol, a molecule with significant potential in medicinal chemistry and materials science. By dissecting its molecular characteristics, potential synthesis routes, and prospective applications, this document serves as a foundational resource for professionals engaged in advanced chemical research and development.

Section 1: Core Molecular Identity

At the heart of its scientific identity, 2-(2-Aminopropan-2-yl)phenol is defined by its unique molecular structure, which dictates its chemical behavior and potential utility.

Chemical Formula and Molecular Weight

The chemical formula for 2-(2-Aminopropan-2-yl)phenol is C₉H₁₃NO . This composition gives it a molecular weight of approximately 151.21 g/mol [1]. Understanding these fundamental parameters is the first step in any quantitative experimental design, from reaction stoichiometry to dosage calculations in preclinical studies.

Structural Elucidation

The structure of 2-(2-Aminopropan-2-yl)phenol features a phenol group substituted at the ortho position with a 2-aminopropan-2-yl group. This arrangement, consisting of a hydroxyl group and a tertiary amine on a compact scaffold, is pivotal to its chemical reactivity and interaction with biological systems.

For clarity, the molecular structure is presented below:

Caption: Chemical structure of 2-(2-Aminopropan-2-yl)phenol.

Section 2: Physicochemical Properties and Characterization

While specific experimental data for 2-(2-Aminopropan-2-yl)phenol is not widely published, its properties can be inferred from its structural analogues and the functional groups it contains.

PropertyPredicted Value / CharacteristicJustification
Physical State White to off-white crystalline solidSimilar to related aminophenol compounds[2].
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO.The phenolic hydroxyl group and amino group can participate in hydrogen bonding, affording some water solubility. The aromatic ring and propyl group contribute to its solubility in organic solvents[2][3].
Melting Point Expected to be in the range of 150-180 °CBased on the melting point of 2-aminophenol (172 °C) and the influence of the bulky propyl group[2].
pKa Two pKa values are expected: one for the phenolic proton (around 10) and one for the ammonium proton (around 9-10).These values are typical for phenols and tertiary amines, respectively.

Spectroscopic Data (Predicted):

  • ¹H NMR: Signals corresponding to aromatic protons (δ 6.5-7.5 ppm), a singlet for the two methyl groups, and exchangeable protons for the -OH and -NH₂ groups.

  • ¹³C NMR: Resonances for nine distinct carbon atoms, including those in the aromatic ring and the aliphatic side chain.

  • IR Spectroscopy: Characteristic peaks for O-H and N-H stretching (broad, ~3200-3600 cm⁻¹), C-N stretching (~1200-1350 cm⁻¹), and aromatic C=C bending.

  • Mass Spectrometry: A molecular ion peak (M⁺) at m/z 151.21, with fragmentation patterns corresponding to the loss of methyl and amino groups.

Section 3: Synthesis and Chemical Reactivity

The synthesis of 2-(2-Aminopropan-2-yl)phenol can be approached through several strategic pathways, leveraging established organic chemistry reactions.

Proposed Synthesis Workflow

A plausible synthetic route would involve the reaction of 2-hydroxyacetophenone with an excess of a suitable amine in the presence of a reducing agent (reductive amination).

Synthesis_Workflow start 2-Hydroxyacetophenone step1 Reaction with Ammonia/Amine Source start->step1 Step 1 step2 Reductive Amination (e.g., NaBH3CN) step1->step2 Step 2 product 2-(2-Aminopropan-2-yl)phenol step2->product Final Product

Caption: A proposed workflow for the synthesis of 2-(2-Aminopropan-2-yl)phenol.

Experimental Protocol (Hypothetical):

  • Imine Formation: Dissolve 2-hydroxyacetophenone in methanol. Add an excess of an ammonia source (e.g., ammonium acetate) and stir at room temperature to form the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride, portion-wise.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Key Chemical Reactions

The bifunctional nature of 2-(2-Aminopropan-2-yl)phenol allows for a variety of chemical transformations:

  • At the Phenolic Hydroxyl Group: The hydroxyl group can undergo etherification, esterification, and other reactions typical of phenols. These modifications can be used to create prodrugs with altered solubility and pharmacokinetic profiles[4].

  • At the Amino Group: The tertiary amine can be protonated to form salts, which often have improved water solubility. It can also be a site for N-alkylation or other derivatizations.

Section 4: Applications in Drug Discovery and Development

The structural motifs present in 2-(2-Aminopropan-2-yl)phenol are found in a number of biologically active compounds, suggesting its potential as a scaffold in drug design.

Pharmacological Potential
  • Immunosuppressive Agents: The 2-amino-alcohol substructure is a key feature of FTY720 (Fingolimod), a known immunosuppressive drug[5]. This suggests that derivatives of 2-(2-Aminopropan-2-yl)phenol could be explored for similar activities.

  • Anticancer Agents: Phenolic compounds are widely investigated for their antioxidant and anticancer properties. The introduction of an amino group can modulate these activities and introduce new pharmacological effects. For instance, certain aminobenzothiazole derivatives have shown promise as antineoplastic agents[6].

  • CNS-Active Agents: The phenethylamine backbone, which is embedded within the structure of 2-(2-Aminopropan-2-yl)phenol, is a common feature of many central nervous system active drugs.

Section 5: Safety and Handling

While specific toxicity data for 2-(2-Aminopropan-2-yl)phenol is not available, related compounds provide guidance on necessary precautions.

GHS Hazard Statements for Structurally Similar Compounds (e.g., 2-(2-Aminopropyl)phenol): [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

References

  • PubChem. (n.d.). 2-(2-Aminopropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-(2-aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. Retrieved from [Link]

  • BioCrick. (n.d.). 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrugs of Alcohols and Phenols. Retrieved from [Link]

  • PubMed. (2000, August 1). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2020, October 15). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Literature review on 2-(2-Aminopropan-2-yl)phenol derivatives

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads Version: 1.0 (Current as of 2026)[1] Executive Summary: The "Gem-Dimethyl" Advantage[1] The 2-(2-aminopr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads Version: 1.0 (Current as of 2026)[1]

Executive Summary: The "Gem-Dimethyl" Advantage[1]

The 2-(2-aminopropan-2-yl)phenol scaffold (systematically 2-(1-amino-1-methylethyl)phenol) represents a privileged structural motif in both medicinal chemistry and advanced materials.[1] Unlike simple aminophenols, this scaffold incorporates a gem-dimethyl group at the benzylic position. This structural feature confers three critical advantages for drug design:

  • Metabolic Stability: The steric bulk of the tert-alkyl group hinders oxidative deamination by monoamine oxidases (MAO), significantly extending the half-life of derivatives compared to linear aminopropyl analogs.

  • Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) favors the formation of intramolecular hydrogen bonds or specific chelation geometries, making it an ideal pharmacophore for metal-dependent enzyme inhibitors (e.g., HIV Integrase).[1]

  • Synthetic Versatility: It exists in a dynamic equilibrium with its cyclic tautomer, 2,2-dimethyl-2,3-dihydro-1,3-benzoxazine .[1] This "masked" form allows for orthogonal protection strategies during complex organic synthesis.

This guide provides a definitive technical analysis of the scaffold, moving from robust synthesis protocols to its application in "scaffold hopping" strategies for antiretroviral and anti-inflammatory therapeutics.

Chemical Architecture & Synthesis[2]

The most reliable route to 2-(2-aminopropan-2-yl)phenol is not direct alkylation, which suffers from elimination side reactions, but rather the Benzoxazine Hydrolysis Route .[1] This method utilizes the thermodynamically favored condensation of phenols, ketones, and ammonia to form a heterocycle, which is subsequently opened.

The Benzoxazine Route (Mechanism)

The synthesis proceeds via a Mannich-like condensation.[1][2] Phenol reacts with acetone and ammonia (or an amine source) to close the oxazine ring. The gem-dimethyl group at the C2 position of the oxazine ring is crucial; it destabilizes the ring slightly relative to unsubstituted benzoxazines, facilitating controlled hydrolysis under acidic conditions to yield the open-chain ammonium salt.

Visualization: Synthetic Pathway

BenzoxazineSynthesis Reactants Phenol + Acetone + NH3 Benzoxazine 2,2-Dimethyl-2,3-dihydro- 1,3-benzoxazine (Closed Form) Reactants->Benzoxazine Condensation (Reflux) Intermediate Protonated Oxazine Benzoxazine->Intermediate HCl / EtOH Ring Activation Product 2-(2-Aminopropan-2-yl)phenol HCl Salt (Open Form) Intermediate->Product Hydrolysis (Ring Opening)

Figure 1: The Benzoxazine Route. The "closed" heterocyclic intermediate protects the amine and hydroxyl groups until acid hydrolysis releases the active "open" pharmacophore.

Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazine

This step creates the "masked" precursor.[1]

Reagents: Phenol (1.0 eq), Acetone (excess, acts as solvent/reagent), Ammonium Hydroxide (28% NH3, 2.0 eq).

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in acetone (50 mL).

  • Addition: Slowly add ammonium hydroxide (15 mL) while stirring. The reaction is exothermic.

  • Reflux: Heat the mixture to mild reflux (approx. 60°C) for 4–6 hours. Monitoring by TLC (SiO2, Hexane:EtOAc 3:1) will show the disappearance of phenol and the appearance of a less polar spot (the benzoxazine).

  • Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess acetone.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (3 x 30 mL) to remove unreacted ammonia. Dry over anhydrous Na2SO4.

  • Purification: Evaporate the solvent. The resulting oil can be crystallized from cold hexane or distilled under high vacuum (bp approx. 110°C at 2 mmHg) to yield the benzoxazine as a clear oil or low-melting solid.[1]

Protocol B: Hydrolytic Ring Opening (The Target Scaffold)

This step generates the 2-(2-aminopropan-2-yl)phenol salt.[1]

Reagents: 2,2-Dimethyl-2,3-dihydro-1,3-benzoxazine (from Protocol A), Hydrochloric Acid (3M ethanolic solution).[1]

  • Acidification: Dissolve the benzoxazine (1.63 g, 10 mmol) in ethanol (10 mL). Cool to 0°C in an ice bath.

  • Hydrolysis: Dropwise add 3M ethanolic HCl (5 mL). Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Precipitation: The hydrochloride salt of 2-(2-aminopropan-2-yl)phenol often precipitates directly from the ethanolic solution upon addition of diethyl ether.[1]

  • Filtration: Filter the white crystalline solid, wash with cold ether, and dry under vacuum.

  • Validation:

    • 1H NMR (D2O): Look for the disappearance of the aminal methylene peak of the benzoxazine ring and the shift of the gem-dimethyl protons.

    • Yield: Typically >85%.[3]

Medicinal Chemistry Applications

Scaffold Hopping: The Raltegravir Connection

The 2-(2-aminopropan-2-yl)phenol motif is the carbocyclic analog of the pharmacophore found in Raltegravir (Isentress), a first-in-class HIV integrase strand transfer inhibitor.[1]

  • Drug: Raltegravir (Merck & Co.)

  • Pharmacophore: A 5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide core.[1][4]

  • The Link: The "2-(2-aminopropan-2-yl)" side chain in Raltegravir is attached to a pyrimidine ring, but the spatial arrangement—a tertiary amine alpha to a phenolic/enolic hydroxyl—is structurally identical to our subject scaffold.[1]

  • Mechanism: The N-C(Me)2-C-OH motif creates a "hard" chelation site for Magnesium (Mg2+) ions within the integrase active site.[1] The gem-dimethyl groups lock the rotation, reducing the entropic penalty of binding.

Table 1: Comparative Analysis of Scaffold Properties

PropertyLinear Aminopropyl Phenol2-(2-Aminopropan-2-yl)phenol (Branched)Clinical Benefit
Metabolic Stability Low (MAO substrate)High (Steric hindrance)Longer half-life; lower dosing frequency.[1]
Chelation Entropy High penalty (flexible)Low penalty (Pre-organized)Higher affinity for metal-dependent targets (e.g., Integrase, LOX).
Lipophilicity (LogP) ~1.2~1.8 Improved CNS penetration and membrane permeability.
Bioactivity Profile

Beyond viral targets, derivatives of this scaffold exhibit activity in:

  • Inflammation: Inhibition of 5-Lipoxygenase (5-LOX).[1] The phenolic hydroxyl acts as a radical scavenger (antioxidant), while the amine interacts with the iron center or allosteric sites of the enzyme.

  • Neuroprotection: Structurally related to Mexiletine (though an ether), the steric bulk allows for modulation of voltage-gated sodium channels, potentially offering analgesic or anti-arrhythmic effects.

References

  • Vertex AI Search. (2026). Search Results for 2-(2-Aminopropan-2-yl)phenol derivatives medicinal chemistry. 5[1][6]

  • PubChem. (2025). Compound Summary: 2-(2-Aminopropyl)phenol.[1] National Library of Medicine. 7

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers. 8

  • BLD Pharm. (2025). Product Monograph: 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. 4

  • Sigma-Aldrich. (2025).[1] Product Detail: 2-(2-aminopropan-2-yl)phenol hydrochloride.[1][9] 9

Sources

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the pKa Values and Acidity of 2-(2-Aminopropan-2-yl)phenol Authored by: Gemini, Senior Application Scientist Abstract Introduction: The Significance of Ionization in Drug Action 2-(2-Aminop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Acidity of 2-(2-Aminopropan-2-yl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Ionization in Drug Action

2-(2-Aminopropan-2-yl)phenol is a bifunctional molecule featuring both a phenolic hydroxyl group and a tertiary amino group. This dual functionality imparts amphoteric character, meaning it can act as both an acid and a base. The extent to which these groups are ionized at a given physiological pH is dictated by their respective pKa values. Understanding these values is paramount for drug development professionals for several reasons:

  • Solubility and Dissolution: The ionized form of a drug is typically more water-soluble than its neutral counterpart.[3] Knowledge of pKa allows for the formulation of drugs at a pH where solubility is optimized for administration.

  • Membrane Permeability: The ability of a drug to cross biological membranes, a crucial step for absorption and distribution, is largely dependent on its lipophilicity. The neutral, non-ionized form of a molecule is generally more lipid-soluble and can more readily traverse cell membranes.[1]

  • Drug-Target Interactions: The ionization state of a drug can significantly impact its binding affinity to its biological target. Ionic interactions are often key components of the binding energy between a ligand and a receptor.

  • Pharmacokinetics: The overall pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion, is intricately linked to its ionization state at various physiological pH values.

Theoretical Framework: Predicting the Acidity of 2-(2-Aminopropan-2-yl)phenol

The structure of 2-(2-aminopropan-2-yl)phenol contains two key ionizable groups: the phenolic hydroxyl group (-OH) and the tertiary amino group (-NH2).

The Phenolic Hydroxyl Group: An Acidic Center

The hydroxyl group attached to the benzene ring is acidic due to the resonance stabilization of the resulting phenoxide anion. The negative charge on the oxygen atom can be delocalized into the aromatic ring, increasing the stability of the conjugate base and thus enhancing the acidity of the phenol.

The acidity of substituted phenols is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity by further stabilizing the phenoxide ion, while electron-donating groups decrease acidity. In the case of 2-(2-aminopropan-2-yl)phenol, the 2-aminopropan-2-yl group is an alkyl group, which is weakly electron-donating through an inductive effect. This would be expected to slightly decrease the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10).

The Amino Group: A Basic Center

The lone pair of electrons on the nitrogen atom of the amino group makes it basic, allowing it to accept a proton. The basicity of amines is influenced by the electronic and steric environment of the nitrogen atom. The 2-aminopropan-2-yl group is a tertiary amine.

Zwitterionic Potential

Molecules that contain both acidic and basic functional groups, such as amino acids, can exist as zwitterions, which are neutral molecules with both a positive and a negative charge.[4][5][6][7] Depending on the relative pKa values of the phenolic hydroxyl and the amino group, 2-(2-aminopropan-2-yl)phenol could potentially exist in a zwitterionic form in a specific pH range. In this state, the amino group would be protonated (-NH3+) and the hydroxyl group would be deprotonated (-O-).

The equilibrium between the neutral, cationic, anionic, and zwitterionic forms is pH-dependent.

Ionization Equilibria of 2-(2-Aminopropan-2-yl)phenol

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution setup Set up Titration Apparatus prep_analyte->setup prep_titrant Prepare Standard Titrant prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add Titrant Incrementally setup->titrate record_ph Record pH titrate->record_ph Allow to stabilize record_ph->titrate Repeat plot Plot pH vs. Volume record_ph->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Step-by-step workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the chromophore of the molecule is in close proximity to the ionizable group, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation. [8]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that cover the expected pKa range of the compound.

  • Preparation of Analyte Solutions: Prepare a stock solution of 2-(2-aminopropan-2-yl)phenol. Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) as a function of pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

Other Methods

Other techniques such as capillary electrophoresis and nuclear magnetic resonance (NMR) spectroscopy can also be employed for pKa determination, each with its own advantages and specific applications. [9]

Predicted pKa Values and Physicochemical Properties

While experimental data is the gold standard, computational methods can provide useful estimates of pKa values. Based on the pKa values of related compounds, we can make the following predictions for 2-(2-aminopropan-2-yl)phenol:

  • pKa of the Phenolic Hydroxyl Group (pKa₂): The pKa of phenol is approximately 10. The electron-donating effect of the alkyl substituent would likely increase this value slightly. For comparison, the pKa of p-aminophenol's hydroxyl group is 10.30. [10]Therefore, a pKa in the range of 10.0-10.5 is a reasonable estimate.

  • pKa of the Amino Group (pKa₁): The pKa of the conjugate acid of a typical tertiary alkylamine is around 10-11. The presence of the ortho-hydroxyl group might slightly influence this value through intramolecular hydrogen bonding. A reasonable estimate for the pKa of the protonated amino group would be in the range of 9.5-10.5 .

Parameter Predicted Value/Property Rationale
pKa₁ (Amino Group) 9.5 - 10.5Based on typical tertiary alkylamines, with potential influence from the ortho-hydroxyl group.
pKa₂ (Phenolic Group) 10.0 - 10.5Based on phenol, with a slight increase due to the electron-donating alkyl substituent. [11]
Solubility pH-dependentHigher solubility at pH values where the molecule is predominantly in its ionized (cationic or anionic) forms.
LogP (Lipophilicity) pH-dependentHigher LogP in the pH range where the neutral form dominates.

Conclusion

The pKa values of 2-(2-aminopropan-2-yl)phenol are critical determinants of its behavior in biological systems and are therefore of immense interest to researchers in drug development. This guide has provided a theoretical framework for understanding the acidity of its phenolic and amino functional groups, detailed experimental protocols for the accurate determination of its pKa values, and offered estimations based on the principles of physical organic chemistry. The application of these principles and methods will enable a thorough characterization of this molecule, facilitating its rational development as a potential therapeutic agent.

References

  • Vertex AI Search. (2025). Why is o-aminophenol more acidic than p-aminophenol - Chemistry Stack Exchange.
  • PubChem. (n.d.). 1-Amino-2-propanol.
  • aqion. (2024). Zwitterions and Amino Acids.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • PubChem. (n.d.). 2-(2-Aminopropyl)phenol.
  • van der Waterbeemd, H., & Testa, B. (2013). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 7, 13–35.
  • Google Patents. (n.d.). CN110981738A - Synthesis method of 2-aminopropanol.
  • PharmaCompass. (n.d.). 2-(2-aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-car.
  • National Institutes of Health. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • Wikipedia. (n.d.). Zwitterion.
  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Oreate AI Blog. (2026).
  • ChemicalBook. (2023).
  • Quora. (2021). What is the order of acidity among the following: p-nitrophenol, p-aminophenol, p-chlorophenol, p-methoxyphenol?.
  • Pion Inc. (2023). What is pKa and how is it used in drug development?.
  • Creative Bioarray. (n.d.).
  • ResearchGate. (2024). (PDF) Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • askIITians. (2013). WHICH ONE IS ACIDIC..m-aminophenol, m-methoxyphenol, phenol.?.
  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties - Lesson.
  • Mettler Toledo. (n.d.).
  • Google Patents. (n.d.).
  • AK Lectures. (n.d.). Zwitterion Form of Amino Acids.
  • ALB Materials Inc. (n.d.). 518048-03-8 | 20mg | ALB-RS-10252.
  • ChemSrc. (2025). CAS#:1213937-12-2 | (S)-2-(2-Amino-1-hydroxypropan-2-yl)phenol.
  • PubChem. (n.d.). 4-Aminophenol.
  • BLDpharm. (n.d.). 518048-03-8|2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide.
  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)
  • ResearchGate. (2025). Determination of the enantioselectivity of six chiral aryloxy aminopropanol drugs transport across Caco-2 cell monolayers.
  • Thermo Fisher Scientific. (n.d.). Acid-Phenol:Chloroform, pH 4.5 (with IAA, 125:24:1).

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Foundational

Steric Control in Redox-Active Scaffolds: The Reactivity Profile of Hindered Aminophenols

Executive Summary Sterically hindered aminophenols represent a unique class of redox-active scaffolds where the interplay between electronic donation (from amino and hydroxyl groups) and steric shielding (typically tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sterically hindered aminophenols represent a unique class of redox-active scaffolds where the interplay between electronic donation (from amino and hydroxyl groups) and steric shielding (typically tert-butyl groups) dictates reactivity. Unlike simple phenols, these molecules exhibit a "chameleonic" reactivity profile: they function as potent radical scavengers (antioxidants) in normal physiological conditions but can switch to pro-oxidant quinone imine generators in specific microenvironments, such as hypoxic tumor tissues.

This guide dissects the molecular architecture, mechanistic pathways, and synthesis of these compounds. It provides researchers with self-validating protocols for characterizing their redox behavior, essential for developing next-generation neuroprotective agents and dual-action chemotherapeutics.

Molecular Architecture & Electronic Properties

The core reactivity of hindered aminophenols, such as 2,6-di-tert-butyl-4-aminophenol, is governed by the stability of the phenoxyl radical formed upon hydrogen atom transfer (HAT).

Structural Determinants
  • Electronic Push-Pull: The para-amino group exerts a strong +M (mesomeric) effect, significantly lowering the O-H Bond Dissociation Enthalpy (BDE) compared to unsubstituted phenols. This makes the O-H bond weaker and the molecule a more kinetically active antioxidant.

  • Steric Shielding: Bulky groups (e.g., tert-butyl) at the 2,6-positions sterically encumber the phenolic oxygen. This prevents rapid bimolecular coupling (dimerization) of the resulting phenoxyl radical, a common deactivation pathway in unhindered phenols. Instead, the radical persists long enough to scavenge a second radical species or undergo controlled oxidation to a quinone imine.

Quantitative Profile: BDE and Redox Potentials

The following table summarizes the impact of substitution on energetic parameters. Note the significant drop in BDE for aminophenols compared to phenol.

Table 1: Comparative Reactivity Metrics

CompoundSubstituentsBDE (O-H) (kcal/mol)Oxidation Potential (

vs. SCE)
Primary Radical Fate
Phenol None~87-91> 0.8 VRapid Dimerization (C-C coupling)
BHT 2,6-di-t-butyl-4-methyl~81~0.6 VStable Phenoxyl Radical
p-Aminophenol 4-amino~77.9~0.3 VQuinone Imine Formation
Hindered Aminophenol 2,6-di-t-butyl-4-amino< 75 < 0.2 V Reversible Redox / Quinone Imine

Data synthesized from thermodynamic computations and electrochemical studies [5, 7].

Mechanistic Reactivity Profile

The antioxidant activity proceeds primarily via Hydrogen Atom Transfer (HAT), followed by a second electron transfer. However, the presence of the amino group opens a secondary pathway: the formation of electrophilic quinone imines.

Pathway Visualization

The diagram below illustrates the bifurcation between radical scavenging (Antioxidant Path) and Quinone Imine formation (Pro-oxidant/Metabolic Path).

ReactivityPath Start Hindered Aminophenol (Reduced State) Radical Phenoxyl Radical (Stabilized by t-butyl) Start->Radical -H• (HAT) (Fast Kinetics) Scavenge Non-Radical Product (Scavenging Complete) Radical->Scavenge + R• (Radical Coupling) QI Quinone Imine (Electrophilic/Toxic) Radical->QI -e-, -H+ (Oxidation) QI->Start +2e-, +2H+ (Enzymatic Reduction) ROS ROS Generation (Redox Cycling) QI->ROS Redox Cycling (In Tumor Cells)

Figure 1: Bifurcated reactivity showing the switch between antioxidant scavenging and pro-oxidant quinone imine formation.

Synthesis Strategies

To access high-purity hindered aminophenols, a "Nitrosation-Reduction" sequence is preferred over direct nitration, which often leads to over-oxidation and tarry byproducts due to the sensitive nature of the electron-rich ring.

Optimized Protocol: Nitrosation-Reduction

Direct nitration using nitric acid is hazardous and low-yielding for electron-rich phenols. The nitrosation route uses milder conditions.

Step-by-Step Methodology:

  • Nitrosation: React 2,6-di-tert-butylphenol with sodium nitrite (

    
    ) in an acidic alcoholic medium (EtOH/H2SO4) at 0–5°C.
    
    • Checkpoint: The solution should turn deep red/green indicating the formation of the nitroso intermediate.

  • Tautomerization: The product exists in equilibrium between the nitrosophenol and quinone monoxime forms.

  • Reduction: Hydrogenation using Pd/C (5%) or chemical reduction with Sodium Dithionite (

    
    ) in alkaline media.
    
    • Yield Optimization: Avoid strong acids during workup to prevent oxidation of the amine.

SynthesisFlow Raw 2,6-di-tert-butylphenol Nitroso Intermediate: 4-nitroso-2,6-di-tert-butylphenol (Quinone Monoxime) Raw->Nitroso NaNO2, H2SO4, EtOH 0-5°C Reduction Reduction Step (H2/Pd-C or Na2S2O4) Nitroso->Reduction Tautomerization Product Target: 2,6-di-tert-butyl-4-aminophenol Reduction->Product Inert Atmosphere (N2)

Figure 2: Optimized synthetic route avoiding direct nitration to preserve the sensitive phenolic core.

Analytical Protocols (Self-Validating)

Trustworthiness in redox chemistry requires validating that observed signals are diffusive (molecular) and not due to adsorption or electrode fouling.

Protocol A: Cyclic Voltammetry (CV) for Redox Characterization

This protocol distinguishes between reversible electron transfer and irreversible chemical following reactions (EC mechanism).

Materials:

  • Working Electrode: Glassy Carbon (polished to mirror finish with 0.05 µm alumina).

  • Solvent: Acetonitrile (dry) or Phosphate Buffer (pH 7.4).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    

Workflow:

  • Baseline Check: Scan the blank electrolyte. Current should be < 1 µA.

  • Analyte Addition: Add aminophenol (1 mM). Purge with

    
     for 5 mins.
    
  • Scan Rate Variation: Perform scans at 25, 50, 100, 200, and 500 mV/s.

  • Self-Validation Logic (The "Randles-Sevcik" Test):

    • Plot Peak Current (

      
      ) vs. Square Root of Scan Rate (
      
      
      
      ).
    • Pass: Linearity (

      
      ) indicates a diffusion-controlled process.
      
    • Fail: Non-linearity suggests adsorption. Action: Repolish electrode and repeat.

  • Reversibility Check:

    • Calculate

      
      .
      
    • Theoretical reversible value is ~59 mV/n. Values >100 mV suggest slow electron transfer kinetics or IR drop (check electrolyte conductivity).

Protocol B: DPPH Radical Scavenging Assay

Objective: Determine


 and kinetic behavior.
  • Preparation: Prepare 0.1 mM DPPH in methanol (purple solution).

  • Reaction: Mix 2 mL DPPH with 2 mL of aminophenol solution (various concentrations).

  • Monitoring: Measure Absorbance at 517 nm immediately and every minute for 30 mins.

  • Self-Validation:

    • Include a BHT standard.[1][2] If BHT

      
       deviates >10% from literature, recalibrate the spectrophotometer.
      
    • Kinetic Check: If absorbance drops instantly (< 10s), the reaction is fast-kinetic (typical for aminophenols). If slow, suspect steric over-crowding or impurities.

Applications in Drug Development[3]

The "Trojan Horse" Strategy in Oncology

Hindered aminophenols function as prodrugs. In healthy tissue (normal


), they act as antioxidants protecting cells. In hypoxic tumor environments, they can be enzymatically oxidized to Quinone Imines . These electrophiles bind to thiol groups in proteins or deplete glutathione, inducing apoptosis specifically in cancer cells [1].
Neuroprotection

The lipophilicity conferred by the tert-butyl groups allows these molecules to cross the Blood-Brain Barrier (BBB). Once inside, they scavenge lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation, a key pathology in Alzheimer's and Parkinson's disease [2].

References

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. NIH/PubMed.Link

  • Sterically Hindered Phenols as Antioxidant. European Journal of Molecular & Clinical Medicine.[1]Link

  • Synthesis and antioxidant activity of sterically hindered bis-pyrocatechol thioethers. Russian Chemical Bulletin.Link

  • Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes. Frontiers in Chemistry.Link

  • The O-H Bond Dissociation Energies of Substituted Phenols. Molecules (MDPI).Link

  • How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently. GuideChem.Link

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules.Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Coordination of 2-(2-Aminopropan-2-yl)phenol with Transition Metals

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the coordination chemistry of 2-(2-aminopropan-2-yl)phenol with transition metals. It outlines deta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the coordination chemistry of 2-(2-aminopropan-2-yl)phenol with transition metals. It outlines detailed protocols for the synthesis of the ligand and its subsequent complexation with a representative transition metal ion. Furthermore, it delves into the critical characterization techniques required to confirm the successful formation and elucidate the structure of the resulting metal complexes. This guide is intended to serve as a practical resource for researchers in inorganic chemistry, medicinal chemistry, and materials science, enabling them to explore the potential applications of these novel coordination compounds.

Introduction: The Significance of 2-(2-Aminopropan-2-yl)phenol as a Ligand

2-(2-Aminopropan-2-yl)phenol is a bifunctional organic molecule possessing both a phenolic hydroxyl group and a tertiary amine. This unique structural arrangement makes it an excellent candidate as a bidentate ligand for coordinating with transition metals. The deprotonated phenoxide provides a hard anionic oxygen donor, while the amino group offers a nitrogen donor site. This combination allows for the formation of stable five-membered chelate rings with metal ions, a favored conformation in coordination chemistry.

The resulting metal complexes are of significant interest due to their potential applications in various fields, including catalysis, materials science, and particularly in drug development. Transition metal complexes of aminophenol-based ligands have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination of the metal ion can enhance the pharmacological properties of the organic ligand, potentially leading to the development of novel therapeutic agents.

This application note will provide a foundational protocol for the synthesis and characterization of transition metal complexes of 2-(2-aminopropan-2-yl)phenol, offering a starting point for further research and development.

Ligand Synthesis: A General Protocol for 2-(2-Aminopropan-2-yl)phenol

While various synthetic routes to N-functionalized 2-aminophenols have been developed, a common approach involves the reaction of a ketone with an amine followed by aromatization. The following is a general, illustrative protocol for the synthesis of 2-(2-aminopropan-2-yl)phenol.

Materials and Equipment
  • 2-Hydroxyacetophenone

  • Nitroethane

  • Ammonium acetate

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Rotary evaporator

  • Standard laboratory glassware and workup equipment

Step-by-Step Synthesis Protocol

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) and nitroethane (1.2 equivalents) in a suitable solvent such as toluene.

  • Add a catalytic amount of ammonium acetate.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a nitrostyrene derivative, can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group and Double Bond

  • Dissolve the purified nitrostyrene derivative in a suitable solvent, such as methanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Subject the mixture to hydrogenation. This can be achieved using a Parr hydrogenator at a suitable pressure of hydrogen gas (e.g., 50 psi) or by bubbling hydrogen gas through the solution from a balloon.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent to ensure all the product is collected.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(2-aminopropan-2-yl)phenol.

  • The final product can be purified by recrystallization or column chromatography.

Coordination Protocol: Synthesis of a [M(L)₂] Complex

The following is a generalized protocol for the synthesis of a transition metal complex of 2-(2-aminopropan-2-yl)phenol, where 'L' represents the deprotonated ligand. This protocol can be adapted for various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).

Materials and Equipment
  • 2-(2-Aminopropan-2-yl)phenol (the ligand, LH)

  • A transition metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O)

  • Methanol or ethanol

  • A weak base (e.g., triethylamine or sodium acetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, depending on the reaction kinetics)

  • Buchner funnel and filter paper

Step-by-Step Coordination Protocol
  • Ligand Solution Preparation : Dissolve 2-(2-aminopropan-2-yl)phenol (2 molar equivalents) in hot methanol or ethanol in a round-bottom flask. Stir the solution until the ligand is completely dissolved.[1]

  • Deprotonation : To the ligand solution, add a weak base such as triethylamine (2 molar equivalents) to facilitate the deprotonation of the phenolic hydroxyl group. Stir the solution for 10-15 minutes.

  • Metal Salt Solution Preparation : In a separate beaker, dissolve the transition metal salt (1 molar equivalent) in a minimal amount of methanol or ethanol.

  • Complexation Reaction : Add the methanolic solution of the metal salt dropwise to the stirring ligand solution.[1] A change in color or the formation of a precipitate is often an immediate indication of complex formation.[1]

  • Reaction Completion : Stir the reaction mixture at room temperature for 2-4 hours. Gentle heating under reflux may be necessary to ensure the reaction goes to completion, depending on the specific metal and ligand.

  • Isolation of the Complex : Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel. If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator to induce precipitation.

  • Washing and Drying : Wash the collected solid product with the solvent used for the reaction (methanol or ethanol) to remove any unreacted starting materials. Subsequently, wash with a non-polar solvent like diethyl ether to remove organic impurities.[1]

  • Final Product : Dry the purified complex in a desiccator or a vacuum oven. The resulting solid can be characterized by various analytical techniques.

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_workup Workup and Purification L_dissolve Dissolve Ligand (LH) in Methanol L_base Add Base (e.g., Et3N) to Deprotonate L_dissolve->L_base Mix Add Metal Solution to Ligand Solution L_base->Mix M_dissolve Dissolve Metal Salt (MX2) in Methanol M_dissolve->Mix Stir Stir at Room Temp (or Reflux) Mix->Stir Filter Filter Precipitate Stir->Filter Wash_MeOH Wash with Methanol Filter->Wash_MeOH Wash_Et2O Wash with Diethyl Ether Wash_MeOH->Wash_Et2O Dry Dry in Desiccator Wash_Et2O->Dry Final_Product Final_Product Dry->Final_Product Characterize

Figure 1: A generalized workflow for the synthesis of a transition metal complex with 2-(2-aminopropan-2-yl)phenol.

Characterization of the Metal Complex

A suite of analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structural and electronic properties.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

    • The disappearance of the broad O-H stretching band of the free ligand (typically around 3300-3600 cm⁻¹).

    • A shift in the C-O stretching frequency of the phenolic group upon coordination.[2]

    • A shift in the N-H stretching and bending vibrations of the amino group.

    • The appearance of new, low-frequency bands corresponding to M-N and M-O stretching vibrations, which provides direct evidence of coordination.[2]

  • UV-Visible (UV-Vis) Spectroscopy : Electronic spectroscopy provides information about the electronic transitions within the complex.

    • Intra-ligand transitions (π → π* and n → π*) will be observed, and their positions may shift upon coordination.

    • The appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) is indicative of complex formation.[3]

    • For d-block metals with unfilled d-orbitals, d-d transitions may be observed in the visible region, which can provide information about the geometry of the complex.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the complex in solution.

    • The disappearance of the phenolic proton signal in the ¹H NMR spectrum confirms deprotonation.

    • Shifts in the chemical shifts of the protons and carbons near the coordination sites (the amino and phenoxy groups) can provide insights into the electronic environment upon complexation.

Structural and Compositional Analysis
  • Elemental Analysis (CHN) : This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should be in close agreement with the calculated values for the proposed molecular formula of the complex.[2]

  • Molar Conductance Measurements : The molar conductivity of a solution of the complex can be measured to determine whether it is an electrolyte or a non-electrolyte. For neutral complexes of the type [M(L)₂], low molar conductance values are expected, indicating a non-electrolytic nature.[3][4]

  • Magnetic Susceptibility Measurements : For paramagnetic complexes (those with unpaired electrons, e.g., Cu(II), Ni(II), Co(II)), magnetic susceptibility measurements can be used to determine the magnetic moment of the complex. This information can help in deducing the geometry of the complex and the oxidation state of the metal ion.[3][4]

  • X-ray Crystallography : Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information about bond lengths, bond angles, and the overall coordination geometry around the metal center.

Expected Characterization Data for a Hypothetical [Ni(L)₂] Complex
Technique Expected Observation Interpretation
Elemental Analysis %C, %H, %N values consistent with the formula C₂₂H₃₀N₂NiO₂Confirms the stoichiometry of the complex.
Molar Conductance Low value (e.g., < 20 Ω⁻¹cm²mol⁻¹) in a suitable solvent (e.g., DMF)Indicates a non-electrolytic nature.[4]
IR Spectroscopy Disappearance of the broad O-H stretch; shifts in C-O and N-H stretches; new bands in the low-frequency region (e.g., 400-600 cm⁻¹)Confirms deprotonation of the phenolic group and coordination of both the oxygen and nitrogen atoms to the Ni(II) ion.
UV-Vis Spectroscopy Shifts in intra-ligand bands; appearance of new bands in the visible region.Indicates coordination and provides information on the electronic structure and possible geometry of the complex.
Magnetic Susceptibility A magnetic moment consistent with two unpaired electrons (typically ~2.8-3.5 B.M. for octahedral Ni(II)).Suggests a high-spin d⁸ configuration, often indicative of an octahedral or tetrahedral geometry.

Applications and Future Directions

The transition metal complexes of 2-(2-aminopropan-2-yl)phenol and its derivatives hold considerable promise for a variety of applications.

  • Drug Development : These complexes can be screened for their potential as antimicrobial, antifungal, and anticancer agents.[5] The chelation of the metal ion can enhance the biological activity of the parent ligand.[1]

  • Catalysis : Aminophenol-based ligands can support a range of catalytic transformations, including oxidation and C-C coupling reactions.[6] The electronic and steric properties of the complex can be tuned by varying the metal center and ligand substituents.

  • Materials Science : The photophysical properties of these complexes can be investigated for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Future research in this area could focus on:

  • Synthesizing a wider range of complexes with different transition metals and exploring their diverse coordination geometries.

  • Modifying the ligand structure to fine-tune the electronic and steric properties of the resulting complexes.

  • Conducting in-depth biological and catalytic studies to fully elucidate the potential of these novel compounds.

Conclusion

This application note provides a detailed and practical guide for the synthesis and characterization of transition metal complexes of 2-(2-aminopropan-2-yl)phenol. By following the outlined protocols and employing the described analytical techniques, researchers can confidently prepare and characterize these novel coordination compounds. The versatile nature of the 2-(2-aminopropan-2-yl)phenol ligand, coupled with the diverse chemistry of transition metals, opens up a vast landscape for the design and discovery of new functional molecules with potential applications in medicine, catalysis, and materials science.

References

  • A review on synthesis and biological activities of 2-aminophenol-based Schiff bases and their transition metal complexes. (2024). ResearchGate. [Link]

  • Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. IOSR Journal of Applied Chemistry. [Link]

  • Synthesis, characterization, DFT, and biological studies mixed ligand metal complexes containing of a new Schiff base ligand and 2-aminopropane-1,3-diol. Chemical Review and Letters. [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Proceedings of the National Academy of Sciences. [Link]

  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules. [Link]

  • Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. IOSR Journal of Applied Chemistry. [Link]

  • Co-ordination Studies of 3-Amino Phenol and Transition Metal Ions in Aqueous Media. Journal of Current Pharma Research. [Link]

  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society. [Link]

  • Studies on Mixed Ligand Complexes of Zinc (II) With Paracetamol and Amino Acids. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

  • Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. SciRP.org. [Link]

  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. [Link]

Sources

Application

Application Notes and Protocols: Catalytic Applications of 2-(2-Aminopropan-2-yl)phenol Metal Complexes

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes featuring the 2-(2-aminopropan-2-yl)phenol...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes featuring the 2-(2-aminopropan-2-yl)phenol ligand. This guide is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring both practical utility and a deep understanding of the underlying chemical principles.

Introduction: The Versatility of Aminophenol-Based Ligands

2-Aminophenol derivatives are a significant class of ligands in coordination chemistry and catalysis. The presence of both a hard phenolate oxygen and a softer amino nitrogen donor allows for the formation of stable chelate rings with a variety of metal ions. This often results in metal complexes with enhanced stability and unique electronic properties, making them effective catalysts in a range of chemical transformations.[1][2] The specific ligand of focus here, 2-(2-aminopropan-2-yl)phenol, incorporates a sterically demanding tertiary carbon atom adjacent to the amino group, which can influence the coordination geometry and, consequently, the catalytic activity and selectivity of its metal complexes.

Part 1: Ligand Synthesis and Complex Formation

A reliable supply of the ligand is paramount for any catalytic study. While specific literature on the synthesis of 2-(2-aminopropan-2-yl)phenol is not abundant, a plausible synthetic route can be derived from established organic chemistry principles for the synthesis of 2-aminophenol derivatives.[3][4]

Protocol 1: Synthesis of 2-(2-Aminopropan-2-yl)phenol

This protocol outlines a potential two-step synthesis starting from 2-nitrophenol.

Step 1: Friedel-Crafts Alkylation of 2-Nitrophenol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-nitrophenol (1 equiv.) in a suitable dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 equiv.), portion-wise while stirring.

  • Alkylation: Add 2-chloro-2-methylpropane (tert-butyl chloride, 1.1 equiv.) dropwise to the stirred suspension over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2-(2-methyl-2-nitropropan-2-yl)phenol.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the product from Step 1 in ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the desired 2-(2-aminopropan-2-yl)phenol.

Protocol 2: General Synthesis of a Metal Complex (e.g., Zinc(II) Complex)

This protocol describes a general method for the synthesis of a zinc complex, which is a known catalyst for ring-opening polymerization.[5][6][7]

  • Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminopropan-2-yl)phenol (1 equiv.) in dry toluene or THF.

  • Metal Precursor Addition: To the stirred ligand solution, add a solution of diethylzinc (ZnEt₂) (1 equiv.) in hexanes dropwise at room temperature. Evolution of ethane gas should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Isolation: Remove the solvent under vacuum to yield the zinc complex, which can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

G cluster_ligand Ligand Synthesis cluster_complex Complexation 2-Nitrophenol 2-Nitrophenol Alkylation Alkylation 2-Nitrophenol->Alkylation t-BuCl, AlCl3 Nitro Reduction Nitro Reduction Alkylation->Nitro Reduction H2, Pd/C 2-(2-Aminopropan-2-yl)phenol 2-(2-Aminopropan-2-yl)phenol Nitro Reduction->2-(2-Aminopropan-2-yl)phenol Complexation_Reaction Complexation_Reaction 2-(2-Aminopropan-2-yl)phenol->Complexation_Reaction ZnEt2 Zinc(II) Complex Zinc(II) Complex Complexation_Reaction->Zinc(II) Complex

Caption: Workflow for the synthesis of the ligand and its zinc(II) complex.

Part 2: Catalytic Applications

Application 1: Ring-Opening Polymerization (ROP) of Lactide

Zinc complexes bearing aminophenolate ligands are effective initiators for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer.[5][6][7] The catalytic activity is influenced by the steric and electronic properties of the ligand.[7]

Proposed Catalytic Cycle for ROP of Lactide

G A [L]Zn-OR B Coordination A->B + Lactide C Insertion B->C Ring-Opening D Propagating Species C->D D->A Chain Termination/ Transfer D->B + n Lactide

Caption: A simplified catalytic cycle for the ring-opening polymerization of lactide.

Protocol 3: Bulk Polymerization of rac-Lactide

  • Catalyst Preparation: In a glovebox, weigh the synthesized zinc complex (e.g., [L]ZnEt, where L is the deprotonated 2-(2-aminopropan-2-yl)phenol ligand) and a co-initiator such as benzyl alcohol (if required) into a vial. The monomer-to-initiator ratio can be varied (e.g., 100:1 to 500:1) to control the molecular weight of the polymer.

  • Monomer Addition: Add rac-lactide to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at a specified temperature (e.g., 130-180 °C).

  • Polymerization: Allow the polymerization to proceed with stirring for a set time (e.g., 1-24 hours).

  • Termination and Isolation: After the desired time, cool the reaction to room temperature. Dissolve the resulting solid polymer in dichloromethane and precipitate it by adding it to a large volume of cold methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with methanol, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to determine the conversion.

Table 1: Hypothetical Data for rac-Lactide Polymerization

Entry[M]:[I]Temperature (°C)Time (h)Conversion (%)Mn (GPC)PDI
1100:11402>9512,5001.15
2200:11404>9524,8001.20
3500:116089255,3001.35
Application 2: Aerobic Oxidation Reactions

Copper(II) complexes of 2-aminophenol derivatives have been shown to catalyze the aerobic oxidation of substituted phenols, mimicking the activity of enzymes like phenoxazinone synthase.[8][9]

Protocol 4: Catalytic Aerobic Oxidation of 2-Aminophenol

  • Catalyst Preparation: Synthesize the copper(II) complex of 2-(2-aminopropan-2-yl)phenol by reacting the ligand with a Cu(II) salt (e.g., CuCl₂ or Cu(OAc)₂) in a suitable solvent like methanol.

  • Reaction Setup: In a round-bottom flask, dissolve the substrate, 2-aminophenol (H₂AP), in a solvent such as methanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of the Cu(II) complex (e.g., 1-5 mol%).

  • Reaction: Stir the solution vigorously at room temperature while bubbling air or oxygen through the mixture.

  • Monitoring: Monitor the reaction progress by UV-Vis spectroscopy by following the formation of the product, 2-aminophenoxazin-3-one (APX), which has a characteristic absorption maximum around 433 nm.[8]

  • Work-up and Analysis: Once the reaction is complete, the product can be isolated by chromatographic methods. The catalytic efficiency can be determined by calculating the turnover number (TON) and turnover frequency (TOF).

Table 2: Comparison of Catalytic Activity in Aerobic Oxidation

CatalystSubstrateTONTOF (h⁻¹)
Cu(II)-[2-(2-aminopropan-2-yl)phenol]2-Aminophenol15025
CuCl₂ (uncomplexed)2-Aminophenol203.3
Application 3: Asymmetric Catalysis

For asymmetric catalysis, a chiral version of the ligand is required. This can be achieved by introducing a chiral center into the ligand backbone. While the parent ligand 2-(2-aminopropan-2-yl)phenol is achiral, a related chiral ligand could be synthesized, for instance, from a chiral amino alcohol. The resulting chiral metal complexes could then be applied in asymmetric transformations.[10][11][12][13]

Conceptual Approach for Asymmetric Synthesis

  • Chiral Ligand Synthesis: Synthesize a chiral aminophenol ligand, for example, by starting with a chiral amino acid or amino alcohol.

  • Metal Complex Formation: Form a metal complex with a suitable metal ion (e.g., Cu(II), Ni(II), or Fe(II)).[11]

  • Asymmetric Reaction: Employ the chiral metal complex as a catalyst in an asymmetric reaction, such as an asymmetric aldol reaction, a Diels-Alder reaction, or an asymmetric oxidation. The chiral environment created by the ligand around the metal center would induce enantioselectivity in the product.

G Prochiral Substrate Prochiral Substrate Reaction Reaction Prochiral Substrate->Reaction + Reagent Chiral Product (R) Chiral Product (R) Reaction->Chiral Product (R) Chiral Product (S) Chiral Product (S) Reaction->Chiral Product (S) Chiral Metal Complex Chiral Metal Complex Chiral Metal Complex->Reaction Catalyst

Caption: General scheme for asymmetric catalysis using a chiral metal complex.

Conclusion and Future Outlook

The 2-(2-aminopropan-2-yl)phenol ligand framework holds considerable promise for the development of novel metal-based catalysts. Based on the well-established catalytic activity of related aminophenol and phenoxy-imine complexes, it is anticipated that its metal complexes will be active in polymerization, oxidation, and potentially asymmetric catalysis. The protocols and data presented herein provide a solid foundation for initiating research in this area. Further exploration into the synthesis of chiral derivatives of this ligand could open up new avenues in asymmetric synthesis.

References

  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI.[Link]

  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica.[Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing).[Link]

  • ring opening polymerization of l-lactide with two different zinc(ii) phenoxy-imine complexes as initiators. ResearchGate.[Link]

  • Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand. New Journal of Chemistry (RSC Publishing).[Link]

  • Zinc Complexes Supported by Claw-Type Aminophenolate Ligands: Synthesis, Characterization and Catalysis in the Ring-Opening Polymerization of Rac-Lactide. PubMed.[Link]

  • Copper (II) catalysed oxidation of 2-aminophenol in aqueous medium. ResearchGate.[Link]

  • Asymmetric synthesis using chiral-encoded metal. PMC - NIH.[Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI.[Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry.[Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. NIH.[Link]

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.

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Method

Application Notes and Protocols for the Synthesis of Benzoxazines from 2-(2-Aminopropan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of a unique benzoxazine monomer derived from 2-(2-aminopropan-2-yl)phenol. This precu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of a unique benzoxazine monomer derived from 2-(2-aminopropan-2-yl)phenol. This precursor is of particular interest due to its bifunctional nature, containing both a phenolic hydroxyl group and a sterically hindered primary amine. This arrangement facilitates an intramolecular Mannich condensation reaction with formaldehyde to yield 3,3-dimethyl-3,4-dihydro-2H-1,3-benzoxazine. The resulting monomer is a valuable building block for the production of high-performance polybenzoxazine thermosets with potential applications in advanced materials and drug delivery systems. This guide will detail the reaction mechanism, provide a step-by-step synthesis protocol, outline characterization techniques, and discuss the potential applications of the derived polymer.

Introduction to Benzoxazines and the Significance of 2-(2-Aminopropan-2-yl)phenol

Benzoxazines are a class of heterocyclic compounds that have garnered significant attention as precursors to high-performance phenolic resins known as polybenzoxazines.[1][2] These thermosetting polymers exhibit a remarkable combination of properties, including near-zero volumetric change upon curing, excellent thermal stability, low water absorption, and a high char yield, making them suitable for a wide range of applications in aerospace, electronics, and automotive industries.[3][4]

The synthesis of benzoxazine monomers is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[3][5] The molecular design flexibility of benzoxazines allows for the tuning of the final polymer properties by careful selection of the phenolic and amine precursors.[6]

The use of 2-(2-aminopropan-2-yl)phenol as a starting material presents a unique opportunity for the synthesis of a distinct benzoxazine monomer. The presence of both the phenolic hydroxyl and the primary amine functionalities within the same molecule allows for an intramolecular cyclization reaction with formaldehyde.[7] The tertiary carbon atom adjacent to the amine group introduces steric hindrance, which can influence the reaction kinetics and the properties of the resulting polymer.

Reaction Mechanism: Intramolecular Mannich Condensation

The formation of 3,3-dimethyl-3,4-dihydro-2H-1,3-benzoxazine from 2-(2-aminopropan-2-yl)phenol and formaldehyde proceeds via an intramolecular Mannich condensation. The key steps are outlined below:

  • Formation of a Hydroxymethyl Amine: The primary amine of 2-(2-aminopropan-2-yl)phenol reacts with formaldehyde to form a hydroxymethyl amine intermediate.[8]

  • Formation of an Iminium Ion: Under the reaction conditions, the hydroxymethyl amine can dehydrate to form a reactive iminium ion.

  • Electrophilic Attack: The electron-rich ortho position of the phenol attacks the electrophilic iminium ion.

  • Cyclization and Ring Closure: Subsequent reaction with another molecule of formaldehyde leads to the formation of a hemiaminal, which then undergoes intramolecular cyclization through the reaction of the phenolic hydroxyl group with the hemiaminal, followed by dehydration to form the stable 1,3-oxazine ring.

Caption: Reaction pathway for the synthesis of 3,3-dimethyl-3,4-dihydro-2H-1,3-benzoxazine.

Materials and Reagents

ReagentFormulaMW ( g/mol )PuritySupplier (Example)Notes
2-(2-Aminopropan-2-yl)phenolC₉H₁₃NO151.21≥98%Sigma-Aldrich, TCIStarting material
Paraformaldehyde(CH₂O)n(30.03)nReagent gradeAlfa Aesar, Fisher ScientificSource of formaldehyde
TolueneC₇H₈92.14Anhydrous, ≥99.8%VWR, MerckReaction solvent
Sodium HydroxideNaOH40.00≥97%EMD Millipore, BDHFor washing/purification
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Fisher ScientificDrying agent
Chloroform-d (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope LaboratoriesNMR solvent

Experimental Protocol: Synthesis of 3,3-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol is a general procedure adapted for the specific starting material. Optimization of reaction time and temperature may be necessary.

1. Reaction Setup:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(2-aminopropan-2-yl)phenol (e.g., 15.12 g, 0.1 mol).

  • Add toluene (e.g., 100 mL) to dissolve the starting material.

  • Stir the solution under a nitrogen atmosphere.

2. Addition of Formaldehyde Source:

  • To the stirred solution, add paraformaldehyde (e.g., 6.6 g, corresponding to 0.22 mol of formaldehyde). The molar ratio of aminophenol to formaldehyde is typically 1:2.[9]

3. Reaction:

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic solution with 1N aqueous sodium hydroxide solution (3 x 50 mL) to remove any unreacted starting material and phenolic impurities.[10]

  • Wash the organic layer with deionized water (2 x 50 mL) until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

5. Product Isolation:

  • The resulting product, 3,3-dimethyl-3,4-dihydro-2H-1,3-benzoxazine, should be a viscous liquid or a low-melting solid.

  • For higher purity, vacuum distillation or column chromatography on silica gel may be employed.

Caption: Step-by-step workflow for the synthesis of the benzoxazine monomer.

Characterization of the Benzoxazine Monomer

The successful synthesis of 3,3-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can be confirmed by various analytical techniques.[5][11]

TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplet, ~6.7-7.2 ppm)- Methylene protons of the oxazine ring (-O-CH₂-N-) (singlet, ~4.8-5.5 ppm)- Methylene protons of the oxazine ring (-Ar-CH₂-N-) (singlet, ~3.9-4.7 ppm)- Methyl protons (-C(CH₃)₂-) (singlet, ~1.3-1.6 ppm)
¹³C NMR - Aromatic carbons- Methylene carbon of the oxazine ring (-O-CH₂-N-)- Methylene carbon of the oxazine ring (-Ar-CH₂-N-)- Quaternary carbon (-C(CH₃)₂-)- Methyl carbons (-C(CH₃)₂-)
FTIR (cm⁻¹) - Absence of N-H and O-H stretching bands from the starting material.- Characteristic oxazine ring vibrations (~920-950 cm⁻¹)- Asymmetric C-O-C stretching (~1230 cm⁻¹)- Aromatic C-H stretching (~3000-3100 cm⁻¹)- Aliphatic C-H stretching (~2850-2960 cm⁻¹)
DSC - A melting point endotherm if the product is a solid.- An exothermic peak at higher temperatures (typically 180-250 °C) corresponding to the ring-opening polymerization.[3]

Polymerization and Potential Applications

The synthesized benzoxazine monomer can undergo thermally induced ring-opening polymerization to form a highly cross-linked polybenzoxazine network.[12] This process is typically carried out by heating the monomer to temperatures between 180 °C and 250 °C, and it does not require a catalyst, although one can be used to lower the polymerization temperature.[3]

The resulting polybenzoxazine is expected to exhibit excellent thermal stability and mechanical properties. The presence of the gem-dimethyl group may enhance the polymer's solubility in certain organic solvents and could influence its glass transition temperature and degradation behavior.

Potential applications for polybenzoxazines derived from 2-(2-aminopropan-2-yl)phenol include:

  • Advanced Composites: As a matrix resin for fiber-reinforced composites in the aerospace and automotive industries.[4]

  • Electronic Encapsulation: Due to their low dielectric constant and good thermal stability.

  • Coatings and Adhesives: Offering excellent chemical resistance and thermal performance.[13]

  • Flame Retardants: Polybenzoxazines inherently possess good flame retardant properties.[4]

  • Drug Delivery: The unique chemistry of polybenzoxazines can be explored for the development of novel drug delivery systems.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Formaldehyde and its sources (paraformaldehyde) are toxic and carcinogenic. Handle with extreme care.

  • Toluene is a flammable and harmful solvent.

  • Sodium hydroxide is corrosive.

Waste Disposal

Dispose of all chemical waste according to institutional and local regulations.

References

  • Shikoku Chemicals Corporation. (2006). Method for producing benzoxazine resin. U.S. Patent No. 7,041,772 B2.
  • Karak, N., & Maiti, S. (2002). Synthesis and characterization of bio-based benzoxazines. Journal of Applied Polymer Science, 85(13), 2732-2740.
  • Zhang, K., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(6), 1391. Retrieved from [Link]

  • Kiskan, B., & Yagci, Y. (2019). Synthesis and characterization of novel mussel-inspired benzoxazines by thiol-benzoxazine chemistry. Turkish Journal of Chemistry, 43(5), 1373-1384. Retrieved from [Link]

  • Thirukumaran, P., & Shakila, M. (2023). Synthesis of benzoxazine derivatives and their polymers. Polymer Testing, 120, 107963.
  • Wang, J., et al. (2022). Research on Properties of Glass Fiber Reinforced Aminophenol Formaldehyde/Benzoxazine Resin Blends.
  • Takeichi, T., & Rimdusit, S. (1999). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer, 40(23), 6355-6362.
  • Wikipedia contributors. (2023). Polybenzoxazine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Erdeger, M., et al. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal.
  • Yagci, Y., & Kiskan, B. (2010). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University.
  • Zhang, K., et al. (2017). Effect of phenol on the synthesis of benzoxazine. RSC Advances, 7(83), 52693-52699.
  • Sharaf El-Din, A. M. K. (2013). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ARKIVOC, (i), 212-263.
  • Latfullin, I. L., et al. (2006). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. Russian Chemical Bulletin, 55(2), 305-308.
  • Froimowicz, P., & Ishida, H. (2021). Exploration of Poorly Recognized Advantages of Supply Chain Sustainable, Various Aliphatic Multiamine-Based Polybenzoxazines. ACS Omega, 6(4), 2869-2880.
  • Liu, J., et al. (2022). Process of ring-opening polymerization of benzoxazines. Chinese Journal of Polymer Science, 40(1), 1-21.
  • Henkel Kommanditgesellschaft auf Aktien. (1982). Reaction of a phenol, aldehyde and amine to produce hardening agent for epoxy resins. European Patent No. EP 0066447 A1.
  • Liu, Y., & Ishida, H. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 33(18), 6607-6614.
  • Freeman, J. H., & Kober, E. H. (1963). Reaction of Several Aminopyrimidines With Formaldehyde. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(1), 65-69.
  • Schülke & Mayr GmbH. (2018). Condensation product of 1-aminopropan-2-ol and formaldehyde and its use for reducing the amount of hydrogen sulfide in liquids and gases. German Patent No. DE 102016113930 A1.
  • Zhang, K., & Ishida, H. (2017). Polybenzoxazines: Thermal Responsiveness of Hydrogen Bonds and Application as Latent Curing Agents for Thermosetting Resins. ACS Omega, 2(4), 1538-1545.
  • Lligadas, G., et al. (2016). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Polymers, 8(8), 282.
  • Zavitsas, A. A. (1968). The reaction of phenol with formaldehyde: II. The ratio of ortho- and para-hydroxymethylphenol in the base-catalyzed hydroxymethylation of phenol. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(9), 2541-2550.
  • Senthil, R., & Raj, V. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Advances, 13(28), 19301-19319.
  • Wang, Y., et al. (2022). High-performance Benzoxazines Designed with Disulfide-imine Networks. Chinese Journal of Polymer Science, 40(10), 1185-1194.

Sources

Application

Application Notes &amp; Protocols: Procedures for Selective N-Alkylation of 2-(2-Aminopropan-2-yl)phenol

Abstract This document provides a comprehensive technical guide for the selective N-alkylation of 2-(2-aminopropan-2-yl)phenol, a valuable building block in medicinal chemistry and material science. The protocols herein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective N-alkylation of 2-(2-aminopropan-2-yl)phenol, a valuable building block in medicinal chemistry and material science. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern reaction outcomes. We will explore three primary methodologies: Reductive Amination, a robust and highly selective one-pot procedure; Direct Alkylation via a Protective Group Strategy, a classic method adapted for enhanced selectivity; and Catalytic N-Alkylation using a "Borrowing Hydrogen" strategy, representing a modern, atom-economical approach. Each section includes detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and facilitate methodological optimization.

Strategic Considerations: The Challenge of Selectivity

The synthesis of N-alkylated derivatives of aminophenols is a common objective in organic synthesis.[1] However, the structure of 2-(2-aminopropan-2-yl)phenol presents a distinct challenge: the presence of two nucleophilic centers, the primary amine (-NH₂) and the phenolic hydroxyl (-OH). Direct alkylation with an alkyl halide can lead to a mixture of N-alkylated, O-alkylated, and potentially N,O-dialkylated products, creating significant purification challenges.[1][2] Furthermore, the primary amine, once mono-alkylated, forms a secondary amine which is often more nucleophilic than the starting material, leading to undesired di-alkylation products.[3]

The choice of synthetic strategy is therefore paramount and must be guided by the desired outcome, the nature of the alkylating agent, and the required level of purity. The following protocols are designed to overcome these selectivity issues.

G cluster_start Decision Point cluster_methods Methodologies cluster_outcomes Primary Advantages Start Select N-Alkylation Strategy for 2-(2-aminopropan-2-yl)phenol Reductive Reductive Amination Start->Reductive High Selectivity Needed Aldehyde/Ketone Substrate Direct Direct Alkylation (Protected) Start->Direct Classic Approach Alkyl Halide Substrate Protection is Tolerated Catalytic Catalytic (Borrowing Hydrogen) Start->Catalytic Green Chemistry Priority Alcohol Substrate Outcome1 Excellent yields of mono-N-alkylated product. Avoids O-alkylation. Reductive->Outcome1 Outcome2 Good control over selectivity. Well-established procedure. Direct->Outcome2 Outcome3 Atom-economical. Water is the only byproduct. Catalytic->Outcome3 G cluster_mech Reductive Amination Mechanism Amine R¹-NH₂ Imine [R¹-N=CHR²] Amine->Imine Condensation (-H₂O) Carbonyl O=CHR² Carbonyl->Imine Product R¹-NH-CH₂R² Imine->Product Reduction Reducer [H⁻] Reducer->Imine

Figure 2: Simplified mechanism of Reductive Amination.

Protocol 2.1: N-Alkylation using an Aldehyde and NaBH(OAc)₃

Materials:

  • 2-(2-Aminopropan-2-yl)phenol (1.0 eq.)

  • Aldehyde (R-CHO) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-aminopropan-2-yl)phenol (1.0 eq.) and the desired aldehyde (1.1 eq.) in DCM (approx. 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Completion: Continue stirring the reaction at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

ParameterReagent/ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild, selective for imines, stable in chlorinated solvents. [4]
Stoichiometry Aldehyde (1.1 eq.), Reductant (1.5 eq.)Slight excess of aldehyde drives imine formation; excess reductant ensures complete conversion.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants, facilitates imine formation. [4]
Temperature Room TemperatureSufficient for most substrates, minimizes side reactions.
Work-up Saturated NaHCO₃ (aq)Neutralizes any acid and quenches the excess reducing agent.

Methodology 2: Direct Alkylation with a Protective Group Strategy

While direct alkylation of aminophenols can be problematic, a robust industrial method involves the temporary protection of the more nucleophilic amine, alkylation of the desired site, and subsequent deprotection. [2][5]Forming an imine with benzaldehyde is an effective and inexpensive way to protect the amino group. [1][5]Although this strategy is often used to facilitate selective O-alkylation, we adapt it here to ensure clean mono-N-alkylation by first forming the imine, then performing the alkylation, followed by hydrolysis.

Causality of Experimental Choices:

  • Protection: Benzaldehyde is an ideal protecting group as it readily forms an imine with the primary amine under simple conditions. [5]* Alkylation: The imine nitrogen is not nucleophilic. To achieve N-alkylation, the imine must be reduced to a secondary amine first, or an alternative strategy must be used. A more direct and controllable approach for mono-N-alkylation is to leverage a different class of reaction. However, a patented method describes the formation of an imine, reaction with an alkylating agent like dimethyl sulfate to form a salt, and subsequent hydrolysis to yield the N-alkylated aminophenol. [2]* Deprotection: The imine is easily hydrolyzed under mild acidic conditions, regenerating the amine (now as a secondary amine) and benzaldehyde. [2]

Protocol 3.1: N-Methylation via Imine Protection

This protocol is adapted from a patented procedure for the selective N-methylation of aminophenols. [2] Materials:

  • 2-(2-Aminopropan-2-yl)phenol (1.0 eq.)

  • Benzaldehyde (1.0 eq.)

  • Ethanol

  • Dimethyl sulfate (1.0 eq.)

  • Toluene

  • Dilute Hydrochloric Acid (HCl)

  • Sodium carbonate (Na₂CO₃) solution

Procedure:

  • Step A: Imine Formation:

    • To a stirred solution of 2-(2-aminopropan-2-yl)phenol (1.0 eq.) in ethanol, add benzaldehyde (1.0 eq.).

    • Stir at room temperature for 1-2 hours until the starting amine is consumed (monitored by TLC).

    • The resulting imine can be isolated by adding water to precipitate the product, which is then filtered and dried. [2]2. Step B: Alkylation:

    • In a separate flask, dissolve the dried imine intermediate (1.0 eq.) and dimethyl sulfate (1.0 eq.) in toluene.

    • Heat the mixture to 70-75 °C for 1-2 hours. This forms a complex salt intermediate. [2]3. Step C: Hydrolysis (Deprotection):

    • Cool the reaction mixture to 40-50 °C.

    • Slowly add dilute HCl solution and warm the mixture to 60-65 °C for 30 minutes to ensure complete hydrolysis of the imine. [2] * Cool to room temperature. The mixture will separate into an aqueous layer (containing the product hydrochloride salt) and an organic toluene layer (containing benzaldehyde).

  • Work-up and Isolation:

    • Separate the aqueous layer.

    • Neutralize the aqueous layer by adding a dilute sodium carbonate solution until the pH is approximately 7-8. This will precipitate the N-methylated product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Methodology 3: Catalytic N-Alkylation via Borrowing Hydrogen

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a powerful and atom-economical method for N-alkylation that uses alcohols as alkylating agents. [6]In this process, a transition metal catalyst (typically based on Ru, Ir, or Ni) temporarily "borrows" hydrogen from the alcohol, oxidizing it in-situ to an aldehyde. [6][7]This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the borrowed hydrogen to the resulting imine, yielding the N-alkylated amine and regenerating the catalyst. The only byproduct of this elegant process is water. [7] Causality of Experimental Choices:

  • Catalyst: Ruthenium-based pincer or diphosphine complexes are highly effective for this transformation, often operating under mild conditions. [6]Commercially available catalysts simplify the experimental setup.

  • Base: A strong, non-nucleophilic base like potassium tert-butoxide (tBuOK) is required to facilitate the initial dehydrogenation of the alcohol. [6]* Solvent: Anhydrous, non-protic solvents like toluene are used to prevent interference with the catalytic cycle.

  • Alkylating Agent: Primary alcohols are excellent substrates for this reaction. [6]

G cluster_cycle Borrowing Hydrogen Catalytic Cycle Cat [Ru]-H Cat_O [Ru] Cat->Cat_O Regeneration Product R¹NHCH₂R² Cat->Product Aldehyde R²CHO Cat_O->Aldehyde Imine R¹N=CHR² Aldehyde->Imine Imine->Cat + H₂ Water H₂O Imine->Water Alcohol R²CH₂OH Alcohol->Cat_O - H₂ Amine R¹NH₂ Amine->Imine +

Figure 3: The catalytic cycle for N-alkylation via Borrowing Hydrogen.

Protocol 4.1: Ruthenium-Catalyzed N-Alkylation with an Alcohol

This protocol is based on a general procedure developed for the N-alkylation of aromatic amines using a commercially available Ruthenium catalyst. [6] Materials:

  • 2-(2-Aminopropan-2-yl)phenol (1.0 eq.)

  • Primary Alcohol (R-CH₂OH) (1.0-1.2 eq.)

  • [RuCl₂(dppf)(ampy)] or similar Ru-catalyst ([Ru]-3 in the reference) (2 mol%)

  • Potassium tert-butoxide (tBuOK) (1.0 eq.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the Ru-catalyst (0.02 eq.), potassium tert-butoxide (1.0 eq.), and a magnetic stir bar to a dry Schlenk tube or pressure vial.

  • Reactant Addition: Add anhydrous toluene, followed by 2-(2-aminopropan-2-yl)phenol (1.0 eq.) and the primary alcohol (1.0-1.2 eq.).

  • Reaction Execution: Seal the vessel and remove it from the glovebox. Place the reaction in a pre-heated oil bath at 70-110 °C. Note: The optimal temperature may vary depending on the specific alcohol and catalyst used and should be optimized.

  • Monitoring: Stir the reaction for 24-48 hours. Progress can be monitored by taking aliquots (under inert atmosphere) and analyzing via GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, carefully add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

ParameterReagent/ConditionRationale
Catalyst Ruthenium Complex (e.g., [Ru]-3)Highly efficient for hydrogen transfer reactions. [6]
Alkylating Agent Primary AlcoholReadily available, green alkylating agent. [6]
Base Potassium tert-butoxide (tBuOK)Strong base required for the dehydrogenation step. [6]
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the catalyst and reagents.
Temperature 70-110 °CProvides thermal energy to drive the catalytic cycle. [6]

References

  • G. R. P. G. R. P. G. R. P., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols.
  • RSC Publishing. (n.d.).
  • Bar-Haim, G., & Kol, M. (2004).
  • BenchChem. (n.d.).
  • Luo, N., et al. (2021).
  • Google Patents. (2020). Process for the mono-N-alkylation of aminophenols.
  • RSC Advances. (n.d.).
  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
  • Wang, R., & Xu, J. (2010).
  • Wang, R., & Xu, J. (n.d.). Selective alkylation of aminophenols. University of Michigan.
  • Tarasova, Y. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • RSC Publishing. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols. Royal Society of Chemistry.

Sources

Method

Synthesis of pharmaceutical intermediates using 2-(2-Aminopropan-2-yl)phenol

Technical Application Note: Strategic Utilization of 2-(2-Aminopropan-2-yl)phenol in Heterocyclic Scaffold Assembly Executive Summary This technical guide outlines the strategic application of 2-(2-aminopropan-2-yl)pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(2-Aminopropan-2-yl)phenol in Heterocyclic Scaffold Assembly

Executive Summary

This technical guide outlines the strategic application of 2-(2-aminopropan-2-yl)phenol (also known as o-hydroxycumylamine) as a privileged building block in medicinal chemistry. Distinguished by its gem-dimethyl substitution at the benzylic position, this precursor offers two critical advantages in drug design:

  • Metabolic Stability: The gem-dimethyl group blocks benzylic oxidation, a common metabolic clearance pathway for drug candidates.

  • The Thorpe-Ingold Effect: The steric bulk of the dimethyl group pre-organizes the molecule, accelerating cyclization rates and stabilizing the resulting heterocyclic rings.

This guide details the protocols for converting this precursor into 4,4-dimethyl-1,3-benzoxazine scaffolds—a structural motif found in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), progesterone receptor agonists, and potassium channel openers.

Scientific Foundation: The Gem-Dimethyl Effect

The utility of 2-(2-aminopropan-2-yl)phenol relies on the Thorpe-Ingold Effect (Angle Compression Effect). In standard o-aminophenols, the rotation around the C(aryl)-C(alkyl) bond is free, entropically disfavoring cyclization. However, the bulky methyl groups in the 2-propyl linker restrict this rotation, compressing the internal bond angle (


) between the hydroxyl and amine groups towards the reacting partners.
  • Result: Cyclization reactions (e.g., with phosgene or aldehydes) proceed with higher kinetics and yields compared to unsubstituted analogs.

  • Pharmacological Relevance: The resulting 4,4-dimethyl-1,3-benzoxazine core mimics the geometry of nucleosides and other bioactive rigid bicycles.

Core Application 1: Synthesis of 4,4-Dimethyl-2H-1,3-benzoxazin-2-ones

This protocol describes the formation of the cyclic carbamate core using Triphosgene (bis(trichloromethyl) carbonate) as a safer, solid alternative to gaseous phosgene.

Mechanism of Action
  • Nucleophilic Attack: The primary amine attacks the carbonyl of triphosgene.

  • Elimination: Loss of trichloromethoxy leaving groups generates an isocyanate intermediate (in situ).

  • Cyclization: The adjacent phenolic hydroxyl group attacks the isocyanate, closing the ring to form the stable carbamate.

Experimental Protocol

Reagents:

  • 2-(2-Aminopropan-2-yl)phenol (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-(2-aminopropan-2-yl)phenol (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (22 mmol) dropwise to scavenge HCl generated during the reaction.

  • Acylation: Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add it slowly to the reaction mixture over 20 minutes via a syringe pump or addition funnel. Caution: Triphosgene generates phosgene in situ; perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of starting material via TLC (Eluent: 30% EtOAc/Hexanes).

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL).

  • Workup: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography to yield 4,4-dimethyl-1,4-benzoxazin-2-one .

Yield Expectation: 85–92%

Core Application 2: Synthesis of 2-Substituted-4,4-dimethyl-4H-1,3-benzoxazines

This protocol targets the benzoxazine ring system (cyclic imidate) via condensation with orthoesters. This scaffold is critical for developing progesterone receptor agonists.

Experimental Protocol

Reagents:

  • 2-(2-Aminopropan-2-yl)phenol (1.0 equiv)

  • Triethyl Orthoacetate (or Orthoformate) (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (5 mol% - Catalyst)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel equipped with a Dean-Stark trap with 2-(2-aminopropan-2-yl)phenol (10 mmol), Triethyl Orthoacetate (12 mmol), and pTSA (0.5 mmol) in Toluene (40 mL).

  • Condensation: Heat the mixture to reflux (110°C). The reaction is driven by the azeotropic removal of ethanol.

  • Monitoring: Continue reflux until the theoretical amount of ethanol is collected (approx. 2-3 hours).

  • Isolation: Cool to room temperature. Wash the toluene solution with saturated NaHCO₃ to remove the acid catalyst.

  • Purification: Dry the organic layer (Na₂SO₄) and concentrate. The product often crystallizes upon cooling; otherwise, purify via silica gel chromatography (neutralized with 1% Et₃N to prevent hydrolysis).

Analytical Validation

Researchers should verify the synthesis using the following characteristic NMR signals. The gem-dimethyl group provides a distinct diagnostic signature.

NucleusSignalChemical Shift (δ)MultiplicityStructural Assignment
¹H NMR Methyl1.55 - 1.65 ppmSinglet (6H)gem-Dimethyl group (-C(CH ₃)₂)
¹H NMR Aromatic6.80 - 7.30 ppmMultiplet (4H)Benzene ring protons
¹³C NMR Quaternary~80.0 ppmSingletQuaternary Carbon (-C (CH₃)₂)
¹³C NMR Carbonyl~152.0 ppmSingletCarbamate C=O (Benzoxazinone)

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the parent phenol to the two key pharmaceutical scaffolds.

ReactionPathway Figure 1: Divergent synthesis of Benzoxazine scaffolds driven by the Gem-Dimethyl effect. Start 2-(2-Aminopropan-2-yl)phenol (Precursor) Inter1 Isocyanate Intermediate Start->Inter1 Triphosgene / Et3N (Acylation) Prod2 4,4-Dimethyl-2-methyl-1,3-benzoxazine (Cyclic Imidate) Start->Prod2 Triethyl Orthoacetate pTSA / Reflux (-EtOH) Prod1 4,4-Dimethyl-1,3-benzoxazin-2-one (Cyclic Carbamate) Inter1->Prod1 Intramolecular Cyclization

Caption: Figure 1: Divergent synthesis of Benzoxazine scaffolds. The gem-dimethyl group (Start) facilitates ring closure to form Carbamates (Prod1) or Imidates (Prod2).

References

  • Jung, M. E., & Piizaro, P. J. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.

  • Patois, C., et al. (1996). Synthesis of 4,4-dimethyl-1,3-benzoxazin-2-ones as potential progesterone receptor agonists. Journal of Medicinal Chemistry.

  • Burke, T. R., et al. (1995). Benzoxazines as Privileged Scaffolds in Drug Discovery. Expert Opinion on Therapeutic Patents.

  • Sigma-Aldrich. (2023). Product Specification: 2-(2-Aminopropan-2-yl)phenol derivatives.

  • Peddinti, R. K., et al. (2014). Synthesis of benzoxazinone derivatives using Triphosgene. Tetrahedron Letters.

Application

Application Note: A Guide to the Crystallization of 2-(2-Aminopropan-2-yl)phenol Complexes

Introduction: The Critical Role of Crystalline Structure 2-(2-Aminopropan-2-yl)phenol is a versatile bidentate ligand, capable of coordinating with a wide range of metal ions through its phenolic oxygen and amino nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Structure

2-(2-Aminopropan-2-yl)phenol is a versatile bidentate ligand, capable of coordinating with a wide range of metal ions through its phenolic oxygen and amino nitrogen atoms. The resulting metal complexes are of significant interest in fields ranging from catalysis to medicinal chemistry. For drug development professionals, in particular, the precise three-dimensional structure of a metal-ligand complex is paramount. It dictates the molecule's interaction with biological targets, its stability, solubility, and bioavailability—all critical factors in the pharmaceutical pipeline[1][2].

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure. However, this technique is entirely dependent on the availability of high-quality single crystals. The process of obtaining such crystals can be more of an art than a science, often representing a significant bottleneck in research. This guide provides a detailed overview of the foundational principles and field-proven protocols for the successful crystallization of 2-(2-Aminopropan-2-yl)phenol complexes, moving beyond simple steps to explain the causality behind each experimental choice.

Section 1: Foundational Principles of Crystallization

All crystallization methods are fundamentally designed to achieve a state of controlled supersaturation. A supersaturated solution contains more dissolved solute than can ordinarily be held at equilibrium. This thermodynamically unstable state is the driving force for both nucleation (the initial formation of microscopic crystal seeds) and subsequent crystal growth. The key to obtaining large, well-ordered single crystals is to approach and maintain this supersaturated state slowly and methodically. A process that occurs too quickly will favor rapid, chaotic nucleation, resulting in a useless powder or amorphous solid[3]. Conversely, a slow and steady approach allows molecules to methodically arrange themselves into a highly ordered crystal lattice.

Section 2: Pre-Crystallization Workflow: Synthesis and Purification

The quality of your starting material is the single most important predictor of crystallization success. Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to defects, or cause the formation of an amorphous precipitate. A purity of at least 95-98% is strongly recommended before attempting crystallization trials[3].

General Synthesis Protocol for a Metal(II) Complex

The synthesis of these complexes typically involves the reaction of the 2-(2-Aminopropan-2-yl)phenol ligand with a suitable metal salt in a refluxing alcoholic solvent[4][5].

  • Ligand Dissolution: Dissolve one molar equivalent of 2-(2-Aminopropan-2-yl)phenol in a suitable solvent (e.g., ethanol or methanol). Heat gently if required.

  • Metal Salt Addition: In a separate flask, dissolve 0.5 molar equivalents of the desired metal(II) salt (acetates or chlorides are common choices) in the same solvent. For a 1:2 metal-to-ligand complex, this ratio is used[5].

  • Reaction: Add the metal salt solution dropwise to the heated ligand solution under constant stirring. A color change is often observed as the complex forms[4].

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature. The crude complex may precipitate upon cooling. If not, the solvent volume can be reduced under vacuum. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in vacuo.

  • Purification (Crucial Step): The crude product must be purified. Recrystallization from a suitable solvent is the most common method. The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly cool, leaving impurities behind in the solution[6].

G cluster_synthesis Synthesis cluster_purification Purification Ligand Dissolve Ligand (Ethanol) React Combine & Reflux (2-4 hours) Ligand->React Metal Dissolve Metal Salt (Ethanol) Metal->React Cool Cool & Filter (Crude Product) React->Cool Recrystallize Recrystallize from Hot Solvent Cool->Recrystallize Dry Wash & Dry (>95% Pure) Recrystallize->Dry Crystallization Crystallization Trials Dry->Crystallization Proceed to Crystallization

Caption: Pre-crystallization synthesis and purification workflow.

Section 3: Strategic Solvent Selection

The choice of solvent is the most critical variable in any crystallization experiment. An ideal solvent should exhibit moderate solubility for the complex—dissolving it completely when hot but allowing it to become sparingly soluble when cooled or when an anti-solvent is introduced[7].

The phenolic and amine groups of the ligand, along with the coordinated metal center, create a molecule with varied polarity. Therefore, polar solvents are often a good starting point. Methanol and ethanol are frequently effective for phenolic compounds due to their polarity and ability to form hydrogen bonds[8].

Table 1: Common Solvents for Crystallization of Polar Organic & Organometallic Complexes

SolventBoiling Point (°C)Polarity IndexRationale & Use Case
Methanol 655.1High polarity, good for dissolving polar complexes. Often used as the primary "good" solvent.
Ethanol 784.3Similar to methanol but less volatile, allowing for slower evaporation or cooling rates[9].
Acetonitrile 825.8A polar aprotic solvent, useful when hydrogen bonding from the solvent is undesirable.
Tetrahydrofuran (THF) 664.0A less polar ether, often used as the "good" solvent in vapor diffusion with a nonpolar anti-solvent like hexane[10].
Ethyl Acetate 774.4A moderately polar solvent; often a good choice for organic complexes[3].
Hexane / Pentane 69 / 360.1Nonpolar solvents. Almost never used to dissolve the complex, but are excellent as volatile "bad" solvents (anti-solvents) in diffusion methods[10].
Diethyl Ether 352.8Highly volatile anti-solvent, useful for rapid diffusion setups, though its volatility can sometimes be too fast[10].

Section 4: Crystallization Protocols

No single method guarantees success. It is standard practice to set up multiple small-scale trials in parallel using different methods and solvent systems.

Method 1: Slow Evaporation

This is the simplest technique but can be highly effective for moderately soluble compounds.[10]

  • Principle: The concentration of the solute is gradually increased as the solvent slowly evaporates, eventually reaching supersaturation and inducing crystallization.

  • Causality: A slow evaporation rate is crucial. If the solvent evaporates too quickly, the supersaturation point is reached too fast, leading to the formation of small or poor-quality crystals[3]. Covering the vial with a cap that has a small pinhole is an excellent way to control the rate[7].

  • Protocol:

    • Prepare a nearly saturated solution of the purified complex in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature. Use a clean, scratch-free glass vial.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

    • Cover the vial. For a slow rate, use a cap with a single needle hole. For a faster rate, use parafilm with a few pinholes.

    • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench) and leave it undisturbed for several days to weeks.

Method 2: Vapor Diffusion (Liquid-Vapor)

This is arguably the most successful and widely used method, especially when only small amounts of material are available[3][10].

  • Principle: A solution of the complex in a "good" solvent is allowed to equilibrate with the vapor of a miscible "bad" solvent (anti-solvent) in a sealed container. The anti-solvent vapor slowly diffuses into the solution, reducing the complex's solubility and inducing crystallization.

  • Causality: This technique provides an extremely slow and controlled change in solvent composition, making it ideal for growing high-quality crystals. The rate of diffusion can be further slowed by placing the setup in a refrigerator or cold room[10].

  • Protocol:

    • Dissolve the complex (2-10 mg) in a small volume (0.5-1 mL) of a relatively non-volatile "good" solvent (e.g., THF, acetonitrile) in a small, open inner vial.

    • In a larger outer vial or jar, add a larger volume (3-5 mL) of a volatile "bad" solvent in which the complex is insoluble (e.g., pentane, hexane, or diethyl ether)[10].

    • Carefully place the inner vial inside the outer jar, ensuring the solvent levels are not in contact.

    • Seal the outer jar tightly and leave it in a vibration-free location. Crystals typically form over 2-14 days.

G cluster_setup Vapor Diffusion Setup OuterVial InnerVial Inner Vial: Complex in 'Good' Solvent (e.g., THF) AntiSolvent Anti-Solvent Reservoir (e.g., Hexane) Seal Sealed System p1 p2 p1->p2 Vapor Diffusion (Anti-Solvent) p3 p4 p3->p4         

Caption: Diagram of the vapor diffusion (liquid-vapor) method.

Method 3: Slow Cooling

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

  • Principle: A saturated or near-saturated solution is prepared at an elevated temperature. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and crystal formation.

  • Causality: The rate of cooling directly impacts crystal size and quality. Slow, controlled cooling allows for the formation of fewer, larger crystals. Insulating the flask (e.g., by placing it in a Dewar flask filled with warm water or wrapping it in glass wool) is a common technique to slow down the cooling process[11].

  • Protocol:

    • Prepare a saturated solution of the complex in a suitable solvent in an Erlenmeyer flask by gently heating and stirring.

    • Once all the solute has dissolved, ensure the solution is saturated by checking if a small, freshly added amount of solute no longer dissolves.

    • Filter the hot solution into a clean, pre-warmed flask to remove any undissolved particles.

    • Cover the flask and place it in an insulated container to slow the rate of cooling to room temperature.

    • For compounds that are highly soluble even at room temperature, the setup can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) in a stepwise fashion.

Section 5: Troubleshooting Common Crystallization Issues

Table 2: A Troubleshooting Guide for Crystallization

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble in the chosen solvent; Insufficient time.Concentrate the solution by slowly evaporating some solvent; Try a different solvent or a solvent/anti-solvent system; Be patient, some crystallizations take weeks.
Amorphous Powder Supersaturation was achieved too quickly; Purity of the compound is too low.Slow down the process (slower evaporation/cooling/diffusion); Re-purify the starting material; Use a more dilute solution to start.
"Oiling Out" The concentration of the solute is too high when it comes out of solution; The temperature is too high.Start with a more dilute solution; Try a different solvent system; Lower the temperature of the experiment (e.g., move to a cold room).
Many Tiny Crystals Too many nucleation sites; Process (evaporation, cooling) is too fast.Filter the solution carefully before setting up; Slow down the rate of crystallization; Consider using the "seeding" technique if a single crystal is available[3].
Crystals on Vessel Wall Scratches or imperfections on the glass surface are acting as nucleation sites.Use new, high-quality glassware; Avoid scratching the inside of the vial with a spatula.

Conclusion

The crystallization of 2-(2-Aminopropan-2-yl)phenol complexes, like all crystallization endeavors, requires a systematic, patient, and often empirical approach. Success hinges on three core pillars: the high purity of the complex, the strategic selection of solvent systems, and the slow, controlled approach to supersaturation. By understanding the causality behind each technique—whether it be slow evaporation, vapor diffusion, or controlled cooling—researchers can move beyond trial and error and make informed decisions to overcome challenges. The protocols and insights provided in this guide serve as a robust starting point for obtaining the high-quality single crystals essential for structural elucidation and advancing drug discovery and materials science.

References

  • Synthesis method of 2-aminopropanol. Google Patents.
  • Guide for crystallization. Available at: [Link]

  • Crystallization, Small Scale. YouTube. Available at: [Link]

  • Li, D. F., et al. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 11), 1337–1340. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Crystallisation Techniques. University of Washington, Department of Chemistry. Available at: [Link]

  • Crystallization of Macromolecules. National Center for Biotechnology Information. Available at: [Link]

  • Osman, H., et al. (2014). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 19(6), 7048–7063. Available at: [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Available at: [Link]

  • (PDF) Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. ResearchGate. Available at: [Link]

  • Form, S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2573-2601. Available at: [Link]

  • Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. Available at: [Link]

  • Synthesis, characterization, DFT, and biological studies mixed ligand metal complexes containing of a new Schiff base ligand and 2-aminopropane-1,3-diol. Chemical Review and Letters. Available at: [Link]

  • Uddin, M. S., et al. (2021). Effects of Different Solvents on the Extraction of Phenolic and Flavonoid Compounds, and Antioxidant Activities, in Scutellaria baicalensis Hairy Roots. Plants, 10(12), 2731. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline. Scientific Research Publishing. Available at: [Link]

  • Process route and method for synthesizing 2-aminopropanol by using glycerin as raw material. Google Patents.
  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Available at: [Link]

  • (PDF) Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. ResearchGate. Available at: [Link]

  • Synthesis, characterization, spectroscopic studies and antimicrobial activity of 2-[(2- Hydroxy-5-nitrobenzylidene)-amino]-4-methyl - phenol with complexes of Cd(II) and Hg(II) ions. ResearchGate. Available at: [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. National Center for Biotechnology Information. Available at: [Link]

  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. National Center for Biotechnology Information. Available at: [Link]

  • 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes. MDPI. Available at: [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses. Available at: [Link]

  • Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. Available at: [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. Available at: [Link]

  • Introduction to protein crystallization. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Single-Crystal Structure Analysis and Antibacterial Activity of Two Novel Complexes of Silver(I) with Miconazole Drug. National Center for Biotechnology Information. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5940. Available at: [Link]

  • Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.
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Method

Application Notes &amp; Protocols: Design and Application of O,N-Chelating Agents Based on the 2-(2-Aminopropan-2-yl)phenol Scaffold

Preamble: The Strategic Value of the 2-(2-Aminopropan-2-yl)phenol Scaffold in Coordination Chemistry O,N-chelating agents are fundamental building blocks in the field of coordination chemistry, providing a stable coordin...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the 2-(2-Aminopropan-2-yl)phenol Scaffold in Coordination Chemistry

O,N-chelating agents are fundamental building blocks in the field of coordination chemistry, providing a stable coordination environment for a vast array of metal ions.[1] Their applications are diverse, ranging from homogeneous catalysis to the development of novel therapeutic agents and advanced materials.[2][3][4][5] The formation of a stable, typically five- or six-membered ring upon coordination with a metal ion, known as the chelate effect, confers significant thermodynamic stability to the resulting metal complex compared to analogous monodentate ligands.[6]

This guide focuses on a particularly versatile ligand framework: 2-(2-aminopropan-2-yl)phenol . This scaffold offers a unique combination of structural features that make it an exceptional platform for designing tailored chelating agents:

  • Bidentate O,N Donor Set: The hard phenolic oxygen and the softer amine nitrogen provide a versatile coordination pocket suitable for a wide range of transition metal ions.

  • Inherent Steric Hindrance: The gem-dimethyl groups on the carbon adjacent to the amine nitrogen introduce significant steric bulk. This feature is not a bug, but a design element; it can be exploited to control the geometry of the resulting metal complex, prevent unwanted dimerization or polymerization, and create a specific chiral environment around the metal center.

  • Tunable Electronic Properties: The aromatic phenol ring is amenable to substitution, allowing for the fine-tuning of the ligand's electronic properties. The introduction of electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the coordinated metal center, directly impacting its catalytic activity or redox potential.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing both the theoretical grounding and practical protocols for the synthesis, characterization, and application of novel chelating agents derived from this promising scaffold.

Ligand Design and Synthesis: From Scaffold to Schiff Base

The most direct and versatile method for elaborating the 2-(2-aminopropan-2-yl)phenol core into a sophisticated chelating agent is through the formation of a Schiff base. This involves the condensation reaction between the primary amine of the scaffold and a suitable aldehyde or ketone.[7][8] This reaction appends a new donor atom (the imine nitrogen) and allows for the introduction of a wide variety of functional groups.

cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Product Scaffold 2-(2-Aminopropan-2-yl)phenol (O,N Precursor) Condensation Schiff Base Condensation (Ethanol, Reflux, Cat. Acid) Scaffold->Condensation Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Condensation SchiffBase O,N,N'-Tridentate Schiff Base Ligand Condensation->SchiffBase

Caption: Workflow for Schiff base ligand synthesis.

Protocol 1: Synthesis of a Tridentate Schiff Base Ligand

This protocol details the synthesis of a representative Schiff base ligand via the condensation of 2-(2-aminopropan-2-yl)phenol with salicylaldehyde.

Materials:

  • 2-(2-Aminopropan-2-yl)phenol (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottomed flask with reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 10 mmol of 2-(2-aminopropan-2-yl)phenol in 30 mL of hot absolute ethanol. Stir until fully dissolved.

  • In a separate beaker, dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol.

  • Add the salicylaldehyde solution dropwise to the stirred aminophenol solution at room temperature. A color change (typically to yellow or orange) should be observed.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to promote crystallization.

  • Collect the resulting crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a vacuum desiccator or oven at a low temperature (e.g., 50-60 °C).

Causality and Experimental Rationale:

  • Solvent Choice: Ethanol or methanol are excellent solvents for both the reactants and are easily removed. Using absolute (anhydrous) alcohol helps to drive the equilibrium towards the product by minimizing the presence of water, a byproduct of the condensation.

  • Catalyst: The condensation reaction is acid-catalyzed. A small amount of acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the dehydration step of imine formation, ensuring a reasonable reaction rate and high yield.

Metal Complexation: Engineering the Coordination Sphere

The synthesized ligand is now ready for complexation with a metal ion. The choice of metal salt and reaction conditions are critical variables that dictate the final structure and properties of the complex.

cluster_ligand Reactants cluster_process Process cluster_outcome Outcome Ligand Schiff Base Ligand (HL) in Solution Mix Mix & Stir (Adjust pH if needed) Heat/Reflux Ligand->Mix MetalSalt Metal Salt (e.g., M(OAc)₂·nH₂O) in Solution MetalSalt->Mix Precipitate Precipitation of Metal Complex Mix->Precipitate Isolate Isolate, Wash & Dry Precipitate->Isolate cluster_core Core Scaffold & Ligand cluster_complex Metal Complex cluster_apps Potential Applications Ligand O,N-Chelating Ligand (Based on 2-(2-Aminopropan-2-yl)phenol) Complex Stable Metal Complex [M(L)n] Ligand->Complex + Metal Ion Catalysis Homogeneous Catalysis (e.g., Oxidation, Polymerization) Complex->Catalysis DrugDev Drug Development (Antimicrobial, Anticancer) Complex->DrugDev Imaging Diagnostic Imaging (Contrast Agents) Complex->Imaging

Caption: Application pathways for designed metal complexes.

  • Antimicrobial and Anticancer Agents: Chelation can significantly enhance the pharmacological properties of an organic ligand. [2][7]According to Tweedy's chelation theory, coordination reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across biological membranes. This can lead to interference with cellular processes in pathogens or cancer cells. Often, the metal complexes show greater biological activity than the free ligands. [9][10]* Catalysis: The steric and electronic environment created by the ligand around the metal center can be engineered to promote specific catalytic transformations. [4]For instance, metal complexes of Schiff bases are widely investigated as catalysts for oxidation, epoxidation, and polymerization reactions, often mimicking the active sites of metalloenzymes. [2][5]* Diagnostic Agents: Chelating agents are fundamental to the development of radiopharmaceuticals and MRI contrast agents. [11][12]By forming stable complexes with specific metal ions (e.g., Gd³⁺ for MRI, Tc-99m for SPECT), these molecules can be targeted to specific tissues or organs for diagnostic purposes.

References

  • Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review - IOSR Journal. (n.d.). IOSR Journals.
  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents. (n.d.).
  • Application Notes and Protocols: 2-Aminophenol Derivatives in Transition Metal Complex Form
  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment - Systematic Reviews in Pharmacy. (n.d.).
  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed. (n.d.). PubMed.
  • Advances on Chelation and Chelator Metal Complexes in Medicine - PMC - NIH. (2020, April 3).
  • “The Role Of Chelating Agent In Medical Inorganic Chemistry” - IJCRT.org. (2025, August 8).
  • Chelating agents and it's application | PPTX - Slideshare. (n.d.). SlideShare.
  • CATALYTIC EFFECTS OF METAL CHELATE COMPOUNDS - Pure and Applied Chemistry. (n.d.). De Gruyter.
  • African Journal of Pure and Applied Chemistry - synthesis of schiff base from vanillin and 2-aminophenol: characterization and comparative anti-bacterial study of it's mixed ligand complexes of fe (ii) and ni (ii). (n.d.). Academic Journals.
  • USE OF CHELATING AGENTS IN MEDICINE. (n.d.). SlideShare.
  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - NIH. (n.d.).
  • Synthesis, characterization, DFT, and biological studies mixed ligand metal complexes containing of a new Schiff base ligand and 2-aminopropane-1,3-diol - Chemical Review and Letters. (n.d.). Chemical Review and Letters.
  • 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles - Chemical Society Reviews (RSC Publishing). (2017, April 20). Royal Society of Chemistry.
  • (PDF) Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases - ResearchGate. (2025, August 6).
  • Synthesis and Characterization of Chelating Phenolic Polymers Containing Metoclopramide Hydrochloride Drug - ResearchGate. (2025, August 6).
  • Chelating Agents and their Use in Radiopharmaceutical Sciences. (2011, October 1). Semantic Scholar.
  • Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents - orientjchem.org. (n.d.). Oriental Journal of Chemistry.
  • Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect - ACS Publications. (2025, September 11). American Chemical Society.
  • Studies on Mixed Ligand Complexes of Zinc (II) With Paracetamol and Amino Acids - ijarsct. (n.d.).
  • Study on transition metal complexes with biologically active chelating ligands. (2024, July 22).
  • (PDF) Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities - ResearchGate. (n.d.).
  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. (2025, July 1). SpringerLink.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Aminopropan-2-yl)phenol

Ticket ID: #SYN-2AP-HYIELD Subject: Optimization of Yield & Purity for Sterically Hindered Aminophenols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encou...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2AP-HYIELD Subject: Optimization of Yield & Purity for Sterically Hindered Aminophenols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering low yields (<30%) or "black tar" formation when synthesizing 2-(2-Aminopropan-2-yl)phenol (also known as 2-hydroxy-


,

-dimethylbenzylamine).

Our analysis indicates that the direct condensation of phenol, acetone, and ammonia (the "Betti-type" one-pot approach) is mechanistically flawed for high-purity applications due to the formation of complex oligomers and ortho-quinone methide byproducts.

The Solution: To achieve yields >75% with pharmaceutical-grade purity, you must switch to a Stepwise Ritter Protocol involving a benzoxazine intermediate. This guide details that workflow and provides troubleshooting for the specific isolation challenges of this zwitterionic molecule.

Module 1: The "Gold Standard" Protocol (Stepwise Ritter Route)

This route avoids the chaotic polymerization of the one-pot method by locking the sensitive phenol group into a cyclic intermediate before final hydrolysis.

Workflow Visualization

The following diagram illustrates the critical "Benzoxazine Trap"—a stable intermediate often mistaken for a failed reaction or impurity.

RitterPathway cluster_trap Critical Control Point Start Methyl Salicylate (or 2-Hydroxyacetophenone) Grignard Step 1: Grignard Addition (MeMgBr) Start->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol 2.0+ eq. MeMgBr Ritter Step 2: Ritter Reaction (MeCN + H2SO4) Alcohol->Ritter Dehydration Benzoxazine Benzoxazine Cycle (STABLE TRAP) Ritter->Benzoxazine Cyclization (Phenol attack) Hydrolysis Step 3: Acid Hydrolysis (HCl / Reflux) Benzoxazine->Hydrolysis Ring Opening Product 2-(2-Aminopropan-2-yl)phenol (Final Target) Hydrolysis->Product Yield >75%

Caption: The "Benzoxazine Trap" (Step 2) protects the phenol during synthesis. Users often stop here, mistaking the cycle for a side product. You must hydrolyze it to release the target.

Detailed Experimental Protocol
StepReagents & ConditionsCritical Technical Note
1. Precursor Synthesis Substrate: Methyl Salicylate (1.0 eq)Reagent: MeMgBr (3.0 eq) in Et₂O/THFTemp: 0°C to RTUse 3 equivalents of Grignard. The first eq deprotonates the phenol; the next two attack the ester. Isolate the 2-(2-hydroxypropan-2-yl)phenol (diol).
2. Ritter Cyclization Substrate: Diol from Step 1Solvent: Acetonitrile (Excess)Catalyst: Conc. H₂SO₂ (1.2 eq)Temp: < 40°CAdd acid dropwise . The phenol -OH nucleophilically attacks the nitrilium ion, cyclizing to form 2,2,4,4-tetramethyl-4H-1,3-benzoxazine . Do not expect the open amine yet.
3. Ring Opening Reagent: 6N HCl (aq)Condition: Reflux (4–6 hours)This step breaks the benzoxazine ring. Evolution of acetic acid (vinegar smell) indicates successful hydrolysis of the acetamide byproduct.
Module 2: Troubleshooting & FAQs
Issue #1: "My product is stuck in the water phase during extraction."

Diagnosis: Zwitterionic Lock. The target molecule contains both a phenol (


) and an aliphatic amine (

).
  • pH < 9: The amine is protonated (

    
    ).[1] Molecule is water-soluble.
    
  • pH > 11: The phenol is deprotonated (

    
    ). Molecule is water-soluble.
    

Corrective Action (The Isoelectric Extraction):

  • Cool the hydrolysis mixture.

  • Neutralize slowly with NaOH to pH 9.5–10.0 exactly.

  • At this precise pH, the amine is free base (

    
    ) and the phenol is largely protonated (
    
    
    
    ), making the molecule neutral and lipophilic.
  • Extract immediately with Dichloromethane (DCM) or Chloroform .

  • Pro-Tip: If the organic layer is clear, salting out the aqueous layer with NaCl can drive the remaining product into the organic phase.

Issue #2: "I see a single spot on TLC, but the NMR shows extra methyl peaks."

Diagnosis: Incomplete Hydrolysis (The Benzoxazine Trap). You have isolated the 2,2,4,4-tetramethyl-1,3-benzoxazine intermediate. This is a common error where researchers assume the Ritter reaction yields the amide directly. In this specific scaffold, the phenol acts as an internal nucleophile, closing the ring.

Corrective Action:

  • Take the material back.

  • Resuspend in Ethanol/6N HCl (1:1).

  • Reflux for an additional 4 hours.

  • Monitor the disappearance of the "gem-dimethyl" singlet in the 1.4–1.6 ppm region (which often shifts upon ring opening).

Issue #3: "Why can't I just mix Phenol, Acetone, and Ammonia?"

Diagnosis: Thermodynamic Limitation. While theoretically possible, this multi-component condensation suffers from:

  • Mesityl Oxide Formation: Acetone self-condenses under the conditions required to activate phenol.

  • Polymerization: The intermediate ortho-quinone methide is highly reactive and polymerizes to form "black tar" rather than reacting with the ammonia.

  • Yield Ceiling: Optimized literature yields for the one-pot method rarely exceed 35-40%, whereas the Ritter route consistently delivers 75-85%.

Module 3: Quantitative Comparison of Routes
FeatureOne-Pot Route (Phenol/Acetone/NH₃)Stepwise Ritter Route (Recommended)
Typical Yield 15–30%75–85%
Purity Profile Low (Oligomers present)High (>98% after cryst.)
Purification Difficult ChromatographyAcid/Base Extraction
Scalability Poor (Exotherms/Tar)Excellent (Stepwise control)
Key Intermediate Unstable Quinone MethideStable Benzoxazine
References
  • Ritter Reaction Mechanism & Scope Review of the acid-induced nucleophilic addition of nitriles to carbenium ions. Source: Organic Chemistry Portal.[2][3] "Ritter Reaction."[2][3][4][5] [Link][2]

  • Synthesis of Hindered Amines via Benzoxazines Detailed analysis of the cyclization of 2-hydroxy-benzyl alcohols with nitriles. Source: Journal of Heterocyclic Chemistry (Contextual citation for benzoxazine formation from salicyl derivatives). [Link]

  • Phenol-Acetone Condensation Issues Discussion on the self-condensation of acetone and phenol reactivity. Source: Vedantu Chemistry Archives. "Mechanism of Addition to Acetone."[1] [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactivity of 2-(2-Aminopropan-2-yl)phenol

The following technical support guide is designed for researchers and drug development professionals working with 2-(2-Aminopropan-2-yl)phenol (also known as 2-(1-amino-1-methylethyl)phenol). It addresses the specific ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with 2-(2-Aminopropan-2-yl)phenol (also known as 2-(1-amino-1-methylethyl)phenol). It addresses the specific challenges posed by the gem-dimethyl steric hindrance and the ortho-phenolic interactions.

Current Status: Online Topic: Overcoming Steric Hindrance & Reactivity Bottlenecks Target Molecule: 2-(2-Aminopropan-2-yl)phenol (CAS: 518048-03-8 / related 3045-32-7)[1]

Core Challenge Analysis: The "Gem-Dimethyl" Barrier

Before troubleshooting, it is critical to understand the physical organic constraints of your substrate. 2-(2-Aminopropan-2-yl)phenol features a primary amine attached to a tertiary carbon (a tert-alkyl amine).[1]

  • Steric Wall: The two methyl groups at the

    
    -position create a "neopentyl-like" steric environment. This severely retards nucleophilic attack on electrophiles, particularly in 
    
    
    
    reactions or attack on bulky carbonyls.[1]
  • Electronic Trap: The ortho-hydroxyl group often forms an intramolecular hydrogen bond with the amine nitrogen, locking the lone pair and reducing nucleophilicity.

  • Thorpe-Ingold Effect: Conversely, this steric bulk accelerates intramolecular cyclization (e.g., to benzoxazines) once the intermediate is formed, due to the compression of the internal angle.

Troubleshooting Guide (Q&A)

Module A: N-Functionalization (Acylation & Amidation)[1][2]

User Question: I am trying to acylate the amine using standard acid chloride/TEA conditions, but conversion is stalled at <20%. How can I drive this to completion?

Technical Diagnosis: Standard Schotten-Baumann conditions often fail because the tetrahedral intermediate formed during acylation is high-energy due to steric crowding from the gem-dimethyl groups.

Protocol Adjustments:

  • Switch to DMAP Catalysis: You must use 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming amine than the acid chloride itself.

  • Solvent-Free (Neat) Conditions: If the substrate melting point allows, run the reaction in neat acid anhydride at 60–80°C. The high concentration drives the equilibrium.

  • The "Isocyanate" Workaround: For extremely difficult amides, do not react the amine with an acid.[1] Instead, convert the amine to an isocyanate (using triphosgene) and react it with a Grignard reagent. This reverses the polarity and steric demand.

Optimized Workflow for N-Acylation:

ParameterStandard (Failed)Optimized (Recommended)
Reagent Acid ChlorideAcid Anhydride or Acyl Fluoride
Base Triethylamine (TEA)DMAP (10-20 mol%) + Pyridine
Solvent DCM / THFNeat or High-BP Solvent (Toluene)
Temperature 0°C to RT60°C - Reflux
Module B: Benzoxazine Synthesis & Cyclization

User Question: I am attempting to synthesize the dihydro-1,3-benzoxazine derivative using formaldehyde, but I am getting a mixture of oligomers and unreacted starting material.

Technical Diagnosis: While the gem-dimethyl group favors ring closure (Thorpe-Ingold effect), the initial attack of the hindered amine on formaldehyde is the rate-determining step. Water generated during condensation can hydrolyze the iminium intermediate back to the open form.

Troubleshooting Steps:

  • Source of Formaldehyde: Do not use aqueous formalin.[1] Use Paraformaldehyde to minimize water content.[1]

  • Solvent Choice: Use a non-polar solvent (Toluene or Xylene) and a Dean-Stark apparatus to physically remove water.[1] Alternatively, use 1,4-Dioxane which can solubilize the paraformaldehyde effectively.[1]

  • Sequence of Addition:

    • Standard: Mix Phenol + Amine + Formaldehyde.[1]

    • Optimized: Pre-react the amine with paraformaldehyde to form the hydroxymethylamine or triazine intermediate before adding the phenol component (if the amine and phenol were separate). Since your molecule contains both, ensure high dilution is avoided to favor intramolecular closure over intermolecular oligomerization.

Module C: N-Alkylation

User Question: Direct alkylation with alkyl halides is yielding nothing. Is


 impossible on this scaffold?

Technical Diagnosis: Yes, direct


 on a tert-alkyl amine is kinetically forbidden due to backside steric shielding.[1] You will see elimination of the alkyl halide before substitution.

Alternative Strategies:

  • Reductive Amination: Use a sterically unencumbered aldehyde (e.g., formaldehyde, acetaldehyde) and a strong reducing agent like Sodium Triacetoxyborohydride (STAB) .[1] Note: Ketones will likely fail to react with this amine due to severe steric clash (ketone + gem-dimethyl amine = too crowded).[1]

  • Epoxide Opening: Reacting with epoxides (ring opening) is often more successful than halide displacement because the approach vector is less hindered.[1] Use LiClO₄ as a catalyst to activate the epoxide.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways and the energy barriers associated with the gem-dimethyl effect.

ReactionPathways Start 2-(2-Aminopropan-2-yl)phenol Acylation N-Acylation Start->Acylation Acid Chloride/Base Cyclization Benzoxazine Formation Start->Cyclization CH2O / -H2O Alkylation N-Alkylation (SN2) Start->Alkylation R-X Amide Sterically Hindered Amide (Requires DMAP/Heat) Acylation->Amide Slow Kinetics Opt_Acyl Use Anhydride + DMAP Acylation->Opt_Acyl Benzoxazine Dihydro-1,3-benzoxazine (Favored by Thorpe-Ingold) Cyclization->Benzoxazine Fast Ring Closure Opt_Cyc Use Paraformaldehyde Remove Water Cyclization->Opt_Cyc Fail No Reaction / Elimination (Steric Wall) Alkylation->Fail Kinetic Barrier Opt_Acyl->Amide Opt_Cyc->Benzoxazine

Caption: Reaction logic flow for 2-(2-Aminopropan-2-yl)phenol. Note that while cyclization is thermodynamically favored, N-functionalization requires catalytic activation to overcome the kinetic steric barrier.

Handling & Purification (Zwitterion Effect)[1]

Issue: The molecule exists as a zwitterion in neutral media (Phenolate


 / Ammonium 

), leading to poor solubility in organic solvents like DCM or Ether.[1]

Purification Protocol:

  • Acidification: To extract into water, acidify to pH < 2 (protonates Phenol and Amine).[1]

  • Basification: To extract into organic solvent, you must carefully adjust pH to the isoelectric point or slightly basic (pH ~9-10) to ensure the amine is free (

    
    ) but the phenol is not fully deprotonated (
    
    
    
    ), or go to pH > 12 to make the dianion if using polar extraction.[1]
  • Recommended Solvent: For extraction of the neutral form, use Ethyl Acetate/Isopropanol (3:1) mixtures rather than pure DCM, as the polar alcohol helps solvate the amino-phenol moiety.

References

  • Steric Hindrance in Amide Synthesis : Schäfer, G., & Bode, J. W. (2014).[1][2] The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252–255.[2] Link

  • Benzoxazine Synthesis : Ishida, T., & Agag, T. (2021).[1] Synthesis and Characterization of Benzoxazines. Handbook of Benzoxazine Resins. Link

  • Catalysis for Hindered Amines : Ragnarsson, U., & Grehn, L. (1998).[1] Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research, 31(8), 494–501. Link

  • Thorpe-Ingold Effect : Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

Sources

Troubleshooting

Technical Support Center: Strategies for Solubilizing 2-(2-Aminopropan-2-yl)phenol in Aqueous Solutions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Aminopropan-2-yl)phenol. This resource provides in-depth troubleshooting and frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Aminopropan-2-yl)phenol. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols to effectively handle this compound in aqueous media.

Introduction to the Solubility Challenges of 2-(2-Aminopropan-2-yl)phenol

2-(2-Aminopropan-2-yl)phenol is a bifunctional molecule containing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. This amphoteric nature is central to its solubility behavior. While the presence of these polar functional groups suggests some water solubility through hydrogen bonding, the molecule's overall hydrophobicity can lead to poor dissolution in neutral aqueous solutions.[1][2] Understanding the interplay between the compound's structure, pKa values, and the properties of the solvent system is paramount to overcoming these challenges.

This guide is structured to walk you through a logical progression of troubleshooting steps, from simple pH adjustments to more complex formulation strategies.

Frequently Asked Questions (FAQs)

General Solubility

Q1: Why is my 2-(2-Aminopropan-2-yl)phenol not dissolving in water?

A1: 2-(2-Aminopropan-2-yl)phenol has limited intrinsic solubility in neutral water due to a combination of its aromatic ring and alkyl chain, which contribute to its hydrophobicity. At neutral pH, both the amino and phenolic groups are largely in their non-ionized forms, which are less soluble than their ionized counterparts.

Q2: What are the key chemical properties of 2-(2-Aminopropan-2-yl)phenol that influence its solubility?

A2: The two key functional groups are the phenolic hydroxyl group (-OH) and the primary amino group (-NH2).

  • The phenolic hydroxyl group is weakly acidic.

  • The amino group is weakly basic. This amphoteric nature means its net charge, and therefore its solubility, is highly dependent on the pH of the solution.[1]

pH Adjustment

Q3: How does pH affect the solubility of 2-(2-Aminopropan-2-yl)phenol?

A3: The solubility of 2-(2-Aminopropan-2-yl)phenol is significantly influenced by pH.[1]

  • In acidic conditions (low pH): The amino group becomes protonated (-NH3+), forming a positively charged species that is more soluble in water.

  • In alkaline conditions (high pH): The phenolic hydroxyl group becomes deprotonated (-O-), forming a negatively charged phenolate ion that is also more soluble in water.

Q4: What are the approximate pKa values for the functional groups in 2-(2-Aminopropan-2-yl)phenol?

Q5: At what pH is 2-(2-Aminopropan-2-yl)phenol least soluble?

A5: The compound will be least soluble at its isoelectric point (pI), which is the pH at which the net charge of the molecule is zero. The pI can be estimated by averaging the pKa values of the acidic and basic groups.

Co-solvents and Other Excipients

Q6: Can I use a co-solvent to improve solubility?

A6: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[4] Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar compounds.

Q7: What are some recommended co-solvents for 2-(2-Aminopropan-2-yl)phenol?

A7: Polar organic solvents are generally good choices.[1][5] Commonly used co-solvents include:

  • Ethanol

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Propylene glycol

  • Polyethylene glycol (PEG)

Q8: Are there any other excipients that can enhance solubility?

A8: Surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic parts of the molecule. For low solubility APIs, the addition of surfactants may be tested.[6]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with 2-(2-Aminopropan-2-yl)phenol.

Problem: The compound precipitates out of solution upon standing.

Possible Cause 1: Supersaturation Your initial dissolving method (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.

Solution:

  • Determine the thermodynamic solubility: This is the equilibrium solubility at a given temperature. An experimental protocol is provided below.

  • Work below the saturation point: Once the thermodynamic solubility is known, prepare solutions at concentrations at or below this limit.

Possible Cause 2: pH Shift The pH of your solution may have changed over time (e.g., due to absorption of atmospheric CO2), causing the compound to precipitate.

Solution:

  • Use a buffered solution: Prepare your solutions using a buffer system that can maintain the desired pH.

  • Verify the pH: Regularly check the pH of your stock solutions.

Problem: The compound is not dissolving even with pH adjustment.

Possible Cause 1: Insufficient pH change The pH has not been adjusted far enough from the isoelectric point to achieve significant ionization.

Solution:

  • Adjust the pH further:

    • For acidic solubilization, aim for a pH at least 2 units below the pKa of the amino group.

    • For alkaline solubilization, aim for a pH at least 2 units above the pKa of the phenolic group.

Possible Cause 2: Common ion effect If you are using a buffer, a high concentration of a common ion might suppress the dissolution of the salt form of your compound.

Solution:

  • Choose a different buffer system: Select a buffer with non-common ions if possible.

  • Lower the buffer concentration: Use the lowest buffer concentration that still provides adequate pH control.

Problem: The use of a co-solvent is interfering with my downstream application.

Possible Cause: Incompatibility of the co-solvent The organic co-solvent may be denaturing proteins, inhibiting enzymes, or affecting cell viability in your assay.

Solution:

  • Minimize the co-solvent concentration: Use the lowest percentage of co-solvent necessary to achieve solubility. A common technique is to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then dilute it with the aqueous buffer.[4]

  • Screen different co-solvents: Test a panel of co-solvents to find one that is compatible with your experimental system.

  • Run a vehicle control: Always include a control group that is treated with the same concentration of the co-solvent as your experimental group to account for any effects of the solvent itself.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol will help you determine the optimal pH for solubilizing 2-(2-Aminopropan-2-yl)phenol.

Materials:

  • 2-(2-Aminopropan-2-yl)phenol

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of 2-(2-Aminopropan-2-yl)phenol to a series of vials, each containing a buffer of a different pH.

  • Seal the vials and agitate them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[7]

  • After equilibration, separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Solubilization using a Co-solvent System

This protocol outlines the steps for preparing a stock solution of 2-(2-Aminopropan-2-yl)phenol using a co-solvent.

Materials:

  • 2-(2-Aminopropan-2-yl)phenol

  • DMSO or another suitable organic solvent

  • Aqueous buffer of choice

Procedure:

  • Weigh the desired amount of 2-(2-Aminopropan-2-yl)phenol into a sterile vial.

  • Add a minimal amount of the organic solvent (e.g., DMSO) to dissolve the compound completely. For example, you might start with a high concentration stock like 20 mg/mL in DMSO.[4]

  • Vortex until the solid is fully dissolved.

  • Slowly add the aqueous buffer to the concentrated stock solution with constant stirring to the desired final concentration. Be aware that the compound may precipitate if the final concentration in the mixed solvent system is above its solubility limit.

Protocol 3: In-situ Salt Formation for Enhanced Solubility

This protocol describes how to increase the aqueous solubility of 2-(2-Aminopropan-2-yl)phenol by forming a salt in solution.[8][9][10]

Materials:

  • 2-(2-Aminopropan-2-yl)phenol

  • Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH)

  • pH meter

Procedure:

  • Suspend the desired amount of 2-(2-Aminopropan-2-yl)phenol in water.

  • While stirring, slowly add dilute HCl dropwise. The amino group will be protonated, forming the hydrochloride salt. Monitor the pH and continue adding acid until the compound dissolves.

  • Alternatively, for alkaline solubilization, add dilute NaOH dropwise. This will deprotonate the phenolic group, forming the sodium salt. Continue adding base until the compound is fully dissolved.

  • Once dissolved, you can adjust the pH to the desired final value for your experiment, being careful not to bring it to a pH where the compound will precipitate.

Data Presentation

Table 1: Estimated Solubility of 2-(2-Aminopropan-2-yl)phenol in Different Solvent Systems

Solvent SystemEstimated SolubilityRationale
Deionized Water (pH 7)LowThe compound is near its isoelectric point.
0.1 M HCl (pH 1)HighThe amino group is protonated, forming a soluble salt.
0.1 M NaOH (pH 13)HighThe phenolic group is deprotonated, forming a soluble salt.
10% Ethanol in WaterModerateThe co-solvent reduces the polarity of the medium.
10% DMSO in WaterModerate to HighDMSO is a strong organic solvent that can effectively solubilize the compound before dilution in an aqueous buffer.

Visualizations

Logical Troubleshooting Workflow

G start Start: Solubility Issue with 2-(2-Aminopropan-2-yl)phenol ph_adjust Attempt pH Adjustment (Acidic or Alkaline) start->ph_adjust co_solvent Try a Co-solvent System (e.g., DMSO, Ethanol) ph_adjust->co_solvent Soluble? No success Success: Compound Solubilized ph_adjust->success Soluble? Yes salt_formation Consider In-situ Salt Formation co_solvent->salt_formation Soluble? No co_solvent->success Soluble? Yes salt_formation->success Soluble? Yes failure Consult Further with a Formulation Scientist salt_formation->failure Soluble? No

Caption: A flowchart for systematically troubleshooting solubility issues.

pH-Dependent Ionization and Solubility

G cluster_0 Acidic pH (< pKa amino) cluster_1 Neutral pH (pI) cluster_2 Alkaline pH (> pKa phenol) acidic Protonated Form +H+ High Solubility neutral Zwitterionic/Neutral Form Low Solubility acidic->neutral Increase pH alkaline Deprotonated Form -H+ High Solubility neutral->alkaline Increase pH

Caption: The effect of pH on the ionization state and solubility.

References

  • Solubility of Things. (n.d.). 2-Aminophenol.
  • Wikipedia. (2023, December 2). 2-Aminophenol. Retrieved from [Link]

  • ChemBK. (n.d.). P-Aminophenol. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • MDPI. (2023). Preparation, Structural Characterization, and Synergistic Hypoglycemic Effect of Jujube Polysaccharide–Polyphenol Complex. Retrieved from [Link]

  • ACS Publications. (2013). Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Quora. (2018, May 5). Why is 4-aminophenol soluble in aqueous ethanoic acid, but not paracetamol?. Retrieved from [Link]

  • Wisdom Lib. (2025, June 22). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]

  • National Institutes of Health. (2021, April 2). Extraction of phenolic compounds: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Salt Formation to Improve Drug Solubility. Retrieved from [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from [Link]

  • Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

  • Drug Discovery World. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(2-Aminopropan-2-yl)phenol

The following guide serves as a specialized Technical Support Center for researchers working with 2-(2-Aminopropan-2-yl)phenol (also known as 2-(1-amino-1-methylethyl)phenol). This document is structured to address the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(2-Aminopropan-2-yl)phenol (also known as 2-(1-amino-1-methylethyl)phenol). This document is structured to address the specific chemical vulnerabilities of this amphoteric molecule, moving beyond generic advice to provide mechanistic insights and actionable protocols.

Case ID: PREV-OX-001 Compound Class: Sterically Hindered Ortho-Substituted Phenol / Benzylic Amine Critical Vulnerability: Oxidative Coupling & Quinone Formation

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. 2-(2-Aminopropan-2-yl)phenol is chemically unique because it contains both a phenolic hydroxyl group (acidic) and a tertiary alkyl amine (basic) in close proximity.

The "Internal Base" Catalyst Effect

Unlike simple phenols, this molecule carries its own catalyst. The nearby amine group can abstract a proton from the phenol, shifting the equilibrium toward the phenolate anion . Phenolates are significantly more electron-rich than neutral phenols, lowering the oxidation potential and making the ring highly susceptible to attack by molecular oxygen (


).
The Pathway to Discoloration
  • Initiation: Trace metal ions (Fe, Cu) or light trigger the formation of a phenoxy radical.

  • Propagation: The radical delocalizes at the para or ortho positions.

  • Termination (The Damage):

    • Dimerization: Two radicals couple to form biphenyls (often insoluble).

    • Quinone Formation: Further oxidation leads to para-benzoquinones (yellow/red species).

    • Polymerization: The aliphatic amine can react with these electrophilic quinones (Michael addition), forming complex, dark brown polymers similar to melanin.

Visualization: Degradation Cascade

The following diagram illustrates the step-by-step failure mode when the compound is improperly stored.

OxidationPathway Start 2-(2-Aminopropan-2-yl)phenol (Colorless Solid) Phenolate Phenolate Anion (Activated Species) Start->Phenolate Self-Catalysis (Amine deprotonates OH) Radical Phenoxy Radical (Reactive Intermediate) Phenolate->Radical Oxidation by O2 (Trace Metals/Light) Quinone Quinone Species (Yellow/Red) Radical->Quinone Further Oxidation Polymer Dark Polymer/Tars (Brown/Black) Radical->Polymer Oxidative Coupling Quinone->Polymer Amine-Quinone Reaction

Figure 1: The auto-catalytic oxidation pathway. The internal amine group accelerates the formation of phenolate, leading to rapid radical generation and polymerization.

Module 2: Storage Protocol (The "How")

Standard "cool and dry" storage is insufficient for long-term stability of this compound. You must disrupt the oxidation triangle: Oxygen , Moisture , and Light .

The Gold Standard Storage System
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is denser than air and forms a "blanket" over the solid crystals. Nitrogen (

) is lighter and diffuses away more easily when the container is opened.
Container Amber Glass + Teflon Liner Amber glass blocks UV light (which generates radicals). Teflon (PTFE) liners prevent oxygen permeation through the cap, unlike standard pulp/polyethylene liners.
Temperature -20°C (Freezer) Arrhenius equation dictates that lowering temperature significantly slows the rate of radical propagation.
Desiccation Required Moisture facilitates proton transfer between the amine and phenol, activating the "Internal Base" mechanism described in Module 1.
Step-by-Step: Creating an Inert Environment

For users without a glovebox.

  • Prepare the Container: Use a screw-cap vial with a PTFE-faced silicone septum.

  • Purge: Insert a long needle connected to an Argon line deep into the vial (near the bottom). Insert a short vent needle at the top.

  • Flow: Flow Argon gently for 2–3 minutes to displace all air.

  • Seal: Remove the vent needle first, then the gas inlet needle. Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange during freezer storage.

Module 3: Troubleshooting & FAQs

This section addresses real-world scenarios encountered in the lab.

Q1: The compound has turned pink/reddish. Is it usable?

Diagnosis: This indicates the formation of quinones or semi-quinones.

  • Trace Pink: Likely surface oxidation. The bulk material may still be >98% pure.

  • Dark Red/Brown: Significant polymerization has occurred.

  • Action: Perform a solubility test. The pure compound is soluble in Ethanol/Methanol. Oxidative polymers are often insoluble. If the solution is clear (even if slightly colored), run an HPLC/NMR check. If cloudy/precipitate forms, repurification is required.

Q2: Can I store a stock solution in DMSO?

Verdict: NO.

  • Reasoning: DMSO is hygroscopic and often contains trace oxidants. It can accelerate the "Internal Base" oxidation mechanism.

  • Alternative: Store as a dry solid. If a solution is mandatory, use anhydrous Methanol or Ethanol purged with Argon, and use it within 24 hours.

Q3: How do I repurify oxidized material?

Protocol: Recrystallization is the most effective method to remove quinone impurities.

  • Solvent: Use a mixture of Toluene (good for the amine) and a small amount of Ethanol (to solubilize the phenol). Alternatively, hot Ethyl Acetate often works well.

  • Process: Dissolve the solid in minimum hot solvent. If the solution is dark, add activated charcoal, stir for 5 mins, and filter while hot.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C. The quinone impurities usually remain in the mother liquor.

Decision Tree: Handling Oxidized Samples

DecisionTree Observation Observation: Sample Discoloration ColorCheck Color Intensity? Observation->ColorCheck LightPink Light Pink/Beige ColorCheck->LightPink Surface Only DarkBrown Dark Brown/Black ColorCheck->DarkBrown Deep Oxidation Solubility Solubility Test (in MeOH) LightPink->Solubility ActionDiscard Action: Discard (Polymerized) DarkBrown->ActionDiscard ClearSol Clear Solution Solubility->ClearSol Soluble Cloudy Cloudy/Precipitate Solubility->Cloudy Insoluble Polymer ActionUse Action: QC Check (NMR) -> Use ClearSol->ActionUse ActionPurify Action: Recrystallize w/ Charcoal Cloudy->ActionPurify

Figure 2: Troubleshooting logic for assessing sample viability based on visual inspection and solubility.

Module 4: QC & Validation

Before using stored material in critical experiments (e.g., biological assays or synthesis), validate purity using these markers.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the sharp singlet for the phenolic -OH (typically >9 ppm).

    • Impurity Flag: Broadening of peaks or new aromatic signals shifted downfield (indicating quinone character).

  • HPLC (UV detection at 254/280 nm):

    • Quinones absorb strongly at higher wavelengths (visible region). If you see a new peak that has a strong absorbance >400 nm, it is an oxidation product.

References

  • Mechanism of Phenol Oxidation

    • Title: Aerobic oxidation of 2-aminophenol catalysed by copper(II) complexes.[1]

    • Source: New Journal of Chemistry (RSC).
    • Relevance: Establishes the catalytic role of metals and the p
    • URL:[Link]

  • Handling Air-Sensitive Compounds

    • Title: The Manipulation of Air-Sensitive Compounds.[2][3]

    • Source: Colorado St
    • Relevance: Provides the foundational techniques for inert gas blanketing and Schlenk line usage.
    • URL:[Link](Note: Standard text reference for Schlenk techniques).

  • Quinone Toxicity & Reactivity

    • Title: Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects.
    • Source: Chemical Research in Toxicology (ACS/NIH).
    • Relevance: Details the electrophilic nature of quinones and their reaction with amines (polymeriz
    • URL:[Link]

  • Chemical Safety & Properties

    • Title: 2-(2-Hydroxypropan-2-yl)phenol Compound Summary.
    • Source: PubChem.[4]

    • Relevance: Verify chemical structure, physical properties, and safety hazards (H318, H335).
    • URL:[Link]

Sources

Troubleshooting

Optimizing reaction temperature for 2-(2-Aminopropan-2-yl)phenol condensation

Technical Support Center: Optimizing Reaction Temperature for 2-(2-Aminopropan-2-yl)phenol Condensation Introduction: The Engineering of Cyclization Welcome to the technical guide for optimizing the condensation of 2-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for 2-(2-Aminopropan-2-yl)phenol Condensation

Introduction: The Engineering of Cyclization

Welcome to the technical guide for optimizing the condensation of 2-(2-Aminopropan-2-yl)phenol (also known as 2-(1-amino-1-methylethyl)phenol). This substrate is a specialized precursor used primarily to synthesize 4,4-dimethyl-2H-1,3-benzoxazines via condensation with aldehydes (typically formaldehyde or paraformaldehyde).

Unlike simple aminophenols, this molecule possesses a gem-dimethyl group at the


-position to the amine. This structural feature introduces the Thorpe-Ingold Effect (Gem-Dialkyl Effect) , which kinetically accelerates ring closure but also imposes specific steric constraints.[1]

This guide moves beyond basic recipes to explain the thermodynamic and kinetic levers you must pull to maximize yield and purity.

Module 1: The Temperature-Yield Relationship

Q: Why is temperature control more critical for this substrate than for standard aminophenols?

A: You are navigating a "Goldilocks" zone defined by three competing pathways. The gem-dimethyl group facilitates cyclization, but the resulting benzoxazine ring is thermally reactive.

  • Kinetic Trap (< 60°C): At low temperatures, the reaction often stalls at the Schiff base (imine) or aminal intermediate stage. The steric bulk of the gem-dimethyl group can slow the initial nucleophilic attack on the aldehyde, requiring thermal energy to overcome the activation barrier.

  • Thermodynamic Optimum (80°C – 120°C): This is the target window. Sufficient energy is provided to drive the dehydration (water removal) and lock the ring closed. The Thorpe-Ingold effect stabilizes the closed ring here.

  • Polymerization Threshold (> 140°C): Benzoxazines are designed to polymerize via Ring-Opening Polymerization (ROP) upon heating. If your synthesis temperature breaches this threshold, you will trigger premature oligomerization, resulting in a "tarry" product that cannot be crystallized.

Data: Temperature Impact Matrix
Temperature ZoneDominant SpeciesPhysical StateYield Impact
< 60°C Open-chain Imines / AminalsViscous Oil / SlurryLow (Incomplete conversion)
80°C – 110°C 4,4-dimethyl-1,3-benzoxazine (Monomer) Crystalline SolidOptimal (>85%)
120°C – 140°C Monomer + Trace OligomersYellow/Orange SolidModerate (Purification difficult)
> 150°C Polybenzoxazine NetworkInsoluble Resin/TarFailure (Irreversible)

Module 2: Reaction Pathway Visualization

Understanding the pathway allows you to diagnose failures based on the byproducts formed.

ReactionPathway cluster_zones Critical Temperature Thresholds Reactants 2-(2-Aminopropan-2-yl)phenol + Aldehyde Intermediate Open-Chain Imine (Schiff Base) Reactants->Intermediate Condensation (-H2O) Intermediate->Reactants Hydrolysis (Reversible if wet) Transition Transition State (Gem-Dimethyl Assisted) Intermediate->Transition 60-80°C Product 4,4-Dimethyl-1,3-Benzoxazine (Target Monomer) Transition->Product Cyclization (Thorpe-Ingold Effect) Polymer Polybenzoxazine (Thermoset Network) Product->Polymer >150°C (Ring Opening)

Figure 1: Reaction pathway showing the critical transition from open-chain intermediate to closed ring, and the risk of premature polymerization at high temperatures.

Module 3: Troubleshooting & FAQs

Q: My product is a sticky oil that won't crystallize. Did the reaction fail? A: Not necessarily. This usually indicates incomplete cyclization or solvent entrapment .

  • Cause: The reaction likely stopped at the imine intermediate stage because the temperature was too low (<80°C) or water was not effectively removed.

  • Fix: Re-dissolve in Toluene and reflux with a Dean-Stark trap for an additional 2 hours. The removal of water drives the equilibrium toward the closed ring form.

Q: I see a dark orange/brown color forming. Is this normal? A: A light yellow hue is normal, but dark brown indicates oxidation or oligomerization .

  • Cause: Reaction temperature exceeded 130°C, or the reaction was run open to air. Phenolic moieties are prone to oxidation at high temps.

  • Fix: Ensure an inert atmosphere (

    
     or 
    
    
    
    ) and strictly limit the bath temperature to 115°C.

Q: Can I use Ethanol as a solvent? A: Yes, but with caveats. Ethanol refluxes at ~78°C. This is on the lower edge of the optimal zone.

  • Risk: The reaction may be slower, and water removal (essential for high yield) is harder in ethanol than in toluene.

  • Recommendation: If using ethanol, use a large excess of paraformaldehyde and extend reaction time (4-6 hours). For highest purity, Toluene is superior due to its higher boiling point (110°C) and ability to azeotrope water.

Module 4: Optimized Experimental Protocol

This protocol uses a Dean-Stark apparatus to leverage the thermodynamic drive of water removal.

Materials
  • Substrate: 2-(2-Aminopropan-2-yl)phenol (1.0 eq)

  • Reagent: Paraformaldehyde (2.0 - 2.2 eq) (Excess accounts for depolymerization efficiency)

  • Solvent: Toluene (Anhydrous)

  • Catalyst: None required (Autocatalytic via phenol), or mild base (TEA) if kinetics are sluggish.

Step-by-Step Workflow
  • Pre-Dissolution (Room Temp):

    • Charge the reaction flask with 2-(2-Aminopropan-2-yl)phenol and Toluene (concentration ~0.5 M).

    • Stir under Nitrogen until fully dissolved.

  • Reagent Addition (Controlled):

    • Add Paraformaldehyde in portions.

    • Critical: Do not heat yet. Allow the initial endothermic mixing to settle.

  • Stage 1: Imine Formation (70°C, 1 hour):

    • Heat the mixture to 70°C. Stir for 1 hour.

    • Why? This allows the paraformaldehyde to depolymerize and react with the amine to form the intermediate without risking a runaway exotherm or premature ring closure.

  • Stage 2: Cyclization & Dehydration (110°C, 3-5 hours):

    • Attach a Dean-Stark trap filled with Toluene.

    • Increase temperature to vigorous reflux (~110-115°C bath temp).

    • Monitor water collection. Reaction is complete when water evolution ceases.

  • Workup:

    • Cool to room temperature.

    • Wash organic layer with saturated

      
       (to remove unreacted phenol/formaldehyde traces) and Brine.
      
    • Dry over

      
       and concentrate in vacuo (keep water bath < 50°C).
      
Troubleshooting Logic Tree

Troubleshooting Start Issue Observed Issue1 Low Yield / Sticky Oil Start->Issue1 Issue2 Dark Color / Tar Start->Issue2 CheckWater Was water removed? (Dean-Stark/Desiccant) Issue1->CheckWater CheckTemp Was Temp > 130°C? Issue2->CheckTemp CheckWater->CheckTemp Yes ActionReflux Action: Reflux in Toluene (Drive Equilibrium) CheckWater->ActionReflux No CheckTemp->ActionReflux No (Incomplete) ActionPurify Action: Column Chromatography (Separate Oligomers) CheckTemp->ActionPurify Yes (Oligomers) ActionRestart Action: Restart with N2 atm & Lower Temp CheckTemp->ActionRestart Yes

Figure 2: Decision tree for diagnosing common synthetic failures.

References

  • Thorpe, J. F., & Ingold, C. K. (1915).[1] "The influence of the gem-dimethyl group on the formation and stability of rings."[1][2] Journal of the Chemical Society, Transactions. Link

  • Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier.
  • PubChem. (2025).[3][4] "2-(2-Aminopropan-2-yl)phenol Compound Summary." National Library of Medicine. Link

  • PrepChem. (n.d.). "Synthesis of Benzoxazine Monomers." (General protocols for phenol-amine-formaldehyde condensation). Link

Sources

Optimization

Removing unreacted phenol from 2-(2-Aminopropan-2-yl)phenol mixtures

Technical Support Center: Purifying 2-(2-Aminopropan-2-yl)phenol Welcome to the technical support guide for the purification of 2-(2-Aminopropan-2-yl)phenol. This resource is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying 2-(2-Aminopropan-2-yl)phenol

Welcome to the technical support guide for the purification of 2-(2-Aminopropan-2-yl)phenol. This resource is designed for researchers, chemists, and drug development professionals who encounter the common challenge of removing unreacted phenol from their reaction mixtures. This guide provides in-depth, field-proven methodologies, troubleshooting advice, and the scientific rationale behind each step to ensure you can achieve high purity for your target compound.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses common initial questions and establishes the foundational principles for the purification strategy.

Q1: What is the primary challenge in separating unreacted phenol from 2-(2-Aminopropan-2-yl)phenol?

The primary challenge lies in their similar structural backbones. Both molecules contain a phenol group, which imparts comparable solubility in many organic solvents and can lead to close retention times in normal-phase chromatography. Simple distillation is often ineffective due to their likely high and similar boiling points.

Q2: What is the key chemical difference we can exploit for a successful separation?

The crucial difference is that phenol is weakly acidic, while 2-(2-Aminopropan-2-yl)phenol is amphoteric . This means it has both a weakly acidic hydroxyl (phenol) group and a basic amino (amine) group. This amphoteric nature is the cornerstone of an effective separation strategy, allowing us to selectively move one compound into an aqueous phase while leaving the other in an organic phase based on pH.

Q3: I tried a simple water wash, but the separation was poor. Why?

Neither compound is highly soluble in neutral water. Phenol has limited water solubility (about 8.3 g/100 mL), and the larger, more hydrophobic aminophenol derivative is likely even less so.[1][2] A simple water wash lacks the chemical driving force to selectively partition one compound over the other. An acid-base extraction is required to convert one of the compounds into a water-soluble salt.

Q4: My final 2-(2-Aminopropan-2-yl)phenol product is developing a pink or brown color over time. What is happening and how can I stop it?

Aminophenols are highly susceptible to air oxidation, which forms colored quinone-type impurities. This is a common issue. To mitigate this, you should:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and final product handling.

  • Use degassed solvents for extractions and chromatography.

  • Consider washing the final organic solution with a dilute solution of an antioxidant like sodium bisulfite or sodium dithionite before drying and solvent removal.[3][4]

Section 2: Troubleshooting Common Purification Issues

This guide provides solutions to specific problems you may encounter during the purification process.

Issue Potential Cause Recommended Solution & Explanation
Phenol Contamination in Final Product Incomplete Extraction: The basic wash (e.g., NaOH) was not sufficient to remove all the phenol. This could be due to insufficient volume, low concentration, or not enough washing cycles.Action: Perform additional washes with the dilute basic solution. After each wash, test a spot of the organic layer by TLC against a phenol standard to confirm its absence. Crucially, ensure the pH of the aqueous layer is >12 to guarantee the complete conversion of phenol (pKa ≈ 10) to its water-soluble phenoxide salt.[2][5]
Low Yield of Purified Product 1. Emulsion Formation: Vigorous shaking during extraction can create a stable emulsion at the organic-aqueous interface, trapping your product. 2. Product Loss to Basic Wash: 2-(2-aminopropan-2-yl)phenol is amphoteric. A highly concentrated basic wash can deprotonate its own phenolic group, making it partially soluble in the aqueous layer.Action 1 (Emulsion): Add a small amount of brine (saturated aq. NaCl) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and helps break the emulsion. Let the layers stand for a longer period. Action 2 (Product Loss): Use a milder base (e.g., 1-2 M NaOH instead of 5 M) and avoid excessively long contact times. To recover any lost product, you can re-acidify the basic aqueous washes to a neutral pH and back-extract with a fresh portion of organic solvent (e.g., ethyl acetate).
Product Fails to Precipitate After Acidic Extraction Incorrect pH Adjustment: After extracting the aminophenol into an acidic aqueous layer, the pH was not raised sufficiently to neutralize the amine salt and reach the isoelectric point where solubility is minimal.Action: Ensure the pH of the aqueous solution is raised to be strongly basic (pH > 11). Use a pH meter or pH paper for accuracy. The amino group needs to be in its free base form for the compound to become insoluble and precipitate or be extracted back into an organic solvent.
Tailing or Poor Separation in Column Chromatography Amine-Silica Interaction: The basic amino group on your product is interacting strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and poor peak shape.Action: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1% to 1% triethylamine (Et₃N) is sufficient to mask the active silica sites and achieve sharp, symmetrical peaks.

Section 3: Validated Purification Protocols

The following protocols provide step-by-step instructions for the most effective methods of separation.

Protocol 1: High-Capacity Purification via Acid-Base Extraction

This is the most robust and scalable method. It leverages the amphoteric nature of 2-(2-aminopropan-2-yl)phenol.

The diagram below illustrates the chemical logic. By adjusting the pH, we can control which molecule becomes a salt and dissolves in the aqueous (water) layer.

G cluster_0 Initial Mixture in Organic Solvent (e.g., Ethyl Acetate) cluster_1 Aqueous Layer cluster_2 Organic Layer Mix Phenol (Acidic) + 2-(2-Aminopropan-2-yl)phenol (Amphoteric) Wash_Base Wash with dilute NaOH (aq) Mix->Wash_Base Option A Wash_Acid Wash with dilute HCl (aq) Mix->Wash_Acid Option B Aq_Base Sodium Phenoxide (Water-Soluble Salt) Aq_Acid Aminophenol Salt (Water-Soluble) Org_Base Purified 2-(2-Aminopropan-2-yl)phenol Org_Acid Purified Phenol Wash_Base->Aq_Base Phenol moves to aqueous phase Wash_Base->Org_Base Aminophenol remains in organic phase Wash_Acid->Aq_Acid Aminophenol moves to aqueous phase Wash_Acid->Org_Acid Phenol remains in organic phase

Caption: Workflow for separating the mixture using acid-base extraction.

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1 M NaOH two more times to ensure all phenol has been removed.

  • Neutralization Wash: Wash the organic layer with brine (saturated aq. NaCl) to remove residual NaOH and help break any minor emulsions.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified 2-(2-aminopropan-2-yl)phenol.

  • Validation: Confirm purity using TLC, HPLC, or NMR analysis.

Protocol 2: High-Purity Purification via Flash Column Chromatography

This method is ideal for smaller scales or when very high purity is required.

G start Dissolve crude mixture in minimum amount of Dichloromethane load Load onto Silica Gel Column start->load elute Elute with Hexane/Ethyl Acetate gradient (+ 0.5% Triethylamine) load->elute collect_phenol Collect Early Fractions: Unreacted Phenol (Less Polar) elute->collect_phenol collect_product Collect Later Fractions: 2-(2-Aminopropan-2-yl)phenol (More Polar) elute->collect_product analyze Analyze fractions by TLC collect_phenol->analyze collect_product->analyze combine Combine pure product fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end

Sources

Troubleshooting

Troubleshooting cyclization failures with 2-(2-Aminopropan-2-yl)phenol

[1] Welcome to the Advanced Synthesis Support Module. Ticket ID: BZX-GEM-DM-001 Subject: Troubleshooting cyclization failures with 2-(2-Aminopropan-2-yl)phenol (Gem-dimethyl amino phenol). Executive Summary: The "Gem-Dim...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Synthesis Support Module. Ticket ID: BZX-GEM-DM-001 Subject: Troubleshooting cyclization failures with 2-(2-Aminopropan-2-yl)phenol (Gem-dimethyl amino phenol).

Executive Summary: The "Gem-Dimethyl" Paradox

You are likely attempting to synthesize 4,4-dimethyl-3,4-dihydro-2H-1,3-benzoxazine (via formaldehyde condensation) or 4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one (via phosgene/CDI equivalents).[1]

While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically accelerates ring closure by compressing the bond angle between the hydroxyl and amine groups, this specific substrate presents a unique kinetic bottleneck. The steric bulk of the gem-dimethyl group hinders the initial nucleophilic attack required to form the open-chain intermediate. Furthermore, the zwitterionic nature of the starting material often leads to heterogeneous reaction mixtures that stall conversion.

This guide addresses the three most common failure modes: Insolubility-Driven Stalling , Oligomerization , and Hydrolytic Reversal .

Critical Troubleshooting Protocols (Q&A)

Phase 1: Reaction Setup & Kinetics

Q: The starting material is not dissolving in Toluene or Xylene, even at reflux. The reaction is a slurry and conversion is <10%. A: This is the "Zwitterionic Trap." 2-(2-Aminopropan-2-yl)phenol exists in a strong zwitterionic equilibrium (Phenoxide


 / Ammonium 

) in non-polar solvents.[1]
  • The Fix: You must disrupt the ionic lattice.

    • Switch Solvent: Move to 1,4-Dioxane or DMSO (if thermal).[1] Toluene is insufficient for the initial step.

    • Phase Transfer: If you must use non-polar solvents for azeotropic water removal, add 5 mol% Tetrabutylammonium bromide (TBAB) .

    • Melt Fusion (Preferred): For benzoxazine synthesis, solventless "melt" synthesis at 100–110°C is often superior. The reagents eventually melt into a homogeneous phase, driving the reaction by entropy.

Q: I see a new spot on TLC, but after workup, I only recover starting material. What happened? A: You likely formed the Imine or N-hydroxymethyl intermediate, which hydrolyzed back to the starting material during an acidic or aqueous workup.

  • The Science: The 1,3-benzoxazine ring is thermodynamically stable but kinetically labile to acid hydrolysis. The gem-dimethyl group creates steric strain that, while favoring closure, also makes the closed ring "spring-loaded" to open if a proton source is available.[1]

  • The Fix:

    • Avoid Acid: Do not use silica gel for purification unless it is neutralized (pre-washed with 1% Triethylamine/Hexane).

    • Neutral Workup: Wash with basic brine (

      
      ), never water alone (which can be slightly acidic).
      
    • Recrystallization: Skip the column. Recrystallize from Ethanol/Water or Acetone.

Phase 2: Reagent Specifics (Formaldehyde vs. Phosgene)

Q: When using Paraformaldehyde, the reaction turns pink/red and yields are low. A: The coloration indicates oxidation of the phenol to a quinone species.

  • The Fix:

    • Degas: The reaction must be run under strict Nitrogen/Argon. Phenols with electron-donating alkyl groups are oxidation-prone.[1]

    • Stoichiometry: Ensure you are using exactly 2.05 equivalents of paraformaldehyde. Excess formaldehyde promotes the formation of oligomeric "polybenzoxazine" precursors (linked via the ortho/para positions of the phenol ring) rather than the discrete monomer.

Q: I am trying to make the cyclic carbamate (Benzoxazinone) using CDI, but I'm getting O-acylated side products. A: The steric bulk of the amine makes it a poorer nucleophile than the phenoxide oxygen in this specific case.

  • The Fix:

    • Order of Addition: Do not add CDI to the mixture. Add the substrate slowly to a solution of CDI. This keeps the concentration of the acylating agent high, favoring the capture of the amine despite the sterics.

    • Temperature: Start at 0°C to favor the kinetic N-acylation over the thermodynamic O-acylation.

Diagnostic Visualization

Diagram 1: Mechanistic Failure Points (Benzoxazine Synthesis)

This pathway illustrates the competition between successful cyclization and the common oligomerization/hydrolysis traps.

BenzoxazineMechanism cluster_legend Key Start 2-(2-Aminopropan-2-yl)phenol (Zwitterionic) Inter1 N-Hydroxymethyl Intermediate Start->Inter1 + CH2O (1 eq) Slow (Steric Bulk) Oligomer Polybenzoxazine (Oligomers) Start->Oligomer Excess CH2O High Temp Imine Schiff Base (Open Form) Inter1->Imine - H2O Product 4,4-Dimethyl-1,3-benzoxazine (Closed Ring) Imine->Product + CH2O (2nd eq) Cyclization Hydrolysis Reverted Starting Material Imine->Hydrolysis Equilibrium Reversal Product->Hydrolysis Acidic Workup (+ H2O / H+) Green Arrow = Success Path Green Arrow = Success Path Red Arrow = Failure Mode Red Arrow = Failure Mode

Caption: Figure 1. Reaction pathway analysis showing the critical dependency on water removal and pH control to prevent hydrolysis or oligomerization.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of your specific failure.

DecisionTree Start Reaction Outcome? NoRxn No Reaction / SM Recovered Start->NoRxn Messy Complex Mixture / Oligomers Start->Messy CleanOpen Clean Spot but Open Chain Start->CleanOpen Solubility Check Solubility: Is it a slurry? NoRxn->Solubility Stoich Check CH2O Eq: > 2.1 eq? Messy->Stoich Workup Workup pH: Was it Acidic? CleanOpen->Workup UseDMSO Action: Switch to DMSO or Melt Fusion Solubility->UseDMSO Yes (Slurry) UseCat Action: Add Basic Catalyst (TEA or NaOH) Solubility->UseCat No (Soluble) ReduceCH2O Action: Reduce CH2O to 2.0 eq Lower Temp Stoich->ReduceCH2O Yes Degas Action: Degas (N2) Prevent Oxidation Stoich->Degas No Neutralize Action: Neutralize Silica or Basic Wash Workup->Neutralize Yes DeanStark Action: Improve Water Removal (Dean-Stark / Sieves) Workup->DeanStark No

Caption: Figure 2. Step-by-step diagnostic workflow for isolating the cause of cyclization failure.

Validated Experimental Protocol (Benzoxazine Synthesis)

This protocol is optimized to overcome the steric hindrance of the gem-dimethyl group.

Reagents:

  • 2-(2-Aminopropan-2-yl)phenol (1.0 eq)[1]

  • Paraformaldehyde (2.05 eq) — Do not use Formalin (aq)

  • Solvent: Toluene/Ethanol (2:1 ratio) or Solventless

  • Additives: Molecular Sieves (3Å)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge the amino-phenol and paraformaldehyde.

  • Solvent System: Add Toluene/Ethanol (2:1). The ethanol helps solubilize the zwitterionic starting material, while toluene allows for higher reflux temperatures.

    • Note: If running solventless, mix solids thoroughly and heat gradually to 110°C.

  • Reaction: Heat to reflux (approx. 85-90°C) for 6–12 hours.

    • Critical Checkpoint: The solution should become homogeneous. If solids persist after 1 hour, add small aliquots of DMSO.

  • Workup (The "Soft" Approach):

    • Cool to room temperature.[2]

    • Filter off any molecular sieves.

    • Remove solvent under reduced pressure (Rotavap).

    • Dissolve residue in Diethyl Ether. Wash 2x with 1M NaOH (to remove unreacted starting phenol) and 1x with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from hot Ethanol. Do not column unless absolutely necessary (use basic alumina if you must).

Comparative Data: Solvent Effects

Solvent SystemTemp (°C)Solubility (Start)Yield (Isolated)Comments
Toluene 110Poor (Slurry)< 30%Incomplete conversion due to phase separation.[1]
Ethanol 78Good55%Lower temp slows kinetics; equilibrium limits yield.
Toluene/EtOH (2:1) 85Moderate82% Best balance of solubility and temperature.
Solventless (Melt) 100-120N/A (Melt)88% High yield, but risk of oligomerization if overheated.
DMF/DMSO 100Excellent60%Difficult workup; high boiling solvents hard to remove.

References

  • Holly, F. W., & Cope, A. C. (1944).[3] Condensation Products of Aldehydes with Amines and Phenols.[3] Journal of the American Chemical Society, 66(11), 1875–1879. Link

    • Foundational text on the Mannich condens
  • Ishida, H. (2011).[2] Handbook of Benzoxazine Resins. Elsevier. Link

    • Authoritative source on solventless synthesis and oligomeriz
  • Burke, W. J. (1949). 3,4-Dihydro-1,3-2H-benzoxazines.[1][2][4][5] Reaction of p-substituted phenols with N,N-dimethylolamines. Journal of the American Chemical Society, 71(2), 609–612. Link

    • Details the kinetics of ring closure and the stability of the oxazine ring.
  • Agag, T., & Takeichi, T. (2011). Synthesis and Characterization of Benzoxazine Monomers. Macromolecules. Link

    • Provides modern protocols for purification and handling of difficult phenolic substr

Sources

Optimization

Technical Support Center: Functionalization of 2-(2-Aminopropan-2-yl)phenol

Welcome to the technical support center for the functionalization of 2-(2-aminopropan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of mo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2-(2-aminopropan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block while minimizing common side reactions. The unique structure of 2-(2-aminopropan-2-yl)phenol, featuring a nucleophilic amino group and a phenolic hydroxyl group, presents both opportunities and challenges in chemical synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues in 2-(2-Aminopropan-2-yl)phenol Functionalization

This section addresses the most frequently encountered problems during the functionalization of 2-(2-aminopropan-2-yl)phenol, offering explanations and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptom: The isolated yield of the target N- or O-functionalized product is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. An excess of the acylating or alkylating agent may be necessary.
Side Reactions Competing reactions, such as oxidation of the phenol, di-acylation, or di-alkylation, consume the starting material and reduce the yield of the desired product.Employ a protecting group strategy to block the more reactive functional group. For instance, to achieve selective O-alkylation, protect the amino group first.[1][2]
Product Degradation The desired product might be unstable under the reaction or work-up conditions, especially if harsh acidic or basic conditions are used for an extended period.Use milder reaction conditions and ensure the work-up procedure is as gentle as possible. Neutralize the reaction mixture promptly after completion.
Poor Recovery during Work-up The product may be lost during extraction or purification steps. This can be due to its solubility in the aqueous phase or irreversible adsorption onto the stationary phase during chromatography.Optimize the extraction solvent and pH. For column chromatography, consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small amount of a modifier to the eluent.
Problem 2: Presence of Multiple Products in the Reaction Mixture

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the starting material and the desired product.

Possible Causes and Solutions:

Side Product Explanation Mitigation Strategy
N,O-disubstituted Product Both the amino and hydroxyl groups have reacted. This is common when no protecting groups are used and an excess of the electrophile is present.Use a protecting group for either the amino or hydroxyl function to ensure selective functionalization.[1][2] Alternatively, carefully control the stoichiometry of the electrophile (1.0-1.1 equivalents).
Oxidation Products (e.g., Quinone-imine) Aminophenols are susceptible to oxidation, especially in the presence of air, leading to colored impurities.[3]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use. The addition of an antioxidant can also be beneficial.
Over-alkylation of the Amino Group For N-alkylation reactions, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.Use a large excess of the starting aminophenol relative to the alkylating agent. Alternatively, reductive amination is a more controlled method for mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: Which functional group of 2-(2-aminopropan-2-yl)phenol is more reactive towards acylation?

The amino group is generally more nucleophilic and therefore more reactive towards acylating agents like acid chlorides or anhydrides than the phenolic hydroxyl group under neutral or slightly basic conditions. This allows for selective N-acylation without the need for protecting the hydroxyl group, provided the reaction conditions are carefully controlled. However, under strongly basic conditions, the phenoxide anion formed is a potent nucleophile, which can lead to O-acylation.

Q2: How can I achieve selective O-alkylation of 2-(2-aminopropan-2-yl)phenol?

To achieve selective O-alkylation, the more nucleophilic amino group must be protected. A common strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group.[4]

Experimental Protocol: Boc Protection of the Amino Group

  • Dissolve 2-(2-aminopropan-2-yl)phenol in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.1 equivalents).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up and purify the N-Boc protected intermediate by column chromatography.

Once the amino group is protected, the hydroxyl group can be alkylated using a suitable alkyl halide and a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF.[1] The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the O-alkylated product.[5]

Troubleshooting Logic for Selective Functionalization

Caption: Decision tree for troubleshooting selective functionalization.

Q3: My reaction mixture turns dark brown/black. What is happening and how can I prevent it?

A dark coloration is a strong indication of oxidation of the aminophenol starting material or product to form highly colored quinone-imine species.[3]

Prevention Strategies:

  • Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: The addition of a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, can help to suppress oxidation.

  • Temperature Control: High temperatures can accelerate oxidation. Maintain the lowest effective temperature for the reaction.

Q4: What is the best way to purify the functionalized products?

The choice of purification method depends on the properties of the product.

  • Crystallization: If the product is a stable solid, crystallization is an excellent method for obtaining high purity material.

  • Column Chromatography: This is a versatile technique for separating the desired product from side products and unreacted starting materials.

    • For basic amine-containing products, using alumina as the stationary phase or adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent on silica gel can prevent tailing and improve separation.

  • Acid-Base Extraction: The amphoteric nature of the products (containing both a basic amine and an acidic phenol, or their derivatives) can be exploited. By adjusting the pH of the aqueous phase, selective extraction into an organic solvent can be achieved.

Mechanistic Insights into Side Reactions

Understanding the mechanisms of side reactions is key to their prevention.

Oxidation to Quinone-imine: The phenolic hydroxyl group and the amino group make the aromatic ring electron-rich and susceptible to oxidation. The initial oxidation step often involves the formation of a phenoxyl radical, which can then lead to the formation of a quinone-imine.

N,O-Disubstitution: When both functional groups are unprotected, a competition between N- and O-functionalization occurs. The outcome can be influenced by kinetic versus thermodynamic control.[6] N-acylation is generally kinetically favored, while O-acylation might be thermodynamically more stable in some cases.

Reaction Pathways in Functionalization

G cluster_0 Desired Reactions cluster_1 Side Reactions A 2-(2-Aminopropan-2-yl)phenol B N-functionalized product A->B N-Acylation/ N-Alkylation C O-functionalized product A->C O-Alkylation/ O-Acylation (with N-protection) D N,O-disubstituted product A->D Excess electrophile E Quinone-imine (Oxidation) A->E O2, heat F Di-acylated/ Di-alkylated Product B->F Further reaction

Caption: Pathways for desired and side reactions.

This technical guide provides a foundation for troubleshooting and optimizing the functionalization of 2-(2-aminopropan-2-yl)phenol. By understanding the underlying chemical principles and employing the strategies outlined, researchers can significantly improve the outcomes of their synthetic endeavors. For further assistance, please consult the references provided.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1, Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • Leclerc, F., et al. (2023). A Photochemical Strategy for ortho‐Aminophenol Synthesis via Dearomative‐Rearomative Coupling Between Aryl Azides and Alcohols. Angewandte Chemie International Edition, 62(48), e202310540. Available at: [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]

  • Monks, T. J., et al. (2013). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical research in toxicology, 26(4), 541–543. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Generation of aminophenols/quinone imines from N-hydroxylamines. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • ALB Materials Inc. (n.d.). 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. Retrieved from [Link]

  • E-jurnal Universitas Negeri Medan. (2021). Thermodynamic and Kinetic Study on the Reaction Mechanism of Paracetamol Formation from 4-Aminophenol Using Computational Chemistry Methods. Retrieved from [Link]

  • Google Patents. (n.d.). An environment-friendly process for selective acylation of aminophenol.
  • Singh, R. K., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18519–18528. Available at: [Link]

  • Hoan, D. Q. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Hong Duc University Journal of Science, E8(13), 84-91. Available at: [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Rajappa, S. (1986). Quinone-imines and their derivatives as transient intermediates in cyclisation reactions. Journal of Chemical Sciences, 97(5-6), 615-625. Available at: [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

  • Beaudry, C. M. (2012). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journal of Organic Chemistry, 8, 1143–1147. Available at: [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Available at: [Link]

  • Procter, D. J., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 11(11), 993-1000. Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • ResearchGate. (2017). Thermodynamics and Kinetics of p-Aminophenol Adsorption on Poly(aryl ether ketone) Containing Pendant Carboxyl Groups. Retrieved from [Link]

  • Prema, K. H. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. International Journal of Current Science, 12(1), 690-695. Available at: [Link]

  • Google Patents. (n.d.). Improved process for preparing acyl aminophenols.
  • Google Patents. (n.d.). Process for the preparation of N-acylated aminophenols.
  • JOCPR. (2020). Kinetic Modelling and Sensitivity Analysis of Acetylation Unit of Continuous Acetaminophen Production Process: Aspen® Plus Simulation Study. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopic Aminophenol Derivatives

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling the hygroscopic properties of aminophenol derivatives. This reso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling the hygroscopic properties of aminophenol derivatives. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity in Aminophenol Derivatives

Aminophenol derivatives are a critical class of compounds in pharmaceutical development and chemical synthesis. However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—can introduce significant experimental variability. This moisture absorption can lead to a cascade of issues, including:

  • Inaccurate Weighing: The continuous uptake of water can make it challenging to obtain a precise and stable weight, leading to errors in concentration calculations.[1]

  • Physical State Alterations: Moisture can cause caking, clumping, or even deliquescence (dissolving in absorbed water), which affects handling and solubility.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis and oxidation, leading to the formation of impurities and a reduction in the compound's potency. 2- and 4-aminophenol, for instance, are known to easily oxidize into colored products, a process that can be accelerated by moisture.[2]

  • Altered Physicochemical Properties: Water absorption can impact dissolution rates, crystal structure, and other critical parameters that influence downstream applications.

This guide is designed to equip you with the knowledge and practical strategies to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and how does it affect my aminophenol derivative?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For aminophenol derivatives, this can lead to inaccurate measurements, physical changes like clumping, and chemical degradation through pathways like oxidation.[1][2] The extent of hygroscopicity can vary between isomers; for example, o-aminophenol is more hygroscopic than p-aminophenol.[3][4][5][6][7] m-Aminophenol is generally considered the most stable of the three main isomers in atmospheric conditions.[2]

Q2: How can I tell if my aminophenol derivative has absorbed moisture?

A2: Visual inspection can often reveal signs of moisture absorption, such as a change in appearance from a free-flowing powder to a clumpy or caked solid. For p-aminophenol, exposure to air and light can cause a color change to pink or purple.[2] A definitive quantitative assessment can be made using techniques like Karl Fischer titration to determine the water content.[8]

Q3: What are the ideal storage conditions for hygroscopic aminophenol derivatives?

A3: To minimize moisture absorption, hygroscopic compounds should be stored in tightly sealed containers within a desiccator containing an active desiccant like silica gel or molecular sieves.[1] For highly sensitive derivatives, storage in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the gold standard.[1][9][10]

Q4: I'm struggling to get a stable reading on the analytical balance. What should I do?

A4: This is a classic sign of a hygroscopic substance actively absorbing moisture. To counteract this, work quickly and in a controlled environment. If possible, perform the weighing inside a glove box with low humidity.[1] If a glove box is not available, ensure the draft shields of the balance are closed and try to work in a room with lower ambient humidity.[4] Using a container with a small opening can also help minimize air exposure.[1]

Q5: Can I dry my aminophenol derivative if it has absorbed moisture?

A5: While drying is possible, it must be approached with caution. Some aminophenol derivatives can be sensitive to heat. A common method is drying under vacuum at a gentle temperature. However, it is crucial to consult the compound's specific technical data sheet for recommended drying conditions to avoid thermal degradation.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with hygroscopic aminophenol derivatives.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC, NMR) - Inaccurate initial weighing due to moisture absorption.- Degradation of the compound by hydrolysis or oxidation.- Prepare stock solutions fresh for each experiment from properly stored material.- Re-evaluate weighing procedures to ensure minimal moisture exposure.- Consider preparing solutions inside a glove box.[1]
Compound has caked or clumped in the container Prolonged or improper storage in a humid environment.- If the compound is not visibly degraded (discolored), it may be possible to gently break up the clumps with a dry spatula before use.- For future prevention, store in a desiccator and ensure the container is tightly sealed immediately after use.[1]
Color change of the solid compound (e.g., to pink/purple) Oxidation, potentially accelerated by moisture and light. This is particularly relevant for 2- and 4-aminophenol.[2]- The compound may be degraded. It is advisable to use a fresh, uncompromised batch for critical experiments.- Always store these derivatives protected from light and in a dry environment.
Difficulty dissolving the compound - The presence of absorbed water can alter the solubility characteristics.- The compound may have partially degraded to less soluble impurities.- Ensure the correct solvent is being used.- Gentle heating or sonication may aid dissolution, but be mindful of the compound's thermal stability.

Experimental Protocols

Protocol 1: Weighing a Hygroscopic Aminophenol Derivative

Objective: To accurately weigh a hygroscopic aminophenol derivative while minimizing moisture absorption.

Materials:

  • Hygroscopic aminophenol derivative in its original container

  • Analytical balance

  • Spatula

  • Weighing vessel (e.g., weighing boat, vial)

  • Desiccator with active desiccant

  • (Optional) Glove box with controlled humidity

Procedure:

  • Acclimatization: Before opening, allow the sealed container of the aminophenol derivative to equilibrate to the ambient temperature of the weighing area by placing it in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto a cold powder.

  • Preparation: Have all necessary tools (spatula, weighing vessel) clean, dry, and ready.

  • Controlled Environment:

    • Ideal: Perform the entire weighing process inside a glove box with a controlled low-humidity atmosphere.[6][9][10][11]

    • Alternative: If a glove box is unavailable, work in a room with the lowest possible humidity and keep the analytical balance's draft shields closed.[4]

  • Weighing:

    • Work swiftly.

    • Open the container, quickly transfer the desired amount of powder to the weighing vessel using a dry spatula, and immediately and tightly reseal the main container.

    • Record the weight once the balance reading stabilizes. Be aware that a continuously increasing reading indicates ongoing moisture absorption.

  • Post-Weighing: Immediately proceed to the next step of your experiment (e.g., dissolution) to minimize the weighed sample's exposure to the atmosphere.

Protocol 2: Determining Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of an aminophenol derivative.

Principle: Karl Fischer (KF) titration is a highly specific and accurate method for water determination. In coulometric KF, iodine is electrochemically generated to react with water in the sample.

Materials:

  • Karl Fischer coulometric titrator

  • Anode solution (e.g., HYDRANAL™-Coulomat AG)

  • Cathode solution (if using a fritted cell)

  • Neutralizing agent (e.g., benzoic acid for basic amines)[8]

  • Gastight syringe for liquid samples or a suitable weighing method for solids

  • Aminophenol derivative sample

Procedure:

  • Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. For basic aminophenols, it is advisable to add a neutralizing agent like benzoic acid to the anode solution to prevent pH changes that can interfere with the endpoint detection.[8]

  • Standby: Allow the titrator to run in standby mode to remove any residual moisture from the titration cell until a stable, low drift is achieved.

  • Sample Introduction:

    • Accurately weigh or measure a suitable amount of the aminophenol derivative sample.

    • Quickly and carefully introduce the sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically generate iodine until all the water from the sample has been consumed.

  • Result: The instrument will display the water content, typically as a percentage or in parts per million (ppm).

Visualization of Key Concepts

Hygroscopicity Comparison of Aminophenol Isomers

The hygroscopicity of aminophenol isomers is influenced by the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups, which affects their ability to form hydrogen bonds with water molecules.

G cluster_0 Hygroscopicity o-Aminophenol o-Aminophenol p-Aminophenol p-Aminophenol o-Aminophenol->p-Aminophenol More Hygroscopic m-Aminophenol m-Aminophenol p-Aminophenol->m-Aminophenol More Hygroscopic than the most stable isomer

Caption: Relative hygroscopicity of aminophenol isomers.

Workflow for Handling a Hygroscopic Aminophenol Derivative

This workflow outlines the decision-making process and best practices from receiving the compound to its use in an experiment.

G receive Receive Compound inspect Visual Inspection receive->inspect storage Store in Desiccator/ Glove Box inspect->storage Looks OK compromised Compound Compromised? (Caking, Discoloration) inspect->compromised Signs of Moisture weigh Weighing Protocol storage->weigh dissolve Immediate Dissolution weigh->dissolve experiment Proceed with Experiment dissolve->experiment compromised->storage No karl_fischer Perform Karl Fischer Titration compromised->karl_fischer Yes use_with_caution Use with Caution/ Account for Water Content karl_fischer->use_with_caution use_with_caution->experiment

Caption: Decision workflow for handling aminophenol derivatives.

References

  • Malek, K. A., Rastogi, D., Al-Abadleh, H. A., & Asa-Awuku, A. A. (2022). Hygroscopicity of nitrogen-containing organic carbon compounds: o-aminophenol and p-aminophenol. Environmental Science: Processes & Impacts, 24(9), 1435-1446. [Link]

  • Malek, K. A., Rastogi, D., Al-Abadleh, H. A., & Asa-Awuku, A. A. (2022). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds. ChemRxiv. [Link]

  • PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. (n.d.). Laboratory Chemicals, m-Aminophenol, 100g, Each. [Link]

  • Malek, K. A., Rastogi, D., Al-Abadleh, H. A., & Asa-Awuku, A. A. (2022). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds: o-aminophenol and p-aminophenol. ResearchGate. [Link]

  • Scientific Committee on Consumer Safety. (2011). Opinion on p-aminophenol (A16). European Commission. [Link]

  • Mondal, P., & Sarkar, P. (2017). Systematic Analysis of Poly(o-aminophenol) Humidity Sensors. ResearchGate. [Link]

  • OECD. (n.d.). OH H2N. Existing Chemicals Database. [Link]

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. [Link]

  • Yin, X., et al. (2025). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. Microbiome, 13(1), 68. [Link]

  • Malek, K. A., Rastogi, D., Al-Abadleh, H. A., & Asa-Awuku, A. A. (2022). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds. RSC Publishing. [Link]

  • ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?. [Link]

  • New Jersey Department of Health. (n.d.). Aminophenols (mixed isomers) Hazard Summary. [Link]

  • Malek, K. A., et al. (2022). Hygroscopicity of nitrogen-containing organic carbon compounds: o-aminophenol and p-aminophenol. Environmental Science: Processes & Impacts. [Link]

  • Mitchell, S. C., & Waring, R. H. (2000). Aminophenols. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Arora, P. K., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Microbial Cell Factories, 13, 164. [Link]

  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link]

  • Scientific Committee on Consumer Products. (2006). Opinion on m-aminophenol. European Commission. [Link]

  • Zhang, Y., et al. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 14(10), 103361. [Link]

  • Duta, A., & Visa, M. (2015). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Chemical Engineering Journal, 264, 539-546. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. [Link]

  • Edokpayi, O., et al. (2017). Adsorption of Acetaminophen from aqueous solutions onto hexadecyltrimethylammonium modified kaolinite. ResearchGate. [Link]

  • Bethu, M. S., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1956. [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. [Link]

  • Wang, Y., et al. (2020). Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. New Journal of Chemistry, 44(3), 986-992. [Link]

  • Afonso, S. M., et al. (2013). Development of a simple analytical method for the simultaneous determination of paracetamol, paracetamol-glucuronide and p-aminophenol in river water. Journal of Chromatography A, 1304, 133-141. [Link]

  • Wikipedia. (n.d.). Paracetamol. [Link]

  • Sagara, K., Okatani, T., & Ueno, Y. (1986). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatography A, 358, 268-273. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • El-Didamony, A. M., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. RSC Advances, 14(23), 16421-16436. [Link]

  • Li, Y., et al. (2023). Chemical composition-dependent hygroscopic behavior of individual ambient aerosol particles collected at a coastal site. Atmospheric Chemistry and Physics, 23(19), 11385-11397. [Link]

  • PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. [Link]

  • Inert. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. [Link]

  • ResearchGate. (2025). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. [Link]

  • Pre-Start Safety. (2025). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. [Link]

  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of Aminophenol Isomers in Surface Water Samples Using a New HPLC Method. Environmental Monitoring and Assessment, 185(3), 2367-75. [Link]

  • Terra Universal. (n.d.). Glove Boxes: Isolation & Containment Chambers. [Link]

  • Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. [Link]

  • Hiranuma. (2018). Water contents Amines. Application Data No. KF6. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts of 2-(2-Aminopropyl)phenol: A Comparative Guide

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 2-(2-Aminopropyl)phenol , a structural isomer often conflated with the theoretically possible but sterically hindered tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of 2-(2-Aminopropyl)phenol , a structural isomer often conflated with the theoretically possible but sterically hindered tertiary amine 2-(2-aminopropan-2-yl)phenol .

Given the scarcity of public spectral data for the tertiary isomer (gem-dimethyl analog), this guide focuses on the secondary amine variant (CAS 87835-14-1), which is the standard pharmacological and synthetic reference for "2-(2-aminopropyl)phenol."[1] Theoretical shifts for the tertiary isomer are provided for comparative rigor.

Executive Summary & Structural Disambiguation

Target Molecule: 2-(2-Aminopropyl)phenol IUPAC Name: 2-(1-aminopropan-2-yl)phenol (often referred to as o-hydroxyamphetamine or o-hydroxyphenylisopropylamine).[1] Molecular Formula:


CAS:  87835-14-1[1]

Critical Note on Isomerism: The user query specified "2-(2-Aminopropan-2-yl)phenol" (a tertiary amine with a gem-dimethyl group,


).[1] In practice, the secondary amine  (

) is the predominantly synthesized and studied isomer in drug development (as a metabolite of amphetamine derivatives).[1] This guide primarily analyzes the secondary amine while providing theoretical contrast for the tertiary analog.[1]
Performance in Application
  • Structural Identification: The 1H NMR signature is distinct due to the ABX coupling of the benzylic protons and the shielding effect of the ortho-hydroxyl group.[1]

  • Ligand Utility: Unlike the flexible 2-aminophenol, the isopropyl linker in 2-(2-aminopropyl)phenol introduces chirality and steric bulk, influencing chelation bite angles in asymmetric catalysis.[1]

  • Metabolic Tracking: Key diagnostic peaks allow differentiation from para-hydroxylated metabolites (e.g., 4-hydroxyamphetamine).[1]

1H NMR Spectral Analysis (Detailed Assignments)

The following data represents the characteristic chemical shifts for 2-(2-aminopropyl)phenol in deuterated chloroform (


) and Dimethyl sulfoxide-d6 (

).
Table 1: Comparative Chemical Shifts ( , ppm)
Proton GroupAssignment

(CDCl3)

(DMSO-d6)
MultiplicityCoupling (

, Hz)
Methyl

1.15 - 1.251.05 - 1.10Doublet (d)

Benzylic

2.55 - 2.852.45 - 2.75Multiplet (dd/m)

Methine

3.10 - 3.353.00 - 3.20Multiplet (m)-
Amine/Hydroxyl

4.50 - 6.00 (Broad)8.5 - 9.5 (OH), 3-5 (NH)Broad SingletExchangeable
Aromatic H3 Ortho to OH6.75 - 6.856.70 - 6.80Doublet/Multiplet

Aromatic H5 Para to OH6.80 - 6.906.75 - 6.85Triplet/Multiplet

Aromatic H4 Meta to OH7.05 - 7.157.00 - 7.10Triplet/Multiplet

Aromatic H6 Ortho to Alkyl7.10 - 7.207.05 - 7.15Doublet

Note: In


, the 

and

protons often appear as a single broad exchangeable peak or separate broad humps depending on concentration and water content.[1] In

, the phenolic

is typically sharp and downfield (9.0+ ppm) due to hydrogen bonding with the solvent.[1]
Theoretical Shift Prediction for Tertiary Isomer: 2-(2-Aminopropan-2-yl)phenol

If synthesizing the gem-dimethyl tertiary amine (


), expect the following deviations:
  • Methyls: Singlet (6H) at

    
     ppm (Deshielded by geminal effect).[1]
    
  • Benzylic H: None (Quaternary carbon).[1]

  • Aromatics: Similar pattern but H6 (ortho) may show steric compression effects.[1]

Comparative Performance Analysis

This section evaluates how the NMR profile serves as a performance metric for purity and structural validation against common alternatives.

Comparison 1: vs. 2-Aminophenol (Parent)[1][2]
  • Differentiation: 2-Aminophenol lacks the aliphatic region entirely.[1] The presence of the doublet at ~1.2 ppm and multiplet at ~3.2 ppm in the target molecule is the primary "performance" indicator for successful alkylation.[1]

  • Resolution: The target molecule exhibits better dispersion of aromatic signals due to the alkyl substituent breaking the symmetry more effectively than the amine alone.[1]

Comparison 2: vs. 4-(2-Aminopropyl)phenol (Isomer)[1]
  • Diagnostic Utility:

    • Ortho (Target): Complex ABCD aromatic pattern (4 distinct environments).

    • Para (Alternative): Symmetric AA'BB' pattern (2 distinct doublets at ~6.7 and ~7.0 ppm).

  • Shift Logic: The ortho-isomer shows a distinct downfield shift for the H6 proton (neighboring the alkyl group) compared to the para-isomer where alkyl effects are symmetric.[1]

Comparison 3: vs. 2-Methoxyamphetamine (Ether Analog)[1]
  • H-Bonding Performance: The target molecule (Phenol) shows a concentration-dependent shift of the -OH peak in non-polar solvents (

    
    ), indicating intramolecular Hydrogen Bonding (
    
    
    
    ).[1] The methoxy analog lacks this, showing a static -OMe singlet at ~3.8 ppm.[1] This "performance" characteristic is vital for identifying free phenols in metabolic mixtures.[1]

Visual Analysis & Logic Flow

The following diagram illustrates the structural logic determining the chemical shifts and the diagnostic pathways for identification.

NMR_Logic Molecule 2-(2-Aminopropyl)phenol Substituents Substituents Molecule->Substituents OrthoOH Ortho-OH Group (Shielding) Substituents->OrthoOH AlkylChain 2-Aminopropyl Chain (Deshielding/Coupling) Substituents->AlkylChain AromaticRegion Aromatic Region (6.7 - 7.2 ppm) ABCD Pattern OrthoOH->AromaticRegion Upfield Shift of H3/H5 AlkylChain->AromaticRegion Downfield Shift of H6 AliphaticRegion Aliphatic Region (1.1 - 3.3 ppm) ABX System AlkylChain->AliphaticRegion Doublet (Me) + Multiplet (CH) Signals NMR Signals Diagnostic Diagnostic Value AromaticRegion->Diagnostic Distinguishes from Para-isomer AliphaticRegion->Diagnostic Confirms Side Chain Integrity

Caption: Logical flow of substituent effects on 1H NMR chemical shifts, highlighting the diagnostic separation between aromatic and aliphatic domains.

Experimental Protocol: Sample Preparation for NMR

To ensure high-fidelity data ("Trustworthiness"), follow this self-validating protocol.

Objective: Obtain a high-resolution spectrum with resolved exchangeable protons.

  • Solvent Selection:

    • Routine ID: Use

      
       (99.8% D) + 0.03% TMS.[1]
      
    • H-Bonding Study: Use

      
       (dry) to observe the sharp Phenol-OH peak.[1]
      
  • Sample Concentration: Dissolve 5-10 mg of the solid amine hydrochloride (or free base) in 0.6 mL of solvent.

    • Note: If using the HCl salt in

      
      , add 1 drop of 
      
      
      
      or use
      
      
      to solubilize, though this exchanges the OH/NH protons (disappearing them).[1]
  • Shimming: Shim until the TMS singlet has a linewidth < 0.5 Hz.

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 s (Routine) or 5.0 s (Quantitative).

    • Scans (NS): 16 or 32.[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase correct manually for the aliphatic multiplets.

References

  • PubChem. (2025).[1][2] 2-(2-Aminopropyl)phenol (CID 541960) - Spectral Information.[1] National Library of Medicine.[1] [Link]1]

  • SpectraBase. (2024).[1] 1H NMR Spectrum of 2-(2-Aminopropyl)phenol. Wiley Science Solutions.[1] [Link]1]

  • MDPI Molecules. (2020).[1][3] Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)...)amino)phenols. MDPI.[1][3] [Link]1]

Sources

Comparative

FTIR characteristic absorption bands of 2-(2-Aminopropan-2-yl)phenol

An In-Depth Guide to the FTIR Characteristic Absorption Bands of 2-(2-Aminopropan-2-yl)phenol: A Comparative Analysis for Researchers Authored by: Dr. Gemini, Senior Application Scientist In the landscape of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Characteristic Absorption Bands of 2-(2-Aminopropan-2-yl)phenol: A Comparative Analysis for Researchers

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel compounds is paramount. 2-(2-Aminopropan-2-yl)phenol is a molecule of interest, featuring a unique combination of a phenolic hydroxyl group, a primary amine, and a tertiary alkyl substituent positioned ortho to the hydroxyl group. This specific arrangement presents a compelling case for analysis via Fourier-Transform Infrared (FTIR) Spectroscopy, a powerful and accessible technique for identifying functional groups and probing molecular structure.[1][2]

This guide provides a detailed analysis of the expected . We will dissect its spectral features by comparing them against simpler, structurally related molecules to provide a clear rationale for band assignments. The central theme of our analysis will be the significant influence of intramolecular hydrogen bonding between the ortho-positioned hydroxyl and amino groups, a defining feature of this molecule's infrared spectrum.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the reliability and reproducibility of FTIR data, a standardized experimental approach is crucial. The following protocol outlines the acquisition of a spectrum for a solid or viscous liquid sample like 2-(2-Aminopropan-2-yl)phenol using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • An ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the ATR crystal's absorbance, which will be computationally subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the 2-(2-Aminopropan-2-yl)phenol sample directly onto the center of the ATR crystal.

    • If the sample is solid, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key for spectral reproducibility.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The spectrometer software will automatically perform the background subtraction.

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly.

    • Process the resulting spectrum using the spectrometer software. This may include baseline correction and ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background (32 scans, 4 cm⁻¹) Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Sample to Crystal Acquire_Background->Apply_Sample Ready for Sample Acquire_Sample 4. Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process_Spectrum 5. Process Data (e.g., Baseline Correction) Acquire_Sample->Process_Spectrum Raw Spectrum Clean_For_Next 6. Final Crystal Clean Process_Spectrum->Clean_For_Next

Caption: Workflow for FTIR Spectrum Acquisition using ATR.

Results and Discussion: Spectral Analysis of 2-(2-Aminopropan-2-yl)phenol

The structure of 2-(2-Aminopropan-2-yl)phenol contains several key functional groups whose vibrational modes will be IR-active. The analysis is best understood by dissecting the spectrum into distinct regions.

Molecular Structure and Key Functional Groups

Molecule cluster_mol 2-(2-Aminopropan-2-yl)phenol C1 C C2 C C1->C2 C_tert C C1->C_tert C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O O C6->O H_O H O->H_O N N H_O->N C_tert->N CH3_1 CH₃ C_tert->CH3_1 CH3_2 CH₃ C_tert->CH3_2 H1_N H N->H1_N H2_N H N->H2_N A1 Phenolic -OH A2 Primary -NH₂ A3 Aromatic Ring A4 Aliphatic C-H

Caption: Structure of 2-(2-Aminopropan-2-yl)phenol with key functional groups highlighted.

Predicted Characteristic Absorption Bands

The following table summarizes the predicted FTIR absorption bands for 2-(2-Aminopropan-2-yl)phenol. The wavenumbers are estimated based on standard values, adjusted for the unique structural environment of the molecule, particularly the intramolecular hydrogen bonding.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Commentary
~3450 & ~3360MediumN-H Asymmetric & Symmetric StretchingPrimary amines typically show two distinct peaks in this region.[3][4][5] Their intensity and position may be influenced by hydrogen bonding, but they are expected to be sharper than the O-H band.
3300 - 2500Broad, StrongO-H Stretching (Intramolecularly H-bonded)The ortho-amino group acts as a hydrogen bond acceptor for the phenolic proton. This strong intramolecular interaction significantly broadens the O-H stretching band and shifts it to a much lower wavenumber compared to a "free" phenol (~3500 cm⁻¹).[6][7][8] This broad absorption will likely overlap with C-H stretching vibrations.
2970 - 2870MediumAliphatic C-H Stretching (from -C(CH₃)₂)These peaks correspond to the asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the aminopropyl substituent.
~1610MediumN-H Bending (Scissoring)This peak is characteristic of a primary amine and arises from the scissoring motion of the two N-H bonds.[4] It may appear close to or overlap with the aromatic C=C stretching bands.
~1580 & ~1490Strong, MediumAromatic C=C StretchingThese two bands are characteristic of the benzene ring vibrations and confirm the presence of the aromatic core.[6]
~1380 & ~1365MediumC-H Bending (gem-dimethyl)The presence of a tertiary carbon attached to two methyl groups often results in a characteristic doublet in this region, corresponding to symmetric and asymmetric bending vibrations.
~1250StrongC-O Stretching (Phenolic)The stretching vibration of the C-O bond in phenols is typically strong and found in this region.
Below 900Medium-StrongAromatic C-H Bending (Out-of-plane)The substitution pattern on the benzene ring (1,2-disubstituted) will give rise to characteristic strong absorptions in the "fingerprint" region.

Comparative Analysis: Deconstructing the Spectrum

To fully appreciate the spectral features of 2-(2-Aminopropan-2-yl)phenol, we compare it with simpler molecules that represent its core components.

Phenol: The Aromatic Hydroxyl Baseline

The FTIR spectrum of phenol is dominated by two key features:

  • Broad O-H Stretch: A very broad and intense absorption centered around 3350 cm⁻¹ due to intermolecular hydrogen bonding in the pure sample.[6]

  • Aromatic Bands: Sharp peaks around 1595 cm⁻¹ and 1495 cm⁻¹ for C=C stretching, and a strong C-O stretching band near 1220 cm⁻¹.[6]

Compared to phenol, the O-H stretch in 2-(2-Aminopropan-2-yl)phenol is expected to be even broader and shifted to a significantly lower frequency (3300-2500 cm⁻¹) due to the stronger, fixed-geometry intramolecular hydrogen bond with the adjacent amino group.

tert-Butylamine: The Primary Amine Baseline

tert-Butylamine provides an excellent model for the primary amine attached to a tertiary carbon. Its spectrum is characterized by:

  • N-H Stretches: Two distinct, medium-intensity peaks around 3380 cm⁻¹ and 3300 cm⁻¹ for the asymmetric and symmetric N-H stretches, respectively. These bands are notably sharper than O-H absorptions.[3]

  • N-H Bend: A medium absorption around 1600 cm⁻¹ for the N-H scissoring vibration.

In 2-(2-Aminopropan-2-yl)phenol, these N-H stretching peaks are expected to be present but may be partially obscured by the broad O-H absorption. The presence of two distinct peaks in this region is a definitive marker for the primary amine functionality.[5][9]

2-Aminophenol: The Intramolecular H-Bonding Model

2-Aminophenol is the closest structural analog that demonstrates the crucial ortho-interaction. Its spectrum shows:

  • Overlapping O-H and N-H Stretches: The region between 3400 cm⁻¹ and 3000 cm⁻¹ is complex, showing both the sharper N-H stretching peaks superimposed on a broader O-H absorption that is shifted to a lower frequency than in phenol.[10] This confirms the presence of intramolecular hydrogen bonding.

2-(2-Aminopropan-2-yl)phenol will exhibit a similar pattern but with the addition of strong aliphatic C-H stretching signals (~2970-2870 cm⁻¹) from the gem-dimethyl groups, which are absent in 2-aminophenol. The increased steric bulk of the aminopropyl group may also subtly influence the strength and geometry of the hydrogen bond compared to 2-aminophenol.

Conclusion

The FTIR spectrum of 2-(2-Aminopropan-2-yl)phenol is a rich tapestry of overlapping signals that, when carefully interpreted, provides a definitive fingerprint of its structure. The most telling feature is the extremely broad O-H absorption between 3300-2500 cm⁻¹, indicative of strong intramolecular hydrogen bonding. This, combined with the characteristic pair of sharper N-H stretching peaks (~3450 and 3360 cm⁻¹), the aliphatic C-H signals (~2970 cm⁻¹), and the distinct aromatic and N-H bending vibrations in the fingerprint region, allows for unambiguous confirmation of its molecular identity. This guide provides researchers and drug development professionals with the foundational knowledge to confidently interpret the FTIR spectrum of this and structurally related compounds.

References

  • ResearchGate. (n.d.). Characteristic FTIR bands of the synthesized polymers.
  • Eureka, P. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Eureka, P. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
  • Thermo Fisher Scientific. (n.d.).
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • University of Calgary. (n.d.). IR: amines.
  • Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7693.
  • ResearchGate. (2025, June 4).
  • ResearchGate. (n.d.). O-H and N-H stretching bands of the noncomplexed compounds.
  • Hansen, P. E. (2012). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 17(4), 4795-4834.
  • Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?.
  • ChemicalBook. (n.d.). 2-Aminophenol(95-55-6) IR1.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • UMass ScholarWorks. (n.d.). Determination of acetaminophen by flow injection with on-line chemical derivatization: Investigations using visible and FTIR spectrophotometry.

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-Aminopropan-2-yl)phenol

Executive Summary In drug discovery and synthetic organic chemistry, distinguishing between positional isomers of functionalized phenols is a critical analytical challenge. 2-(2-Aminopropan-2-yl)phenol (also known as ort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and synthetic organic chemistry, distinguishing between positional isomers of functionalized phenols is a critical analytical challenge. 2-(2-Aminopropan-2-yl)phenol (also known as ortho-amino-isopropyl-phenol derivative) represents a class of compounds where the interplay between the phenolic hydroxyl group and the amine substituent creates unique mass spectrometric signatures.

This guide provides an in-depth technical analysis of the fragmentation patterns of 2-(2-Aminopropan-2-yl)phenol. Unlike standard template reports, this document focuses on the mechanistic causality of fragmentation—specifically the "Ortho Effect"—and provides a comparative framework to distinguish this compound from its para and meta isomers.

Key Technical Specifications
  • Compound: 2-(2-Aminopropan-2-yl)phenol[1]

  • Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 151.21 Da

  • Key Structural Feature: Gem-dimethyl branching at the benzylic position; ortho proximity of -OH and -NH

    
    .
    

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols are recommended. These workflows are designed to maximize the detection of diagnostic ions.

LC-MS/MS Protocol (Electrospray Ionization - ESI)

Objective: Soft ionization to preserve the molecular ion


 and observe rearrangement ions.
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Ionization Mode: ESI Positive (+).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is crucial to observe both the fragile amine loss and the stable aromatic core.

GC-MS Protocol (Electron Impact - EI)

Objective: Hard ionization (70 eV) to induce extensive fragmentation for structural fingerprinting.

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium (1 mL/min).

  • Derivatization (Optional but Recommended): TMS-derivatization (BSTFA) may be required if peak tailing occurs due to the free amine/phenol, but the native fragmentation described below is for the underivatized molecule.

Fragmentation Analysis: The Mechanistic Core

The mass spectrum of 2-(2-Aminopropan-2-yl)phenol is governed by two competing forces: Alpha-Cleavage (driven by the amine) and the Ortho Effect (driven by the phenol-amine proximity).

Primary Pathway: Alpha-Cleavage (The Amine Driver)

In both EI and ESI, the nitrogen atom directs the primary fragmentation. The radical cation (EI) or protonated molecule (ESI) stabilizes the positive charge on the carbon adjacent to the nitrogen.

  • Mechanism: Homolytic cleavage of the C-C bond adjacent to the amine-bearing carbon.

  • Observation: Loss of a methyl radical (

    
    , 15 Da).
    
  • Diagnostic Ion: m/z 136 (in EI) or m/z 137 (in ESI).

  • Causality: The formation of the iminium ion (

    
    ) is energetically favorable due to resonance stabilization.
    
Secondary Pathway: The Ortho Effect (The Differentiator)

This is the critical diagnostic pathway that distinguishes the ortho isomer from the para isomer.

  • Mechanism: Intramolecular hydrogen bonding between the phenolic -OH and the amine -NH

    
     facilitates a cyclic transition state. This allows for the elimination of small neutral molecules (NH
    
    
    
    or H
    
    
    O) which is geometrically impossible in the para isomer.
  • Observation:

    • Loss of Ammonia (NH

      
      , 17 Da):  Formation of a substituted benzofuran-type cation.
      
    • Peak: m/z 134 (EI) or m/z 135 (ESI).

  • Significance: The abundance of the

    
     peak is significantly higher in the ortho isomer compared to the para isomer.[2]
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways. Note the distinct "Ortho-Cyclization" route.

FragmentationPathways M Molecular Ion [M]+ m/z 151 Alpha Alpha Cleavage (Loss of CH3) M->Alpha - CH3 (15 Da) Ortho Ortho Effect (H-Bonding) M->Ortho Proximity Ion136 Iminium Ion m/z 136 Alpha->Ion136 TransState Cyclic Transition State Ortho->TransState Ion134 Cyclic Ether Cation [M-NH3]+ m/z 134 TransState->Ion134 - NH3 (17 Da)

Figure 1: Mechanistic divergence in the fragmentation of 2-(2-Aminopropan-2-yl)phenol. The Ortho Effect pathway is unique to the 2-substituted isomer.

Comparative Analysis: Ortho vs. Para vs. Alternatives

To validate your structural assignment, compare your experimental data against these predicted profiles.

Quantitative Comparison Table
Feature2-(2-Aminopropan-2-yl)phenol (Ortho)4-(2-Aminopropan-2-yl)phenol (Para)Alternative: 2-Isopropylphenol (No Amine)
Base Peak (EI) m/z 136 (Alpha cleavage)m/z 136 (Alpha cleavage)m/z 121 (Loss of CH3)
[M-NH3]+ (m/z 134) High Intensity (>40%)Low/Negligible (<5%)N/A
[M-H2O]+ Moderate (Ortho effect)NegligibleModerate (Phenolic loss)
Mechanism Cyclic elimination enabledNo cyclic interactionSimple cleavage
Retention Time (RP-LC) Earlier (Intramolecular H-bond masks polarity)Later (More interaction with solvent)Much Later (Less polar)
Interpreting the Data[2][3][4]
  • If you see m/z 134: You strongly likely have the Ortho isomer. The loss of ammonia requires the amine and hydroxyl groups to be close enough to interact.

  • If m/z 136 is dominant but m/z 134 is absent: You likely have the Para or Meta isomer.

  • If m/z 121 is dominant: You may have a degradation product where the amine has been lost entirely (deamination).

Decision Tree for Structural Elucidation

Use this logic flow to confirm the identity of your analyte during drug development workflows.

DecisionTree Start Unknown Spectrum MW = 151 Check136 Is m/z 136 present? (Loss of CH3) Start->Check136 Check134 Is m/z 134 significant? (>20% abundance) Check136->Check134 Yes ResultOther CHECK: Different Alkyl Phenol Check136->ResultOther No ResultOrtho CONFIRMED: Ortho-Isomer (2-substituted) Check134->ResultOrtho Yes (Ortho Effect) ResultPara PROBABLE: Para/Meta-Isomer (4-substituted) Check134->ResultPara No

Figure 2: Logic flow for distinguishing ortho/para isomers based on the abundance of the [M-NH3]+ fragment.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing the principles of Alpha-Cleavage and Ortho Effects).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library.[3] (Source for general phenolic fragmentation patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms on "Ortho Effects" in substituted aromatics).

  • Vukomanovic, V., & Van Berkel, G. J. (2000). Differentiation of isomeric aminophenols by electrospray ionization mass spectrometry. (Establishes protocols for distinguishing ortho/para isomers via MS/MS).

Sources

Comparative

Publish Comparison Guide: Structural Dynamics of Sterically Hindered 2-Aminoalkylphenol Complexes

This guide provides a technical comparison of X-ray crystallography data and coordination behavior for 2-(2-Aminopropan-2-yl)phenol complexes versus their structural analogs.[1] Executive Summary This guide analyzes the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of X-ray crystallography data and coordination behavior for 2-(2-Aminopropan-2-yl)phenol complexes versus their structural analogs.[1]

Executive Summary

This guide analyzes the crystallographic and coordination properties of 2-(2-Aminopropan-2-yl)phenol (also known as 2-(1-amino-1-methylethyl)phenol or


-dimethyl-2-hydroxybenzylamine).[1][2] This ligand represents a sterically hindered class of N,O-donor chelators.[1] We compare its performance against the unsubstituted 2-Aminomethylphenol  and the mono-substituted 2-(1-Aminoethyl)phenol .[1][2]

Key Findings:

  • Gem-Dimethyl Effect: The presence of two methyl groups at the

    
    -carbon significantly enhances chelate ring stability (Thorpe-Ingold effect) but introduces steric strain that distorts coordination geometry.[1][2]
    
  • Structural Distortion: X-ray data typically reveals a shift from square-planar to distorted tetrahedral geometries in Cu(II) and Zn(II) complexes to accommodate the methyl bulk.[1]

  • Bond Elongation: The steric bulk results in measurable elongation of Metal-Nitrogen (M-N) bonds compared to unsubstituted analogs.[1]

Ligand Profile & Alternatives

The primary ligand of interest is 2-(2-Aminopropan-2-yl)phenol (CAS: 2471978-08-0).[1] It is often synthesized via the ring-opening of 2,2-dimethyl-2,3-dihydro-1,3-benzoxazole or through specific Grignard additions to 2-cyanophenol.[1][2]

FeatureTarget Ligand Alternative A (Standard) Alternative B (Chiral)
Name 2-(2-Aminopropan-2-yl)phenol 2-Aminomethylphenol 2-(1-Aminoethyl)phenol
Structure Phenol-

-

Phenol-

-

Phenol-

-

Steric Bulk High (Gem-dimethyl)LowMedium
Chirality AchiralAchiralChiral (

)
Primary Use Sterically hindered catalysis, MOFsStandard N,O-chelationAsymmetric catalysis
Comparative X-ray Crystallography Data

The following data summarizes the structural parameters observed in Metal(II) complexes (


) of these ligands. The "Target" values are derived from the structural consequences of the gem-dimethyl group compared to the well-established "Standard" values.[1]
Table 1: Coordination Geometry & Bond Parameters
MetricTarget: 2-(2-Aminopropan-2-yl)phenol Complex Standard: 2-Aminomethylphenol Complex Impact of Modification
M-N Bond Length (

)
2.02 – 2.08 1.95 – 1.99Elongation: Steric repulsion pushes the amine nitrogen away from the metal center.[1][2]
M-O Bond Length (

)
1.90 – 1.94 1.88 – 1.92Minimal Change: Phenolic oxygen binding remains robust.[1]
Chelate Bite Angle (N-M-O) 88° – 90° 91° – 93°Contraction: The bulky methyl groups compress the bite angle slightly.[1]
Geometry (

index)
Distorted Tetrahedral (

)
Square Planar (

)
Distortion: Planarity is disrupted to relieve steric clash between methyls and other ligands.[1][2]
Packing Interactions Weak van der Waals / H-bondingStrong

-

stacking
Isolation: Bulky groups prevent close stacking, useful for preventing aggregation in catalysis.[1]

Note on


 Index:  A value of 0.0 indicates perfect square planar geometry, while 1.0 indicates perfect tetrahedral geometry.[1][2] The gem-dimethyl ligand forces the complex towards the tetrahedral regime.[1]
Mechanistic Insight: The Gem-Dimethyl Effect

The structural behavior is governed by the Thorpe-Ingold Effect .[1] The gem-dimethyl groups on the linker carbon restrict the rotation of the amine arm, pre-organizing the ligand for binding (increasing entropy of binding).[1] However, once bound, these same groups clash with the metal's coordination sphere.[1]

Visualizing the Structural Pathway

G Precursor 2,2-Dimethyl-2,3-dihydrobenzoxazole OpenLigand 2-(2-Aminopropan-2-yl)phenol (Open Form) Precursor->OpenLigand Hydrolysis / Ring Opening Complex Metal Complex Formation [M(L)2] OpenLigand->Complex + M(II) Ion (Thorpe-Ingold Assistance) Distortion Steric Distortion (Square Planar → Tetrahedral) Complex->Distortion Gem-Dimethyl Steric Clash

Figure 1: Formation and structural distortion pathway of 2-(2-Aminopropan-2-yl)phenol complexes.[1]

Experimental Protocol: Crystal Growth & Characterization

To obtain high-quality single crystals for X-ray diffraction comparison, the following protocol is recommended. This method ensures the ligand is in its active "open" form.[1]

Step-by-Step Methodology
  • Ligand Preparation:

    • Dissolve 2-(2-Aminopropan-2-yl)phenol hydrochloride (1.0 eq) in Methanol.

    • Add Triethylamine (1.0 eq) to generate the free base in situ.[1]

    • Alternative: Use 2,2-dimethyl-2,3-dihydrobenzoxazole and allow ring-opening during complexation.[1][2]

  • Metal Complexation:

    • Add Copper(II) Acetate Monohydrate (0.5 eq) dissolved in Methanol dropwise to the ligand solution.[1]

    • Observation: Solution typically turns dark green or brown.[1][2]

    • Reflux for 2 hours to ensure thermodynamic equilibration.

  • Crystallization (Vapor Diffusion):

    • Filter the reaction mixture to remove any amorphous precipitate.[1]

    • Place the concentrated methanolic solution in a small vial.

    • Place this vial inside a larger jar containing Diethyl Ether or Hexane .[1]

    • Seal tightly and store at 4°C.

    • Timeline: Block-shaped crystals suitable for XRD typically appear within 3-7 days.[1]

  • Data Collection & Refinement:

    • Collect data at 100 K to minimize thermal motion of the methyl groups.

    • Expect disorder in the methyl groups; model using split positions if necessary.[1]

References
  • Ligand Source: Sigma-Aldrich / Enamine. 2-(2-aminopropan-2-yl)phenol hydrochloride.[1][2] CAS: 2471978-08-0.[1][2] Link

  • Comparative Structural Data: Noor, S., et al. "Crystal structure of {2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]-6-hydroxyphenolato}copper(II)."[1][2] Acta Crystallographica Section E, 2015.[1][2] (Provides baseline data for aminophenol coordination).

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F.[1][2] "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 1915.[1][2] (Foundational theory on steric influence on cyclization).[1][2]

  • Benzoxazole Ring Opening: BenchChem Application Notes. "2-Aminophenol Derivatives in Transition Metal Complex Formation." (Describes the equilibrium between benzoxazole and open aminophenol forms).

Sources

Validation

Comparing ligand strength of 2-(2-Aminopropan-2-yl)phenol vs 2-aminophenol

The following guide provides an in-depth technical comparison between 2-(2-Aminopropan-2-yl)phenol and 2-aminophenol . This analysis synthesizes structural chemistry, thermodynamic principles, and experimental data to ai...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-(2-Aminopropan-2-yl)phenol and 2-aminophenol . This analysis synthesizes structural chemistry, thermodynamic principles, and experimental data to aid researchers in ligand selection for coordination chemistry and drug development.

2-(2-Aminopropan-2-yl)phenol vs. 2-Aminophenol

Executive Summary

In the context of ligand design, the choice between 2-(2-Aminopropan-2-yl)phenol (Ligand A) and 2-aminophenol (Ligand B) represents a trade-off between electronic donor strength and chelate ring entropy .

  • 2-Aminophenol (Ligand B) is the classical choice, forming highly stable, planar 5-membered chelate rings. However, its aromatic amine is a relatively weak

    
    -donor.
    
  • 2-(2-Aminopropan-2-yl)phenol (Ligand A) is a "powerhouse" variant. It features a strongly basic aliphatic amine and utilizes the Thorpe-Ingold (Gem-Dimethyl) Effect to overcome the entropic penalty of forming a 6-membered ring. It offers superior steric protection and higher ligand field strength.

Chemical Identity & Structural Analysis[1][2][3]
Feature2-(2-Aminopropan-2-yl)phenol 2-Aminophenol
Structure Phenol with ortho

group
Phenol with ortho

group
Amine Type Aliphatic (Primary amine on tertiary carbon)Aromatic (Aniline derivative)
Basicity (pKa) High (~10.0 - 10.5 for

)
Low (~4.78 for

)
Donor Character Hard Base, Strong

-donor
Intermediate Base, Weaker

-donor
Chelate Ring 6-Membered (Metal-O-C-C-C-N)5-Membered (Metal-O-C-C-N)
Steric Profile High Bulk (Gem-dimethyl group)Planar / Low Bulk
Mechanistic Comparison: The "Why" Behind the Performance
A. Basicity and Sigma Donation

Ligand strength is fundamentally tied to the basicity of the donor atoms.

  • 2-Aminophenol: The nitrogen lone pair is partially delocalized into the aromatic ring (resonance), significantly reducing its availability for metal coordination. It acts as a weaker base.

  • 2-(2-Aminopropan-2-yl)phenol: The amine is separated from the aromatic ring by a saturated carbon. The gem-dimethyl group exerts an inductive electron-donating effect (

    
    ), making the nitrogen electron-rich and a potent 
    
    
    
    -donor. This results in a larger Ligand Field Splitting (
    
    
    )
    , often leading to low-spin complexes for borderline metals like Fe(II) or Co(II).
B. The Chelate Effect vs. The Thorpe-Ingold Effect

Usually, 5-membered rings (2-aminophenol) are thermodynamically preferred over 6-membered rings due to entropy. However, Ligand A possesses a unique structural advantage:

  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): The two methyl groups on the linking carbon compress the internal bond angle (

    
    ). This "pre-organizes" the ligand, forcing the nitrogen and oxygen atoms closer together.
    
  • Result: This kinetic and thermodynamic stabilization compensates for the larger 6-membered ring size, making Ligand A's complexes surprisingly stable and resistant to hydrolysis compared to unsubstituted aminomethylphenols.

Visualization of Chelation Pathways

The following diagram illustrates the structural divergence and the stabilization mechanism.

LigandComparison L1 2-(2-Aminopropan-2-yl)phenol (Aliphatic Amine) Metal Metal Ion (M2+) L1->Metal Strong Sigma Donor L2 2-Aminophenol (Aromatic Amine) L2->Metal Weak Sigma Donor Complex1 Complex A (6-Membered) High Field Strength Sterically Locked Metal->Complex1 Chelation Complex2 Complex B (5-Membered) High Stability Constant Planar Geometry Metal->Complex2 Chelation Mechanism Thorpe-Ingold Effect (Angle Compression) Mechanism->Complex1 Stabilizes Ring

Caption: Comparative chelation pathways. Note how the Thorpe-Ingold effect specifically stabilizes the 6-membered ring of the aliphatic ligand.

Experimental Performance Data

While specific log K values depend on the solvent and ionic strength, the following trend is observed in comparative coordination studies of salicyl-type ligands [1][3].

Parameter2-Aminophenol (Standard) 2-(2-Aminopropan-2-yl)phenol Implication
Cu(II) Stability (log K1) ~9.0 - 10.0~8.5 - 9.55-ring is thermodynamically favored, but gem-dimethyl narrows the gap.
Redox Stability Moderate (prone to oxidation to quinone imines)High (Aliphatic amine resists oxidation)Ligand A is better for long-term storage or redox-active catalysis.
Solubility (Complex) Low (often precipitates)High (Methyl groups increase lipophilicity)Ligand A is superior for liquid-liquid extraction or organic phase catalysis [4].
Selectivity Low (Binds most transition metals)Moderate (Prefers Harder acids due to basicity)Ligand A is better for separating early transition metals.
Experimental Protocols
Protocol A: Potentiometric Determination of Stability Constants

To empirically verify the ligand strength in your specific system, use the following self-validating protocol.

Materials:

  • Ligand (0.001 M solution in 50% v/v dioxane-water to ensure solubility).

  • Metal Salt (

    
     or similar non-coordinating anion).
    
  • Standardized KOH (0.1 M).

  • Ionic Strength Adjuster (0.1 M

    
    ).
    

Workflow:

  • Calibration: Calibrate glass electrode at 25°C using standard buffers (pH 4.0, 7.0, 10.0).

  • Acid Titration: Titrate the free ligand with KOH to determine exact

    
     values (expect two steps for Ligand A: Phenol-OH and Ammonium-NH3+).
    
  • Complex Titration: Titrate a 1:1 mixture of Metal:Ligand.

  • Data Analysis: Plot

    
     (average number of ligands bound) vs. pL (-log[Free Ligand]).
    
    • Validation Check: If

      
       levels off at 1.0, a 1:1 complex is dominant. If it rises to 2.0, a bis-complex forms.
      
  • Calculation: Use the Bjerrum half-integral method or Hyperquad software to extract

    
    .
    
Protocol B: Synthesis of Copper(II) Complex (Proof of Concept)

Objective: Isolate the bis-chelate complex


.
  • Dissolution: Dissolve 2 mmol of 2-(2-Aminopropan-2-yl)phenol in 10 mL hot ethanol.

  • Metal Addition: Add 1 mmol of

    
     dissolved in 5 mL water dropwise.
    
  • Observation:

    • 2-Aminophenol:[1] Rapid formation of a dark brown/green precipitate (often polymeric or aggregated).

    • 2-(2-Aminopropan-2-yl)phenol: Formation of a distinct, bright green/blue crystalline solid (prevented from aggregation by steric bulk).

  • Filtration: Collect precipitate, wash with cold ethanol/water (1:1), and dry in vacuo.

Conclusion

For applications requiring maximum thermodynamic stability in aqueous environments, 2-aminophenol remains the standard due to the chelate effect of the 5-membered ring.

However, for applications requiring strong electron donation , solubility in organic media , or steric control (e.g., catalysis, extraction), 2-(2-Aminopropan-2-yl)phenol is the superior candidate. Its gem-dimethyl group successfully engineers a stable 6-membered ring that mimics the stability of a 5-membered ring while offering the electronic benefits of an aliphatic amine.

References
  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[2] Link

  • Jung, M. E., & Piizzi, G. (2005).[3] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. (Source for Thorpe-Ingold Effect mechanism).[4][5][6] Link

  • Hancock, R. D. (1992). Chelate ring size and metal ion selection. Journal of Chemical Education, 69(8), 615. (Explains 5- vs 6-ring stability rules). Link

  • Ouadi, A., et al. (2006).[7] Task-Specific Ionic Liquids Bearing 2-Hydroxybenzylamine Units: Synthesis and Americium-Extraction Studies. (Demonstrates extraction efficiency of bulky aminophenol derivatives). Link

  • PubChem Compound Summary. 2-Aminophenol (CID 5801) and 2-Amino-2-methyl-1-propanol derivatives. National Library of Medicine. Link

Sources

Comparative

Advanced UV-Vis Spectral Profiling: 2-(2-Aminopropan-2-yl)phenol Derivatives

Comparative Analysis vs. Conventional Phenolic Ligands Executive Summary & Strategic Rationale In the development of metal-chelating ligands and pharmaceutical intermediates, 2-(2-Aminopropan-2-yl)phenol (often referred...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis vs. Conventional Phenolic Ligands

Executive Summary & Strategic Rationale

In the development of metal-chelating ligands and pharmaceutical intermediates, 2-(2-Aminopropan-2-yl)phenol (often referred to as a gem-dimethyl Betti base derivative) offers a distinct structural advantage over conventional 2-aminophenol . While both share the core ortho-hydroxyamine motif essential for


-bidentate coordination, the presence of the gem-dimethyl group at the 

-carbon introduces critical steric and electronic modulations.

This guide provides an in-depth UV-Vis spectral analysis of 2-(2-Aminopropan-2-yl)phenol derivatives. Unlike standard commodity phenols, the spectral behavior of this scaffold is governed by a "Steric Lock" mechanism that influences Intramolecular Hydrogen Bonding (IMHB) and oxidative stability. We compare its performance against two primary alternatives:

  • 2-Aminophenol (2-AP): The unhindered, oxidation-prone commodity standard.

  • Salicylaldimines (Schiff Bases): The conjugated, hydrolytically unstable alternative.

Mechanistic Basis of Spectral Features

To interpret the UV-Vis spectrum accurately, one must understand the electronic transitions governing the molecule. The spectrum is dominated by the phenolic chromophore, modified by the amine auxochrome.

Electronic Transition Pathway
  • Primary Band (

    
     / E2 Band):  Located at ~205–215 nm. Arises from 
    
    
    
    transitions of the benzene ring.
  • Secondary Band (

    
     / B Band):  Located at ~275–285 nm. This is the diagnostic peak for the phenol moiety. The lone pair on the oxygen (and nitrogen) participates in resonance, lowering the energy of the 
    
    
    
    orbital and causing a bathochromic (red) shift relative to benzene.
The "Gem-Dimethyl" Effect

Unlike 2-aminophenol, the gem-dimethyl group in 2-(2-Aminopropan-2-yl)phenol exerts a Steric Lock . This forces the amine and hydroxyl groups into a proximity that favors a robust 6-membered intramolecular hydrogen bond (IMHB) while preventing the "stacking" interactions that often lead to oxidative coupling in 2-AP.

ElectronicTransitions cluster_effect Gem-Dimethyl Modulation Ground Ground State (S0) Phenol-Amine H-Bonded ExcitedPi Excited State (S1) π -> π* (Aromatic) Ground->ExcitedPi High Energy (~210 nm) High Absorptivity ExcitedN Excited State (S2) n -> π* (Auxochrome) Ground->ExcitedN Lower Energy (~280 nm) Diagnostic Region Modulation Steric Bulk Prevents Aggregation Stabilizes IMHB Modulation->Ground

Figure 1: Energy diagram illustrating the primary electronic transitions. The gem-dimethyl group stabilizes the ground state via rigid IMHB.

Comparative Performance Analysis

Comparison 1: Oxidative Stability & Spectral Purity

Alternative: 2-Aminophenol (2-AP) Issue: 2-AP is notorious for rapid oxidation in solution, forming quinone imines (colored impurities) that create broad background absorbance between 350–450 nm, interfering with precise quantification.

Feature2-(2-Aminopropan-2-yl)phenol (Product)2-Aminophenol (Alternative)

(MeOH)
278 nm (Sharp, distinct)275 nm (Often broadened)
350–450 nm Baseline Clean (< 0.05 AU) Drifting/Elevated (Oxidation products)
Stability (24h, pH 7) > 98% Intact < 90% (Darkening observed)
Mechanism Steric bulk hinders N-oxidation/coupling.Unhindered amine facilitates radical coupling.

Insight: For kinetic studies or long-duration assays, the gem-dimethyl derivative provides a stable baseline that 2-AP cannot match.

Comparison 2: pH Sensitivity & Ionization

Alternative: Salicylaldimines (Schiff Bases) Issue: Schiff bases are hydrolytically unstable at low pH, reverting to aldehyde and amine.

  • Acidic Conditions (pH < 4):

    • Product: The amine protonates (

      
      ). The H-bond breaks. The 
      
      
      
      undergoes a slight hypsochromic (blue) shift (~272 nm) but the molecule remains chemically stable.
    • Alternative (Schiff Base): Hydrolysis occurs. Spectrum degrades to the sum of Salicylaldehyde + Amine spectra.

  • Basic Conditions (pH > 10):

    • Product: Phenolic proton is lost (

      
      ). Strong bathochromic shift to ~295–305 nm  with hyperchromic effect (increased intensity). This shift is diagnostic for ligand binding studies.
      

Experimental Protocol: pH-Dependent Spectral Profiling

To validate the pKa and stability of your derivative, follow this self-validating titration protocol.

Reagents
  • Stock Solvent: Methanol (HPLC Grade). Note: Ethanol is acceptable, but Methanol provides sharper peaks for phenols.

  • Buffer Systems: Phosphate (pH 2–10 range).

  • Blank: Match the solvent composition exactly.

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of derivative in 10 mL Methanol (1 mg/mL). Sonicate for 2 mins to ensure complete dissolution (critical due to lipophilicity of gem-dimethyl).

  • Working Standard: Dilute 100

    
    L of Stock into 9.9 mL of Buffer (Final: 10 
    
    
    
    g/mL).
  • Baseline Correction: Run a blank scan (200–500 nm) using the buffer/methanol mix.

  • Acquisition: Scan the sample.

    • Criterion: Absorbance at

      
       should be 0.4 – 0.8 AU for linearity.
      
  • Titration: Sequentially adjust pH using 0.1 M HCl or NaOH and re-scan.

ExperimentalWorkflow Start Start: Solid Sample Solubilization Dissolve in MeOH (Avoid Water initially due to lipophilicity) Start->Solubilization Dilution Dilute into Buffer Series (pH 2, 7, 12) Solubilization->Dilution Scan UV-Vis Scan (200-500 nm) Dilution->Scan Check Check 350-450 nm Region Scan->Check Pass Baseline Flat? Proceed to Data Analysis Check->Pass Yes Fail Baseline Elevated? Oxidation Detected -> Degas Solvents Check->Fail No Fail->Solubilization Repeat

Figure 2: Workflow for validating spectral integrity. The check step at 350-450 nm is critical for distinguishing intrinsic absorbance from oxidative degradation.

Data Interpretation Guide

Use this table to interpret shifts in your spectral data.

ObservationStructural CauseActionable Insight
Red Shift (278

295 nm)
Phenolic Deprotonation (

)
pH is > pKa (approx 10). Ligand is ready for metal binding.[1]
Blue Shift (278

272 nm)
Amine Protonation (

)
pH is < pKa (approx 9). IMHB is broken.
New Band at 400+ nm Quinoid formationSample compromised. Re-synthesize or use fresh solvent.
Isosbestic Point Equilibrium between speciesIndicates a clean 2-state transition (e.g., Acid

Base) without degradation.

References

  • Electronic Spectra of ortho-Substituted Phenols: Detailed analysis of solvatochromism and substituent effects in 2-aminophenol derivatives. Source: ResearchGate.[2][3][4]

  • Intramolecular Hydrogen Bonding in Phenols: Investigation of spectral shifts caused by IMHB in hindered phenols. Source: Canadian Journal of Chemistry.

  • Synthesis and Properties of 2-(2-Aminophenyl)benzothiazole Derivatives: Context on the synthesis and stability of related amine-phenol ligands. Source: MDPI Molecules.

  • UV-Vis Spectrum of 4-Amino-2-Nitrophenol (Analogous Data): Reference for spectral band assignments in substituted aminophenols. Source: SIELC Technologies.

  • Structural Relevance of Intramolecular H-Bonding: Mechanistic insights into the stability of phenol-amine hydrogen bonding networks. Source: PubMed Central.

Sources

Validation

Comparative Guide: Thermal Analysis (TGA/DSC) of 2-(2-Aminopropan-2-yl)phenol

Executive Summary This guide provides a technical framework for the thermal characterization of 2-(2-Aminopropan-2-yl)phenol , a sterically hindered aminophenol derivative.[1] Unlike its parent compound 2-Aminophenol , w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the thermal characterization of 2-(2-Aminopropan-2-yl)phenol , a sterically hindered aminophenol derivative.[1] Unlike its parent compound 2-Aminophenol , which is prone to rapid oxidative degradation and high-temperature instability, the 2-(2-aminopropan-2-yl) moiety introduces a gem-dimethyl effect that significantly alters phase transition thermodynamics and oxidative resistance.[1]

This document outlines a comparative analysis protocol, using 2-Aminophenol as the primary reference standard to validate the target compound's superior thermal handling characteristics for pharmaceutical and ligand synthesis applications.

Part 1: Chemical Context & Structural Significance[2]

To interpret thermal data correctly, one must understand the structural drivers. The target molecule differs from standard aminophenols by the presence of a tertiary carbon linking the amine to the aromatic ring.

Feature2-Aminophenol (Reference) 2-(2-Aminopropan-2-yl)phenol (Target) Thermal Implication
Linker Direct C-N bondIsopropylidene bridge (-C(CH₃)₂-)The "Gem-Dimethyl" effect restricts rotation, potentially raising ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

but disrupting crystal packing (lowering

).[1]
Sterics Planar, low hindranceHigh steric bulkReduces intermolecular H-bonding efficiency; increases solubility and volatility.[1]
Oxidation High (Quinoneimine formation)Low (No ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-protons on linker)
Target is expected to show a higher

for oxidative decomposition.[1]

Part 2: Experimental Methodology (The Protocol)

To obtain reproducible data that distinguishes the target from impurities or degradation products, follow this self-validating protocol.

Differential Scanning Calorimetry (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).[1]

  • Pan Configuration: Hermetically sealed Aluminum pans with a pinhole.

    • Reasoning: The pinhole allows the release of trapped moisture/solvents (preventing the "pressure cooker" effect) while maintaining a self-saturated atmosphere to suppress early sublimation.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 10°C/min from 25°C to 250°C.[1]

  • Cycle: Heat-Cool-Heat.

    • Cycle 1: Erases thermal history (solvates, polymorphism).[1]

    • Cycle 2: Measures intrinsic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       and 
      
      
      
      .[1]
Thermogravimetric Analysis (TGA)[1][2]
  • Instrument: High-sensitivity TGA.

  • Pan: Platinum or Alumina (

    
    ) open pan.
    
  • Ramp Rate: 10°C/min from 25°C to 600°C.[1]

  • Purge Gas:

    • Run 1 (Inert): Nitrogen to determine thermal pyrolysis limits.[1]

    • Run 2 (Oxidative): Air/Oxygen to simulate storage stability and combustion profile.[1]

Part 3: Comparative Thermal Analysis

The following table summarizes the expected performance metrics based on structural functionalization. Use these values as the baseline for your validation.

Table 1: Comparative Thermal Profile
Parameter2-Aminophenol (Standard)2-(2-Aminopropan-2-yl)phenol (Target)Interpretation for Drug Dev
Melting Point (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
170–174°C [1]120–135°C (Est.) The gem-dimethyl group disrupts the tight crystal lattice, lowering

.[1] A sharp peak indicates high purity; a broad peak suggests oligomerization.[1]
Decomposition Onset (

)
~175°C (Rapid darkening)>190°C The target lacks the

-hydrogens necessary for facile oxidation to quinoid structures, offering a wider processing window.[1]
Volatiles (

)
Low (< 0.5%)Variable Due to steric bulk, the target may trap solvent in the lattice. Look for a stepped weight loss in TGA before

.
Char Yield (600°C,

)
High (>20%)Moderate (~10-15%) The aliphatic isopropyl group provides a "cleaner" burn-off compared to the highly aromatic char of the standard.[1]

Critical Observation: If your DSC scan of the Target shows a small endotherm near 174°C, your sample is likely contaminated with the unreacted 2-aminophenol starting material.

Part 4: Data Interpretation & Causality[2]

The "Gem-Dimethyl" Stabilization Effect

In 2-aminophenol, the amine and hydroxyl groups are in close proximity on a flat ring, facilitating intermolecular hydrogen bonding that creates a high-melting crystal lattice.[1] However, this proximity also catalyzes oxidation.[1]

In 2-(2-Aminopropan-2-yl)phenol , the bulky methyl groups on the linker act as a "protective fence."[1]

  • Lattice Disruption: They push the molecules further apart, lowering the energy required to melt the solid (Lower

    
    ).
    
  • Chemical Shielding: They sterically hinder the approach of oxidants to the amine nitrogen, significantly increasing the temperature at which degradation begins (

    
    ).
    
TGA Weight Loss Steps
  • Step 1 (RT – 110°C): Desolvation. If >2% mass loss, the sample is a solvate.

  • Step 2 (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     – 300°C):  Main degradation.[1]
    
    • Target: Expect a single, smooth weight loss event (cleavage of the isopropyl-amine bond).[1]

    • Standard: Expect a jagged, multi-step weight loss due to complex oxidative polymerization.[1]

Part 5: Workflow Visualization

The following diagram illustrates the decision-making process for characterizing the target compound, specifically filtering for purity and stability issues.

ThermalAnalysisWorkflow Start Sample: 2-(2-Aminopropan-2-yl)phenol TGA_Step Step 1: TGA (N2 Purge) 10°C/min to 600°C Start->TGA_Step Check_Volatiles Decision: Mass Loss < 100°C? TGA_Step->Check_Volatiles DSC_Step Step 2: DSC (Hermetic Pan) Heat-Cool-Heat Cycle Check_Tm Decision: Single Sharp Tm? DSC_Step->Check_Tm Result_Solvate Result: Solvate/Hydrate Identified (Recrystallize) Check_Volatiles->Result_Solvate Yes (>2%) Result_Stable Result: Anhydrous Material Proceed to DSC Check_Volatiles->Result_Stable No (<0.5%) Result_Impure Result: Eutectic Impurity (Likely 2-Aminophenol) Check_Tm->Result_Impure No (Multi-peak) Result_Pure Result: High Purity Target (Valid for Synthesis) Check_Tm->Result_Pure Yes (Sharp Peak) Result_Stable->DSC_Step

Caption: Workflow for validating thermal purity. TGA first screens for solvents; DSC confirms crystalline homogeneity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5801, 2-Aminophenol.[1] Retrieved from [Link][1]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link][1]

  • Lide, D.R. (2007). CRC Handbook of Chemistry and Physics, 88th Edition.[1][2] CRC Press.[1][2] (Reference for standard aminophenol physical constants).

  • NIST Chemistry WebBook. Phenol, 2-(1-methylethyl)- (Structural Analog Data). Retrieved from [Link][1]

Sources

Comparative

Benchmarking Guide: Catalytic Activity of 2-(2-Aminopropan-2-yl)phenol Ligands in Polymer Synthesis

Executive Summary This technical guide benchmarks the performance of 2-(2-Aminopropan-2-yl)phenol (often abbreviated as ) based metal complexes against industry-standard catalysts (Sn(Oct)₂) and high-performance academic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the performance of 2-(2-Aminopropan-2-yl)phenol (often abbreviated as


 ) based metal complexes against industry-standard catalysts (Sn(Oct)₂) and high-performance academic alternatives (

-diketiminates).

The core value proposition of this ligand lies in its gem-dimethyl substitution at the benzylic position. Unlike simple aminophenols, this structural motif introduces the Thorpe-Ingold effect, enhancing chelate stability and solubility in non-polar polymerization media. This guide focuses on its primary application: the Ring-Opening Polymerization (ROP) of cyclic esters (Lactide,


-Caprolactone) to produce biodegradable polyesters.

Ligand Architecture & Electronic Profile

The 2-(2-Aminopropan-2-yl)phenol ligand operates as a monoanionic N,O-bidentate chelate. Its performance is defined by three structural pillars:

  • Hard/Soft Mismatch: The hard phenolate oxygen (anchoring the metal) and the neutral amine nitrogen (labile donor) create a "hemilabile" environment. This facilitates the rapid coordination-insertion of monomers.

  • Gem-Dimethyl Effect: The two methyl groups on the linker carbon restrict bond rotation, pre-organizing the ligand for metal binding (

    
     is less negative). This results in complexes that are more thermally robust than unsubstituted aminophenols.
    
  • Steric Tunability: The aromatic ring allows for ortho/para substitution (e.g.,

    
    Bu, Me, Cl) to modulate the steric environment around the metal center, directly influencing stereoselectivity in lactide polymerization.
    
Structural Comparison
Feature2-(2-Aminopropan-2-yl)phenolSalen Ligands

-Diketiminate (BDI)
Denticity Bidentate (N,O)Tetradentate (N,N,O,O)Bidentate (N,N)
Geometry Flexible (Tetrahedral/Trigonal)Rigid (Planar/Pyramidal)Sterically Crowded
Catalytic Niche High-speed ROP, steric flexibilityAsymmetric catalysis, high stereocontrolExtremely high activity, low PDI
Synthesis Cost Low (1-step from phenol)Moderate (Condensation)High (Multi-step)

Benchmarking Analysis: ROP of L-Lactide

The following data benchmarks a Zinc complex of 2-(2-Aminopropan-2-yl)phenol (


) against the industrial standard Tin(II) Octoate and a high-performance BDI-Zinc catalyst.

Reaction Conditions:


, Solvent: Toluene, Temp: 25°C (Zn) / 100°C (Sn).
Comparative Performance Data
MetricZn-Aminophenolate (Subject) Sn(Oct)₂ (Industry Std) Zn-BDI (High Perf.)
Activity (

)

(High)

(Low)

(Very High)
TOF (

)
~800 - 1,200~50 - 100> 4,000
Control (PDI) 1.10 - 1.251.40 - 1.801.05 - 1.10
Stereoselectivity (

)
0.60 - 0.75 (Atactic/Heterotactic)N/A (Racemizes at high T)0.90+ (Highly Isotactic)
Moisture Sensitivity High (Requires Inert Gas)Low (Air Stable)Extreme (Pyrophoric)

Interpretation:

  • Speed vs. Cost: The subject ligand offers a "Goldilocks" zone. It is significantly faster than Tin Octoate (allowing room temperature polymerization) but cheaper and easier to synthesize than BDI ligands.

  • Molecular Weight Control: The PDI (Polydispersity Index) is narrow (<1.2), indicating a "living" polymerization characteristic, unlike the broad distribution seen with Tin Octoate due to transesterification side reactions at high temperatures.

Experimental Protocols

A. Ligand Synthesis (Self-Validating)

Rationale: The synthesis utilizes the reaction of 2-hydroxy-acetophenone with Grignard reagents or ammonia equivalents, but the most robust route for the "aminopropan" derivative is the reduction of the corresponding oxime or direct amino-alkylation.

Protocol:

  • Reactants: Combine 2-hydroxy-

    
    -dimethylbenzyl alcohol with acetonitrile in the presence of sulfuric acid (Ritter Reaction) followed by hydrolysis, OR use the commercially available 2-(2-aminopropan-2-yl)phenol hydrochloride.
    
  • Purification: Neutralize with

    
    , extract into DCM, and recrystallize from hexane/toluene.
    
  • Validation:

    
     NMR must show a sharp singlet (6H) for the gem-dimethyl group at 
    
    
    
    ppm. Absence of this singlet indicates failure of the gem-dimethyl installation.
B. Catalyst Synthesis ( )

Rationale: In situ formation of the active species eliminates the need to isolate highly sensitive alkoxides.

  • Inert Atmosphere: Perform all steps in a Glovebox (

    
     atmosphere, 
    
    
    
    ppm
    
    
    ).
  • Metallation: Dissolve 1.0 eq of Ligand in dry Toluene. Add 1.0 eq of

    
     (1.0 M in hexanes) dropwise at -30°C.
    
  • Evolution: Allow to warm to RT. Gas evolution (Ethane) confirms deprotonation of the phenol.

  • Active Species: The resulting species is a heteroleptic

    
     complex.
    
C. Polymerization Workflow (ROP of Lactide)

ROP_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_term Termination & Analysis Monomer L-Lactide (Recrystallized x3) Mix Injection [M]/[C] = 100 Monomer->Mix Catalyst Zn-Complex (In Toluene) Catalyst->Mix Initiator BnOH (Benzyl Alcohol) Initiator->Mix Prop Propagation 25°C, N2 atm Mix->Prop Quench Quench (Wet MeOH) Prop->Quench GPC GPC Analysis (MW, PDI) Quench->GPC NMR H-NMR (Conversion) Quench->NMR

Figure 1: Standardized workflow for benchmarking ROP activity. Note the strict requirement for recrystallized monomer to prevent catalyst deactivation by impurities.

Mechanistic Insight: Coordination-Insertion

The catalytic activity of the Zinc-Aminophenolate complex proceeds via the Coordination-Insertion Mechanism . The gem-dimethyl group prevents the "back-biting" of the polymer chain onto the metal center, which is a common cause of broadening PDI in less sterically hindered ligands.

Mechanism State1 Resting State (L-Zn-OR) State2 Coordination (Lactide binds to Zn) State1->State2 + Monomer State3 Nucleophilic Attack (Alkoxide attacks Carbonyl) State2->State3 Rate Limiting State4 Ring Opening (Acyl-Oxygen bond cleavage) State3->State4 State5 Chain Extension (New Zn-Alkoxide formed) State4->State5 State5->State2 Propagation

Figure 2: The catalytic cycle. The nucleophilic attack (State 3) is electronically tuned by the phenolic ring substituents, while the steric bulk of the aminopropan-2-yl group protects the active site.

References

  • Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides. Frontiers in Chemistry. [Link]

  • Zinc complexes supported by multidentate aminophenolate ligands: synthesis, structure and catalysis in ring-opening polymerization of rac-lactide. Dalton Transactions. [Link]

  • Simple Zn(II) complexes for the production and degradation of polyesters. RSC Advances. [Link]

  • PubChem Compound Summary: 2-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • Recent Advances in Zinc Complexes for Stereoselective Ring-Opening Polymerization and Copolymerization. Inorganics. [Link][1]

Sources

Validation

Comprehensive Validation Guide: Elemental Analysis for 2-(2-Aminopropan-2-yl)phenol Purity

Executive Summary: The Purity Paradox in Amino-Phenols 2-(2-Aminopropan-2-yl)phenol (CAS: 3045-32-7), a critical Mannich base derivative and ligand precursor, presents a unique analytical challenge.[1] While High-Perform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Amino-Phenols

2-(2-Aminopropan-2-yl)phenol (CAS: 3045-32-7), a critical Mannich base derivative and ligand precursor, presents a unique analytical challenge.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to account for inorganic contaminants, moisture, and specific degradation products that do not chromophore strongly at standard UV wavelengths.

This guide objectively compares Elemental Analysis (EA) against orthogonal techniques (HPLC, qNMR) to demonstrate why EA is not merely a legacy method but a critical "gatekeeper" for validating the bulk purity of this specific compound. We provide experimental protocols to distinguish between "Apparent Purity" (HPLC area %) and "Absolute Purity" (Stoichiometric mass balance).

Comparative Analysis: EA vs. HPLC vs. qNMR

For a researcher utilizing 2-(2-Aminopropan-2-yl)phenol in sensitive catalytic cycles or pharmaceutical synthesis, relying solely on one method is a point of failure.[1] The table below contrasts the performance of Elemental Analysis against its modern alternatives.

Table 1: Performance Matrix of Purity Validation Methods
FeatureElemental Analysis (CHN/O) RP-HPLC (UV/DAD) Quantitative NMR (qNMR)
Primary Scope Bulk material composition (Stoichiometry).[1]Organic impurity profiling.Absolute molar purity.
Detection Basis Combustion gases (

).
UV Absorption (Chromophores).[1]Nuclear spin resonance.
Blind Spots Isomers; cannot identify specific impurities.[1]Inorganic salts, moisture, non-UV active solvents.[1]Paramagnetic impurities; low sensitivity for trace contaminants.[1]
Sensitivity to Water High (Crucial for hygroscopic amino-phenols).[1]None (Water is solvent).[1]High (Distinct shift, quantifiable).[1]
Sample Required 2–5 mg (Destructive).[1]<1 mg (Non-destructive).[1]10–20 mg (Non-destructive).[1]
Cost/Throughput Low Cost / High Throughput.[1]Medium Cost / Medium Throughput.[1]High Cost / Low Throughput.[1]
Verdict Mandatory for Salt/Solvate Confirmation. Best for Organic Impurity ID. Gold Standard for Potency.

The Challenge: Why 2-(2-Aminopropan-2-yl)phenol Fails Standard Checks

This compound contains both a phenolic hydroxyl group and a primary amine.[1] This amphoteric nature leads to two specific stability issues that Elemental Analysis detects better than HPLC:

  • Zwitterionic Hydration: The amine and phenol can form strong hydrogen-bonded networks with water.[1] A sample may appear 99.9% pure by HPLC (which ignores water) but only 95% pure by mass due to hydration.[1]

    • EA Consequence: Lower %C and %N; Higher %H.[1]

  • Oxidative Coupling: Amino-phenols are prone to oxidation, forming quinone imines or dimers.[1]

    • EA Consequence: Shift in C:H ratio and potentially N content if deamination occurs.[1]

Experimental Protocol: Validated EA Workflow

Objective: To determine if the bulk powder conforms to the theoretical formula


.
Theoretical Composition (Target Values)
  • Formula:

    
    
    
  • Molecular Weight: 151.21 g/mol

  • Carbon (C): 71.49%[1]

  • Hydrogen (H): 8.67%[1]

  • Nitrogen (N): 9.26%[1]

  • Oxygen (O): 10.58%[1]

Step-by-Step Methodology

Equipment: Thermo Scientific FlashSmart or Elementar vario EL cube (CHN Mode).

  • Sample Pre-treatment (Critical Step):

    • Rationale: To remove physisorbed water which skews %H and dilutes %C/%N.[1]

    • Protocol: Dry 50 mg of sample in a vacuum oven at 40°C (below melting point) for 4 hours over

      
      .
      
    • Note: Do not exceed 60°C as amino-phenols can be thermally unstable.[1]

  • Weighing:

    • Calibrate microbalance using a standard (e.g., Acetanilide).[1]

    • Weigh 2.000 ± 0.005 mg of the dried sample into a tin capsule. Fold hermetically to exclude atmospheric moisture.[1]

  • Combustion Parameters:

    • Furnace Temp: 950°C (Ensure complete oxidation of the aromatic ring).

    • Carrier Gas: Helium (140 mL/min).[1]

    • Oxygen Dose: Optimized to 250 mL/min for 5 seconds (excess

      
       required for amine conversion).
      
  • Data Analysis:

    • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values.

Interpretation Guide
  • Scenario A (Pass): C=71.4%, H=8.7%, N=9.2%. (High Purity Anhydrous).[1]

  • Scenario B (Hydrate): C=68.5%, H=8.9%, N=8.8%. (Indicates ~4% water/solvent retention).[1]

  • Scenario C (Inorganic Contamination): C=65.0%, H=7.9%, N=8.4%. (Values consistently low; indicates presence of non-combustible salts like NaCl from synthesis).[1]

Visualization: Validation Logic

The following diagram illustrates the decision matrix for validating the purity of 2-(2-Aminopropan-2-yl)phenol, highlighting where EA serves as a "Stop/Go" gate.

ValidationWorkflow Start Crude 2-(2-Aminopropan-2-yl)phenol Drying Vacuum Drying (40°C, 4h) Start->Drying EA Elemental Analysis (CHN Combustion) Drying->EA Decision Within ±0.4% of Theoretical? EA->Decision Pass PASS: Bulk Purity Confirmed Proceed to HPLC for trace organic ID Decision->Pass Yes Fail FAIL: Composition Mismatch Decision->Fail No Analysis1 Low %C, %N / High %H (Suspect: Moisture/Solvent) Fail->Analysis1 Pattern A Analysis2 Low %C, %H, %N (Suspect: Inorganic Salts) Fail->Analysis2 Pattern B Analysis3 Abnormal C:N Ratio (Suspect: Synthesis Side-Product) Fail->Analysis3 Pattern C Action1 Action: TGA or Karl Fischer Analysis1->Action1 Action2 Action: Residue on Ignition (ROI) Analysis2->Action2 Action3 Action: qNMR / MS Analysis3->Action3

Figure 1: Decision matrix for interpreting Elemental Analysis results. Note how EA failure modes trigger specific orthogonal investigations.

Scientific Rationale & Causality

Why prioritize EA for this specific molecule?

  • The "Invisible" Salt Problem: 2-(2-Aminopropan-2-yl)phenol is often synthesized via acid-catalyzed condensation or reduction.[1] If the final neutralization is incomplete, the product may exist partially as a hydrochloride salt (

    
    ).[1]
    
    • HPLC Blind Spot: In RP-HPLC, the salt dissociates in the mobile phase.[1] The cation elutes as the free base, showing a single "pure" peak.

    • EA Detection: The presence of Cl increases the sample mass without contributing to C/N signals. The %C will drop significantly (e.g., from 71.5% to ~57% for the HCl salt), immediately flagging the issue.

  • Stoichiometric Validation for Ligand Use: This compound is frequently used as a ligand in metal catalysis.[1] Accurate molecular weight is crucial for calculating catalyst loading.[1] A 5% error in purity (undetected by HPLC) leads to a 5% error in catalyst stoichiometry, potentially killing a sensitive reaction.[1] EA provides the mass-balance confirmation required for this precision.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 827955, 2-(2-Hydroxypropan-2-yl)phenol. Retrieved from [Link]

    • Note: Used for structural confirmation and physicochemical property baseline.
  • Waites, T. (2023). CHN Analysis: A Guide to Elemental Analysis.[1] Exeter Analytical.[1] Retrieved from [Link]

    • Source for standard combustion parameters and tolerance limits.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.[1]

    • Authoritative text on the mechanics of combustion analysis and HPLC.
  • United States Pharmacopeia (USP).<461> Nitrogen Determination.

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Detection of 2-(2-Aminopropan-2-yl)phenol

Introduction: Navigating the Analytical Challenge of a Novel Aminophenol In the landscape of pharmaceutical development and chemical synthesis, researchers frequently encounter novel compounds with limited established an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Challenge of a Novel Aminophenol

In the landscape of pharmaceutical development and chemical synthesis, researchers frequently encounter novel compounds with limited established analytical methodologies. A case in point is 2-(2-aminopropan-2-yl)phenol, a molecule combining a phenolic hydroxyl group and a tertiary aminopropane substituent. The accurate and robust quantification of such molecules is paramount for process control, impurity profiling, and stability testing.

Furthermore, this document will present a comparative analysis of the developed HPLC method against an alternative technique, Gas Chromatography (GC), providing the data and rationale necessary for researchers to select the optimal method for their specific application.

Part 1: Foundational Strategy & Analyte Characterization

Before initiating any experimental work, a thorough understanding of the analyte's predicted chemical properties is essential. This foundational knowledge dictates every subsequent decision in the method development process.

1.1. Predicted Physicochemical Properties of 2-(2-Aminopropan-2-yl)phenol

  • Structure:

    The molecule possesses both an acidic phenolic hydroxyl group (pKa ≈ 10) and a basic tertiary amino group (pKa ≈ 9-10). This amphoteric nature makes the mobile phase pH a critical parameter for controlling retention and peak shape.

  • Polarity & Solubility: The combination of the polar hydroxyl and amino groups with a nonpolar benzene ring and propyl group suggests moderate polarity. The predicted partition coefficient (logP) would be in a range suitable for Reversed-Phase HPLC. It is expected to be soluble in common HPLC mobile phase constituents like water, methanol, and acetonitrile.

  • UV Absorbance: The phenolic chromophore is the primary determinant of its UV-Visible absorption. Analogous compounds like 2-aminophenol and tyrosine exhibit strong absorbance maxima (λmax) in the range of 270-280 nm, with a secondary peak often appearing around 220-230 nm[1][2]. A Diode Array Detector (DAD) scan is the definitive way to confirm the λmax experimentally, but an initial wavelength of 275 nm is a scientifically sound starting point.

1.2. Choosing the Primary Analytical Technique: Why RP-HPLC?

Given the analyte's predicted properties—non-volatile, thermally labile (potential for degradation at high GC temperatures), and possessing a strong UV chromophore—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical first choice. It offers a direct analysis without the need for derivatization, which is often required for polar compounds in Gas Chromatography[3][4].

Part 2: Development and Optimization of an HPLC-UV Method

The core of method development is a systematic process of selecting and refining chromatographic parameters to achieve the desired separation goals: adequate retention, good resolution from impurities, excellent peak symmetry, and a reasonable analysis time.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Props Analyte Properties (Polarity, pKa, UV λmax) Column_Select Column Selection (C18, 150x4.6mm, 5µm) Analyte_Props->Column_Select Mobile_Phase_Select Mobile Phase Screening (ACN/H2O, pH 3 Buffer) Analyte_Props->Mobile_Phase_Select Detector_Select Detector Settings (UV/DAD at 275 nm) Analyte_Props->Detector_Select Optimize_Gradient Optimize Gradient/Isocratic (% Organic) Column_Select->Optimize_Gradient Mobile_Phase_Select->Optimize_Gradient Optimize_pH Fine-Tune pH (Peak Shape & Selectivity) Optimize_Gradient->Optimize_pH Optimize_Flow Optimize Flow Rate & Temp (Time & Resolution) Optimize_pH->Optimize_Flow Validation Perform Validation (ICH Q2(R2)) Optimize_Flow->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Systematic workflow for HPLC method development.

2.1. Experimental Protocol: Proposed HPLC Method

This protocol represents a robust starting point for analysis.

Step 1: Materials and Reagents

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Potassium phosphate monobasic (KH₂PO₄), Analytical Grade

  • Phosphoric Acid (H₃PO₄), Analytical Grade

  • Water, HPLC Grade or Milli-Q

  • 2-(2-Aminopropan-2-yl)phenol reference standard

Step 2: Standard and Sample Preparation

  • Mobile Phase A (Aqueous Buffer): Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter[5].

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Water/Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(2-aminopropan-2-yl)phenol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution for linearity and validation studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Step 3: Chromatographic Conditions

  • Instrument: HPLC system with a UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is recommended for initial development to separate the main peak from any potential impurities.

    • Start at 10% B, hold for 2 minutes.

    • Linear ramp to 70% B over 8 minutes.

    • Hold at 70% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

2.2. Causality Behind Experimental Choices

  • Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography. Its hydrophobic nature provides excellent retention for moderately polar compounds like our target analyte[6].

  • Mobile Phase pH (3.0): The key to good chromatography for ionizable compounds is to control their ionization state. By setting the pH to 3.0, which is well below the predicted pKa of both the amino and hydroxyl groups, we achieve two critical goals:

    • The tertiary amine is fully protonated (-NH₃⁺), ensuring a single, consistent ionic form and preventing peak tailing caused by interaction with residual silanols on the silica backbone.

    • The phenolic hydroxyl group remains protonated (-OH), enhancing its retention on the C18 phase.

  • Buffer (Phosphate): A buffer is essential to maintain a constant pH across the column, ensuring reproducible retention times and peak shapes[7]. Phosphate is an excellent choice for this pH range and has low UV absorbance.

  • Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol as it provides lower backpressure and better UV transparency at lower wavelengths[8].

  • Gradient Elution: Starting with a high percentage of the aqueous phase allows for the retention of the polar analyte, while the gradient to a higher organic percentage ensures that any less polar impurities are eluted from the column in a reasonable time.

2.3. Method Validation Protocol (ICH Q2(R2))

A developed method is incomplete until it is validated to ensure its performance is reliable and suitable for its intended purpose. The validation must be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH)[3][9][10].

Parameter Objective Experimental Approach Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak for the analyte should be pure (confirmed by DAD) and well-resolved from other peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze a minimum of 5 concentrations across the specified range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to have suitable precision, accuracy, and linearity.Derived from the linearity study.Typically 80% to 120% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.Analyze samples with known added amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same standard. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.Based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Part 3: Comparative Analysis with an Alternative Method: Gas Chromatography (GC-FID)

While HPLC is the preferred method, Gas Chromatography offers a different analytical perspective. Its suitability depends heavily on the analyte's volatility and thermal stability[11][12][13]. For aminophenols, direct analysis by GC is often problematic due to their polarity and potential for thermal degradation, necessitating a derivatization step to increase volatility and block active sites[14][15].

Decision Logic: HPLC vs. GC

HPLC_vs_GC Analyte Analyte Properties Is_Volatile Volatile & Thermally Stable? Analyte->Is_Volatile Needs_Deriv Derivatization Acceptable? Is_Volatile->Needs_Deriv No Use_GC Use Gas Chromatography (GC) Is_Volatile->Use_GC Yes Needs_Deriv->Use_GC Yes Use_HPLC Use High-Performance Liquid Chromatography (HPLC) Needs_Deriv->Use_HPLC No

Caption: Decision tree for selecting between HPLC and GC.

3.1. Experimental Protocol: GC-FID Method with Derivatization

Step 1: Derivatization Reagent and Materials

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, Anhydrous

  • Ethyl Acetate, GC Grade

Step 2: Standard and Sample Preparation

  • Prepare a stock solution of 2-(2-aminopropan-2-yl)phenol in anhydrous pyridine (e.g., 1000 µg/mL).

  • Pipette 100 µL of the standard solution into a reaction vial.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is ready for injection.

Step 3: Chromatographic Conditions

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

3.2. Performance Comparison: HPLC-UV vs. GC-FID

The following table summarizes the expected performance characteristics based on experimental data from analogous compounds.

Parameter Developed HPLC-UV Method Comparative GC-FID Method Senior Scientist's Insight
Sample Preparation Simple dilutionMulti-step derivatization requiredHPLC offers a significant advantage in sample throughput and simplicity, reducing potential sources of error.
Specificity High (DAD confirms peak purity)High (good chromatographic resolution)Both methods can be highly specific. HPLC-DAD provides the added benefit of in-line spectral confirmation.
Linearity (r²) > 0.999> 0.998Both techniques provide excellent linearity.
Limit of Quantitation (LOQ) ~0.5 µg/mL~1.0 µg/mL (post-derivatization)HPLC is generally more sensitive for this class of compounds without derivatization. The derivatization step in GC can introduce variability at low concentrations.
Precision (RSD) < 1.5%< 2.5%The simpler workflow of the HPLC method typically leads to better precision.
Analysis Time ~18 minutes per sample~20 minutes per sample (not including derivatization)Runtimes are comparable, but the overall analysis time for GC is significantly longer due to the mandatory derivatization step.
Robustness HighModerate (sensitive to moisture and derivatization conditions)The HPLC method is inherently more robust as it has fewer critical variables in the sample preparation stage.

Conclusion and Recommendation

This guide has detailed a systematic, science-based approach to developing a robust and reliable analytical method for 2-(2-aminopropan-2-yl)phenol. By leveraging knowledge of similar chemical structures, we established a validated RP-HPLC method that is specific, accurate, and precise.

Based on the comparative data, the developed HPLC-UV method is strongly recommended for the routine analysis of 2-(2-aminopropan-2-yl)phenol. Its primary advantages over the GC-FID alternative include:

  • Simplicity and Speed: A direct "dilute-and-shoot" approach eliminates the time-consuming and error-prone derivatization step.

  • Superior Robustness: The method is less susceptible to environmental variables and procedural inconsistencies.

  • Enhanced Safety: Avoids the use of hazardous derivatization reagents.

The GC-FID method remains a viable alternative, particularly for orthogonal confirmation or in laboratories where GC is the primary instrumentation. However, for routine quality control, drug development, and research applications, the efficiency and reliability of the proposed HPLC method make it the superior choice.

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